Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-2-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDOMRTMXPJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Foreword: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. Among the myriad of substituted pyridines, methyl 3-chloro-2-cyano-pyridine-4-carboxylate stands out as a highly functionalized and versatile intermediate. Its unique arrangement of electron-withdrawing groups and multiple reaction sites makes it a valuable building block for the synthesis of complex heterocyclic systems, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a logical and efficient synthesis pathway for this target molecule, grounded in established chemical principles and supported by detailed experimental protocols.
Deconstructing the Target: A Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a multi-step pathway beginning from a simple, commercially available starting material. The core challenge lies in the regioselective introduction of the three distinct substituents—a chloro group at C3, a cyano group at C2, and a methoxycarbonyl group at C4—onto the pyridine ring.
Our proposed synthesis commences with 4-picoline (4-methylpyridine), a cost-effective and readily available precursor. The strategic sequence of reactions is designed to progressively build the complexity of the molecule, taking into account the directing effects of the substituents at each stage.
The Primary Synthesis Pathway: A Step-by-Step Elucidation
The chosen synthetic route is a five-step process that balances efficiency, scalability, and the use of well-documented chemical transformations.
Figure 1: Proposed synthesis pathway for this compound.
Step 1: Oxidation of 4-Picoline to Isonicotinic Acid
The initial step involves the oxidation of the methyl group of 4-picoline to a carboxylic acid. A robust and industrially scalable method is the vapor-phase ammoxidation to 4-cyanopyridine, followed by hydrolysis.[1] Alternatively, direct oxidation using strong oxidizing agents like nitric acid can also be employed.[1]
Experimental Protocol (Vapor-Phase Oxidation):
-
Vaporize 4-picoline and mix with gaseous ammonia and air.
-
Pass the gaseous mixture through a fixed-bed reactor containing a suitable catalyst (e.g., V-Ti-O).[2]
-
Maintain the reaction temperature between 310-350°C.[2]
-
Condense the product stream to obtain crude 4-cyanopyridine.
-
Hydrolyze the resulting 4-cyanopyridine using aqueous acid or base to yield isonicotinic acid.
Causality: The methyl group at the 4-position of the electron-deficient pyridine ring is susceptible to oxidation. The ammoxidation route is often preferred in industrial settings due to its high efficiency and continuous nature.
Step 2: Esterification of Isonicotinic Acid to Methyl Isonicotinate
The carboxylic acid is then converted to its methyl ester. This is a standard esterification reaction, which can be achieved using methanol in the presence of an acid catalyst or by conversion to the acid chloride followed by reaction with methanol.
Experimental Protocol (Fischer Esterification):
-
Suspend isonicotinic acid in an excess of methanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[3]
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the methyl isonicotinate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Causality: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 3: N-Oxidation of Methyl Isonicotinate
To facilitate subsequent functionalization at the C2 position, the pyridine nitrogen is oxidized to an N-oxide. This transformation activates the pyridine ring for nucleophilic substitution.
Experimental Protocol:
-
Dissolve methyl isonicotinate in a suitable solvent such as dichloromethane or chloroform.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, portion-wise at 0°C.[5]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) to quench excess oxidant, followed by an aqueous base to remove the resulting m-chlorobenzoic acid.
-
Isolate the methyl isonicotinate N-oxide by extraction and solvent evaporation.
Causality: The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxyacid, leading to the formation of the N-oxide. This modification significantly alters the electronic properties of the pyridine ring, making the α-positions (C2 and C6) more susceptible to nucleophilic attack.
Step 4: Regioselective Chlorination at the C2-Position
The N-oxide intermediate allows for the regioselective introduction of a chlorine atom at the C2 position. Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are commonly used for this transformation.[6][7][8]
Experimental Protocol:
-
Treat methyl isonicotinate N-oxide with an excess of phosphorus oxychloride.
-
Heat the reaction mixture under reflux for several hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate).
-
Extract the product, methyl 2-chloro-4-pyridinecarboxylate, with an organic solvent.
Causality: The N-oxide oxygen attacks the electrophilic phosphorus of POCl₃, forming an intermediate that rearranges to introduce a chlorine atom at the C2 position, followed by deoxygenation.
Step 5: Cyanation of the 2-Chloro Substituent
The chloro group at the C2 position is then displaced by a cyano group through a nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Dissolve methyl 2-chloro-4-pyridinecarboxylate in a polar aprotic solvent like DMF or DMSO.
-
Add a cyanide source, such as sodium cyanide or potassium cyanide. The use of a palladium catalyst with a ligand can facilitate this reaction.[9]
-
Heat the reaction mixture to promote the substitution.
-
After completion, cool the reaction and pour it into water.
-
Extract the product, methyl 2-cyano-4-pyridinecarboxylate, with an organic solvent.
Causality: The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the nucleophilic attack of the cyanide ion on the carbon bearing the chlorine atom, leading to its displacement.
Step 6: Final Chlorination at the C3-Position
The final and most challenging step is the selective chlorination at the C3 position. Direct electrophilic chlorination of such a substituted pyridine is difficult due to the deactivating nature of the existing substituents. A plausible approach involves a directed ortho-metalation strategy or activation of the C3 position. However, a more reliable method would be to introduce an amino group at the C3 position and then perform a Sandmeyer reaction.
Alternative Strategy for C3-Chlorination (via Sandmeyer Reaction):
A more feasible approach for the final chlorination step involves the introduction of an amino group at the C3 position, which can then be converted to a chloro group via a Sandmeyer reaction. This would require modification of the synthesis from an earlier stage, for instance, starting with a 3-aminopyridine derivative.
However, for the purpose of this guide, we will focus on the direct chlorination, acknowledging its potential challenges in regioselectivity and yield. Further optimization and methodological development would be required for this specific transformation.
Data Summary
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Oxidation | 4-Picoline | Isonicotinic Acid | O₂, NH₃, Catalyst or HNO₃ | >80[2] |
| 2 | Esterification | Isonicotinic Acid | Methyl Isonicotinate | Methanol, H₂SO₄ | ~65-80[4][10] |
| 3 | N-Oxidation | Methyl Isonicotinate | Methyl Isonicotinate N-oxide | m-CPBA or H₂O₂ | High |
| 4 | Chlorination | Methyl Isonicotinate N-oxide | Methyl 2-chloro-4-pyridinecarboxylate | POCl₃ | Good |
| 5 | Cyanation | Methyl 2-chloro-4-pyridinecarboxylate | Methyl 2-cyano-4-pyridinecarboxylate | NaCN or KCN, Pd catalyst | Moderate to Good |
| 6 | Chlorination | Methyl 2-cyano-4-pyridinecarboxylate | This compound | Chlorinating agent | Variable |
Conclusion and Future Outlook
The synthesis of this compound presents a formidable challenge in synthetic organic chemistry, requiring a carefully orchestrated sequence of reactions to achieve the desired substitution pattern. The pathway outlined in this guide provides a logical and experimentally grounded approach, leveraging well-established transformations in pyridine chemistry. While the final C3-chlorination step remains a significant hurdle for direct electrophilic attack, alternative strategies such as the Sandmeyer reaction on a 3-amino precursor offer a promising avenue for further investigation. The continued development of novel C-H functionalization methodologies will undoubtedly pave the way for more efficient and selective syntheses of this and other highly substituted pyridine derivatives, thereby accelerating drug discovery and materials science innovation.
References
-
Isonicotinic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Amer, A. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]
-
Methyl isonicotinate. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Retrieved from [Link]
-
Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate. Retrieved from [Link]
-
Regioselective C2‐halogenation of pyridine N‐oxides. ResearchGate. Retrieved from [Link]
-
Synthesis of (a) methyl isonicotinate. PrepChem.com. Retrieved from [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]
-
Regioselective chlorination of pyridine N‐oxides under optimized... ResearchGate. Retrieved from [Link]
-
The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. MDPI. Retrieved from [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme. Retrieved from [Link]
-
The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. Retrieved from [Link]
-
Pyridine CH functionalization. Slideshare. Retrieved from [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Retrieved from [Link]
-
Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chemblog. Retrieved from [Link]
- Preparation of isonicotinic acid esters. Google Patents.
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Retrieved from [Link]
-
Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. Retrieved from [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Retrieved from [Link]
-
Methyl isonicotinate. PubChem. Retrieved from [Link]
-
Methyl isonicotinate N-oxide. Oakwood Chemical. Retrieved from [Link]
- Preparation of 2-cyanopyridines. Google Patents.
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Retrieved from [Link]
- Process for the preparation of 2-cyanopyridines. Google Patents.
-
ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. ResearchGate. Retrieved from [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Google Patents.
-
The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. MDPI. Retrieved from [Link]
- New menthyl nicotinate synthesis process. Google Patents.
-
Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. Retrieved from [Link]
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
3-Chloro-2-cyanoisonicotinic acid methyl ester structural analysis
An In-depth Technical Guide to the Structural Analysis of 3-Chloro-2-cyanoisonicotinic Acid Methyl Ester
Introduction: The Significance of a Polysubstituted Pyridine Core
The pyridine scaffold is a cornerstone in the fields of medicinal chemistry and materials science, appearing in a vast number of pharmaceuticals and functional materials.[1] The continuous drive for novel compounds has led to the development of diverse synthetic methodologies for creating polysubstituted pyridines.[1][2][3][4] 3-Chloro-2-cyanoisonicotinic acid methyl ester is one such molecule, featuring a strategic arrangement of electron-withdrawing groups (chloro and cyano) and an ester functionality on the pyridine core. This substitution pattern makes it a valuable intermediate for creating more complex molecular architectures.
This guide provides an in-depth exploration of the essential analytical techniques required for the unambiguous structural elucidation of 3-chloro-2-cyanoisonicotinic acid methyl ester. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each method, ensuring a comprehensive and self-validating analytical workflow.
Molecular and Spectroscopic Identity
A foundational step in any analysis is to establish the basic molecular properties. These values serve as the primary reference points against which all subsequent experimental data are validated.
| Property | Value |
| IUPAC Name | Methyl 3-chloro-2-cyanopyridine-4-carboxylate |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| CAS Number | 113941-57-6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 3-chloro-2-cyanoisonicotinic acid methyl ester, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: Why NMR is the First Choice
We select NMR as the primary technique because the molecule's structure presents a distinct set of proton and carbon environments that should yield a clean, interpretable spectrum.
-
¹H NMR will confirm the presence and connectivity of the two protons on the highly substituted pyridine ring and the three protons of the methyl ester. Their chemical shifts and coupling patterns are diagnostic of their positions relative to the electron-withdrawing substituents.
-
¹³C NMR will verify the carbon framework, identifying the eight unique carbon atoms, including the characteristic shifts for the cyano, carbonyl, and aromatic carbons.
Predicted Spectroscopic Data
| Technique | Signal (ppm) | Multiplicity | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | ~ 8.7 ppm | Doublet | Aromatic H (C5) |
| ~ 7.9 ppm | Doublet | Aromatic H (C6) | |
| ~ 4.0 ppm | Singlet | -OCH₃ | |
| ¹³C NMR (CDCl₃, 100 MHz) | ~ 164 ppm | Singlet | C=O (Ester) |
| ~ 152 ppm | Singlet | Aromatic C (C2 or C4) | |
| ~ 150 ppm | Singlet | Aromatic C (C6) | |
| ~ 135 ppm | Singlet | Aromatic C (C3) | |
| ~ 128 ppm | Singlet | Aromatic C (C5) | |
| ~ 125 ppm | Singlet | Aromatic C (C4 or C2) | |
| ~ 115 ppm | Singlet | -C≡N | |
| ~ 53 ppm | Singlet | -OCH₃ |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis. For halogenated compounds, it offers a particularly definitive diagnostic tool.
Expertise & Rationale: The Chlorine Isotope Pattern as a Self-Validating Check
The primary reason for using MS is to confirm the molecular weight (196.59 g/mol ). Critically, natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺). We expect to see two peaks:
-
An M⁺ peak corresponding to the molecule containing ³⁵Cl.
-
An M+2 peak (two mass units higher) for the molecule with ³⁷Cl.
The relative intensity of these peaks should be approximately 3:1 , providing unequivocal evidence for the presence of a single chlorine atom.[6] This built-in isotopic signature is a powerful self-validating feature of the analysis.
Experimental Protocol: GC-MS with Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this ester.[7][8]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The instrument separates the compound from any residual solvent or impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization).
-
Mass Analysis: The resulting charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Predicted Fragmentation
| m/z Value | Possible Fragment | Notes |
| 196 / 198 | [C₈H₅ClN₂O₂]⁺ | Molecular Ion (M⁺) , showing 3:1 isotope ratio. |
| 165 / 167 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 137 / 139 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 102 | [C₅H₂ClN]⁺ | Fragment of the chloropyridine ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Rationale: A Quick Functional Group Fingerprint
While NMR and MS provide the structural backbone, IR spectroscopy offers a quick and reliable confirmation of the key functional groups—the cyano and ester moieties. The presence of sharp, strong absorptions in the characteristic regions for C≡N and C=O provides strong corroborating evidence for the proposed structure. The absence of broad O-H or N-H stretches further validates the structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern ATR-FTIR is the most convenient method, requiring minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Analysis: The instrument automatically subtracts the background, yielding the final absorbance or transmittance spectrum.
Characteristic IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2230 | C≡N Stretch | Cyano |
| ~ 1730 | C=O Stretch | Ester |
| ~ 1580, 1470 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Ester |
| ~ 850 | C-Cl Stretch | Aryl Halide |
Conclusion: A Triad of Corroborating Evidence
The structural analysis of 3-chloro-2-cyanoisonicotinic acid methyl ester is a clear example of the power of a multi-technique approach.
-
NMR defines the precise proton and carbon framework.
-
MS confirms the exact molecular weight and elemental composition through its unique chlorine isotope signature.
-
IR provides a rapid and unambiguous fingerprint of the critical functional groups.
Together, these three techniques provide a self-validating system where the data from each method corroborates the others, leading to a confident and unequivocal structural assignment. For absolute proof of the three-dimensional structure, single-crystal X-ray diffraction would be the ultimate technique, provided a suitable crystal can be obtained.[9]
References
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). Available at: [Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health (NIH). Available at: [Link]
-
Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. MDPI. Available at: [Link]
-
Propanoic acid, 3-chloro-, methyl ester. NIST WebBook. Available at: [Link]
-
Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. Available at: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. Available at: [Link]
-
Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. PubMed. Available at: [Link]
-
Chloro pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-2-cyanopyridine-4-carboxylate (CAS 1168102-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-2-cyanopyridine-4-carboxylate, identified by CAS number 1168102-35-9, is a substituted pyridine derivative. Pyridine-based ring systems are foundational scaffolds in medicinal chemistry, recognized for their profound impact on pharmacological activity which has led to the discovery of numerous therapeutic agents.[1] The presence of cyano and chloro groups, along with a methyl carboxylate, on the pyridine ring suggests a molecule designed with specific electronic and steric properties, likely for interaction with biological targets.[2] Cyanopyridine derivatives, in particular, have garnered considerable attention for their diverse pharmacological effects, including their potential as kinase inhibitors and cytotoxic agents in anticancer drug development.[3][4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, standardized protocols for their experimental determination, and insights into its potential applications in drug discovery.
Core Physicochemical Properties
The rational design of drug candidates and the development of robust formulations are critically dependent on a thorough understanding of a compound's physicochemical properties. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.
Summary of Physicochemical Data
A compilation of available and predicted data for CAS 1168102-35-9 is presented below. It is important to note that while some experimental data is available, other parameters are not readily found in the public domain and would require experimental determination.
| Property | Value | Source |
| IUPAC Name | Methyl 3-chloro-2-cyanopyridine-4-carboxylate | N/A |
| CAS Number | 1168102-35-9 | N/A |
| Molecular Formula | C₈H₅ClN₂O₂ | N/A |
| Molecular Weight | 196.59 g/mol | N/A |
| Melting Point | 80 - 90 °C | [5] |
| LogP (Octanol/Water Partition Coefficient) | 2.28 (Predicted) | [6] |
| Water Solubility | Data not available | [5] |
| pKa | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Vapor Pressure | Data not available | N/A |
Experimental Protocols for Core Property Determination
For drug development professionals, the ability to independently verify or determine key physicochemical parameters is crucial. The following sections detail standardized, self-validating experimental protocols grounded in internationally recognized guidelines.
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Apparatus
This protocol describes the use of a standard laboratory melting point apparatus, such as a Mel-Temp or DigiMelt.[7][8]
Step-by-Step Protocol:
-
Sample Preparation: Finely pulverize a small amount of Methyl 3-chloro-2-cyanopyridine-4-carboxylate. Tap the open end of a capillary tube into the powder to collect a sample.[9]
-
Loading the Capillary: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to establish a preliminary range.
-
Accurate Determination: For a precise measurement, heat at a rate of no more than 1-2°C per minute when approaching the expected melting point.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]
Octanol/Water Partition Coefficient (LogP)
The partition coefficient (P) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. It is defined as the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. The shake-flask method, as described in OECD Guideline 107, is a standard approach for LogP determination in the range of -2 to 4.[11]
Methodology: Shake Flask Method (OECD 107)
Step-by-Step Protocol:
-
Solvent Preparation: Use analytical grade n-octanol and purified water. Mutually saturate the two solvents by shaking them together for 24 hours at the experimental temperature, then allow the phases to separate.
-
Test Substance Preparation: Prepare a stock solution of Methyl 3-chloro-2-cyanopyridine-4-carboxylate in n-octanol. The concentration should not exceed 0.01 mol/L.
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio should be adjusted based on the expected LogP.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can be determined by analyzing aliquots at different time points until the concentration in each phase is constant.[12]
-
Phase Separation: Separate the n-octanol and water phases, typically by centrifugation to ensure a clean separation.[12]
-
Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.[12]
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's oral bioavailability. The flask method, outlined in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L.[6][13]
Methodology: Flask Method (OECD 105)
Step-by-Step Protocol:
-
Preliminary Test: Conduct a preliminary test to estimate the approximate solubility and the time required to reach equilibrium.[6]
-
Equilibration: Add an excess amount of Methyl 3-chloro-2-cyanopyridine-4-carboxylate to a known volume of purified water in a flask. Stir the mixture at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[5][13]
-
Phase Separation: After equilibration, allow the mixture to settle. Separate the solid and aqueous phases by centrifugation or filtration. Ensure the separation method does not alter the composition of the saturated solution.[5]
-
Concentration Analysis: Determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical technique (e.g., HPLC, UV-Vis spectroscopy).[5]
-
Calculation: The measured concentration represents the water solubility of the compound at the experimental temperature.
Potential Mechanism of Action and Drug Discovery Workflow
The structural motifs within Methyl 3-chloro-2-cyanopyridine-4-carboxylate are common in molecules targeting a variety of biological pathways. Pyridine derivatives are integral to many FDA-approved drugs, including kinase inhibitors, antimicrobials, and central nervous system agents.[1][2] The cyanopyridine scaffold, in particular, has shown promise in the development of kinase inhibitors and other anticancer agents.[3][4]
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of kinase inhibitors is therefore a major focus of modern drug discovery. The workflow for identifying and validating a cyanopyridine-based kinase inhibitor is a multi-step process.
Caption: A conceptual workflow for the discovery and development of cyanopyridine-based kinase inhibitors.
This workflow begins with screening a library of cyanopyridine derivatives against a panel of kinases. Hits from this screen are then subjected to structure-activity relationship (SAR) studies to optimize their potency and selectivity. Validated leads are then tested in cell-based assays and subsequently in animal models to assess their in vivo efficacy before being considered for preclinical development.
Conclusion
Methyl 3-chloro-2-cyanopyridine-4-carboxylate is a molecule of significant interest to the drug discovery community. While a complete experimental profile of its physicochemical properties is not publicly available, this guide provides the known data and outlines standardized, authoritative protocols for their determination. The structural alerts within this compound, particularly the cyanopyridine scaffold, suggest its potential as a building block for novel therapeutics, especially in the realm of kinase inhibition for oncology. The provided workflows and methodologies offer a robust framework for researchers to further investigate this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug development.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Kaur, M., Singh, M., & Chadha, N. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(45), 30209-30233. Retrieved from [Link]
-
Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
-
Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]
-
Open Access Journals. (2023). A Brief View on Pyridine Compounds. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water), Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of South Florida. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
ChemSrc. (n.d.). 2055840-93-0. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A review: Biological activities of novel cyanopyridine derivatives. Retrieved from [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. filab.fr [filab.fr]
- 6. Water Solubility | Scymaris [scymaris.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. oecd.org [oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. oecd.org [oecd.org]
An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's identity and purity. This guide presents a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Due to the limited availability of published experimental data for this specific molecule, this whitepaper adopts a predictive approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. This guide is designed to serve as a valuable resource for researchers, providing a robust hypothesis of the expected spectral characteristics and a framework for the empirical validation of this compound.
Molecular Structure and Electronic Environment
The spectroscopic properties of this compound are dictated by its unique arrangement of functional groups on the pyridine core. The pyridine ring is substituted with three electron-withdrawing groups: a chloro group at the 3-position, a cyano group at the 2-position, and a methyl carboxylate group at the 4-position. These substituents significantly influence the electron density distribution within the aromatic ring, which in turn governs the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
The chloro and cyano groups are strongly electron-withdrawing through both inductive and resonance effects, while the methyl carboxylate group is primarily electron-withdrawing via resonance. This overall electron deficiency will have a pronounced deshielding effect on the remaining pyridine ring protons and carbons.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90°.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals:
-
Pyridine Protons (H-5 and H-6): The two remaining protons on the pyridine ring at positions 5 and 6 will appear as two distinct doublets in the aromatic region, likely between δ 7.5 and 9.0 ppm.[1] The strong deshielding effect of the three electron-withdrawing groups will shift these protons downfield compared to unsubstituted pyridine. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The proton at the 5-position (H-5) will couple with H-6, resulting in a doublet. Similarly, H-6 will couple with H-5, also appearing as a doublet. The coupling constant (³JHH) between these two protons is anticipated to be in the range of 4-6 Hz.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of δ 3.8-4.2 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
A proton-decoupled pulse sequence should be used to produce a spectrum with singlets for each unique carbon atom.
-
Number of scans: 512-2048 or more, as the natural abundance of ¹³C is low.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically between δ 160-170 ppm.
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):
-
The carbons directly attached to the electron-withdrawing substituents (C-2, C-3, and C-4) will be significantly deshielded. Their chemical shifts are likely to be in the range of δ 130-160 ppm.[2][3][4]
-
The carbon bearing the cyano group (C-2) and the carbon with the chloro group (C-3) will be influenced by the electronegativity of these substituents.
-
The carbons at positions 5 and 6 will also be in the aromatic region, with their precise shifts influenced by the overall electronic environment of the ring.
-
-
Cyano Carbon (-C≡N): The nitrile carbon typically appears in the range of δ 115-125 ppm.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the upfield region, around δ 50-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The software will generate a spectrum of transmittance or absorbance versus wavenumber.
Predicted IR Spectrum and Interpretation
The IR spectrum will provide valuable information about the functional groups present in the molecule:
-
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2260 cm⁻¹.[5][6]
-
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group should appear in the range of 1720-1740 cm⁻¹.
-
C=N and C=C Stretching (Pyridine Ring): A series of bands in the 1400-1600 cm⁻¹ region will be characteristic of the aromatic pyridine ring vibrations.[7][8]
-
C-O Stretch: The stretching vibration of the ester C-O bond is expected to show a strong band in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
-
C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the 700-900 cm⁻¹ region.[9][10]
Mass Spectrometry (MS) (Predicted)
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion with Electrospray Ionization (ESI) can be used.
-
Instrumentation: A mass spectrometer capable of high-resolution mass analysis (e.g., TOF or Orbitrap) is ideal for accurate mass determination.
-
Ionization Method:
-
Electron Ionization (EI): Typically at 70 eV, which will cause significant fragmentation.
-
Electrospray Ionization (ESI): A softer ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Predicted Fragmentation Pattern and Interpretation
The mass spectrum will provide information about the molecular weight and the stability of different parts of the molecule.
-
Molecular Ion Peak (M⁺˙): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₈H₅ClN₂O₂ = 212.6 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺˙ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragment Ions: Common fragmentation pathways for substituted pyridines often involve the loss of substituents.[11][12][13] Predicted fragmentation could include:
-
Loss of the methoxy group (-OCH₃) from the ester, resulting in an [M-31]⁺ ion.
-
Loss of the entire methoxycarbonyl group (-COOCH₃), leading to an [M-59]⁺ ion.
-
Loss of a chlorine atom (-Cl), resulting in an [M-35]⁺ ion.
-
Cleavage of the pyridine ring can lead to smaller fragment ions.
-
Visualization of Molecular Structure and Spectroscopic Assignments
Caption: Molecular structure of this compound with key atoms labeled for spectroscopic assignment.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR | δ 7.5-9.0 (d, 1H, H-5), δ 7.5-9.0 (d, 1H, H-6), δ 3.8-4.2 (s, 3H, -OCH₃) |
| ¹³C NMR | δ 160-170 (C=O), δ 130-160 (C-2, C-3, C-4), δ 115-125 (-C≡N), Aromatic region (C-5, C-6), δ 50-60 (-OCH₃) |
| IR (cm⁻¹) | 2220-2260 (C≡N stretch), 1720-1740 (C=O stretch), 1400-1600 (Pyridine ring), 1200-1300 (C-O stretch), 600-800 (C-Cl stretch) |
| Mass Spec (m/z) | 212/214 (M⁺˙, M+2), fragments corresponding to loss of -OCH₃, -COOCH₃, -Cl |
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on established principles and data from analogous compounds. This information serves as a robust starting point for researchers working with this molecule, facilitating its identification, characterization, and quality control. The provided experimental protocols offer a standardized approach to obtaining empirical data, which will be essential for validating and refining the predictions outlined in this guide.
References
-
Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 710-721. Retrieved January 19, 2026, from [Link]
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved January 19, 2026, from [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Retrieved January 19, 2026, from [Link]
-
Correlations of the infrared spectra of some pyridines. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds. (2013). International Journal of Molecular Sciences, 14(2), 4005-4029. Retrieved January 19, 2026, from [Link]
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973–2975. Retrieved January 19, 2026, from [Link]
-
Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288-291. Retrieved January 19, 2026, from [Link]
-
Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Mass Spect:Fragmentation: Videos & Practice Problems. (n.d.). Pearson. Retrieved January 19, 2026, from [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). De Gruyter. Retrieved January 19, 2026, from [Link]
-
FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. Retrieved January 19, 2026, from [Link]
-
Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. (2009). Journal of Chemical Education, 86(1), 93-95. Retrieved January 19, 2026, from [Link]
-
How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved January 19, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 19, 2026, from [Link]
-
Proton NMR signals and rings. (2014, October 4). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
C13 NMR and X-Nuclei Reference Database. (n.d.). Modgraph. Retrieved January 19, 2026, from [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link]
-
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Retrieved January 19, 2026, from [Link]
-
Methyl 2-chloro-3-methylpyridine-4-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved January 19, 2026, from [Link]
-
Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.se [sci-hub.se]
- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 5. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass Spect:Fragmentation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Cyanopyridine Derivatives
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Among these, pyridine-based molecules have garnered significant attention due to their versatile pharmacological profiles and presence in numerous natural and synthetic bioactive compounds.[2][3] The introduction of a cyano (-C≡N) group to the pyridine ring creates the cyanopyridine scaffold, a structural motif that has proven to be a remarkably fruitful starting point for the development of novel therapeutics.[2][4] The unique electronic properties and reactivity of the nitrile group, combined with the inherent biological compatibility of the pyridine core, have unlocked a diverse range of pharmacological activities.[1][5]
This guide provides a comprehensive overview of the multifaceted biological activities of cyanopyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their primary therapeutic applications, explore the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their potency.
Core Biological Activities and Mechanisms of Action
Cyanopyridine derivatives have demonstrated a wide spectrum of pharmacological effects, with the most prominent being anticancer, antimicrobial, and enzyme inhibitory activities.[2][6]
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a primary focus of cyanopyridine research. These compounds have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell survival and proliferation.[7][8]
Mechanisms of Action:
-
Kinase Inhibition: A significant number of cyanopyridine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6] For instance, certain derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in anti-angiogenesis and breast cancer therapy, respectively.[9] Others are potent inhibitors of PIM-1 kinase, an oncogenic serine/threonine kinase that promotes cell survival and is an attractive therapeutic target in various tumors.[7][10]
-
Survivin Modulation: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in most human cancers and is associated with resistance to chemotherapy.[8] Novel 3-cyanopyridine derivatives have been developed as survivin modulators, promoting its degradation and thereby inducing apoptosis in cancer cells.[8]
-
Induction of Apoptosis and Cell Cycle Arrest: Mechanistic studies have shown that potent cyanopyridine compounds can arrest the cell cycle at various phases, such as the S phase or G2/M phase, preventing cancer cell proliferation.[7][8] Following cell cycle arrest, these compounds often trigger programmed cell death (apoptosis), as evidenced by assays like Annexin V-FITC staining.[7][8]
Signaling Pathway: PIM-1 Kinase Inhibition by Cyanopyridine Derivatives
Caption: PIM-1 kinase inhibition pathway by a cyanopyridine derivative.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of cyanopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 7h | MCF-7 (Breast) | PIM-1 Kinase Inhibitor | 1.89 | [7] |
| 8f | MCF-7 (Breast) | PIM-1 Kinase Inhibitor | 1.69 | [7] |
| 5e | MCF-7 (Breast) | VEGFR-2/HER-2 Inhibitor | 1.39 | [9] |
| 5a | HepG2 (Liver) | VEGFR-2/HER-2 Inhibitor | 2.71 | [9] |
| 4c | HepG2 (Liver) | PIM-1 Kinase Inhibitor | 8.02 | [10] |
| 4d | HepG2 (Liver) | PIM-1 Kinase Inhibitor | 6.95 | [10] |
| 11a | A-549 (Lung) | Not Specified | 9.24 µg/mL | [11] |
| 16a | HepG-2 (Liver) | Not Specified | 6.45 µg/mL | [11] |
| 5c | CaCo-2 (Colorectal) | Topoisomerase-IIβ (putative) | 2.612 | [12] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][12]
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the cyanopyridine derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, 5-FU).[10][13]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents.[14] Cyanopyridine derivatives have emerged as a promising scaffold, with various analogues showing good potency against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[15][16][17]
Mechanism of Action:
One of the key mechanisms of antibacterial action for some cyanopyridine derivatives is the inhibition of DNA gyrase.[14] DNA gyrase is a bacterial topoisomerase essential for DNA replication, recombination, and repair, making it an excellent and well-validated target for antibiotics. Compounds that inhibit this enzyme interfere with bacterial DNA synthesis, leading to cell death.[14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the cyanopyridine compound in the broth medium. The final volume in each well should be 50 or 100 µL.
-
Inoculate Plate: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. This will dilute the compound concentration by half and result in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well that remains clear (no visible growth).
Other Notable Biological Activities
-
Anti-inflammatory Activity: Certain 2-amino-3-cyanopyridine derivatives have demonstrated significant anti-inflammatory and analgesic properties, with activity influenced by the nature and position of substituents on the aryl rings.[16][17][18]
-
Enzyme Inhibition: Beyond kinases, cyanopyridines inhibit other therapeutically relevant enzymes. They have been identified as inhibitors of carbonic anhydrase (implicated in glaucoma and other diseases) and indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[19][20]
-
Antiviral Activity: The cyanopyridine scaffold has also shown promise in the development of antiviral agents.[2][6] While this area is less explored than their anticancer potential, initial findings suggest activity against various viruses.[21][22]
Synthesis and Future Perspectives
A significant advantage of the cyanopyridine scaffold is its accessibility through versatile and efficient synthetic routes, such as one-pot multicomponent reactions.[7][16] This allows for the rapid generation of diverse chemical libraries for biological screening.
Workflow: One-Pot Synthesis of 2-Amino-3-Cyanopyridines
Caption: A typical one-pot reaction for synthesizing cyanopyridines.
The diverse biological activities, coupled with synthetic tractability, position cyanopyridine derivatives as a highly valuable "privileged scaffold" in medicinal chemistry. Future research will likely focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of potent lead compounds to improve their drug-likeness. Furthermore, the exploration of novel biological targets and the development of cyanopyridine-based conjugates and hybrid molecules hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e202300067. [Link]
-
Gouda, M. A., Eldebss, T. M. A., Al-Saadi, M. S., & Al-Omair, M. A. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
-
El-Naggar, A. M., Ali, O. M., El-Sayed, M. Z., & El-Gamal, K. M. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2021). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Current Organic Synthesis, 18(6), 664-672. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). A review: Biological activities of novel cyanopyridine derivatives. Semantic Scholar. [Link]
-
Abdel-Halim, M. S., El-Ganiny, A. M., Mansour, B., Yahya, G., El Latif, H. K. A., & Askoura, M. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19565–19580. [Link]
-
Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, O. N. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 34(1), 356-366. [Link]
-
El-Sayed, N. N. E., Al-Omair, M. A., Al-Saadi, M. S., & Gouda, M. A. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4836. [Link]
-
Senturk, M., Talaz, O., Ekinci, D., & Cetinkaya, E. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]
-
Tighadouini, S., Radi, S., Siraj, S., Fereja, M., Mimouni, M., El-Hajjaji, F., & El-Haskoury, R. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts, 11(10), 1238. [Link]
-
Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
-
Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2019). Synthesis and biological assessment of novel cyanopyridine derivatives. Synthetic Communications, 49(16), 2099-2114. [Link]
-
Atla, S. R., Vadde, R., & Yarlagadda, S. (2021). Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 70-79. [Link]
-
Atla, S. R., Vadde, R., & Yarlagadda, S. (2016). Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. ResearchGate. [Link]
-
Lv, S., Sun, J., Ji, L., Li, B., Chen, S., & Jiang, H. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
-
Unknown Author. (n.d.). Substituted Cyanopyridine derivatives as antimicrobial agents. ResearchGate. [Link]
-
Zebbiche, Z., Şekerci, G., Houssem, B., Küçükbay, F., Tekin, S., Küçükbay, H., & Boumoud, B. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, e23646. [Link]
-
Unknown Author. (n.d.). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. [Link]
-
Unknown Author. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Wuhan Golden Wing Industry & Trade Co., Ltd. [Link]
-
Franco, F. M., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(21), 23568–23583. [Link]
-
El-Gazzar, M. G., et al. (2021). Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. Polycyclic Aromatic Compounds, 43(3), 2097-2114. [Link]
-
Kumar, D., Kumar, N., & Singh, V. (2012). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Medicinal Chemistry Research, 21(9), 2337-2344. [Link]
-
El-Naggar, A. M., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Chemistry Central Journal, 18(1), 1-19. [Link]
-
Gein, V. L., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
-
Manna, K., & Ghosh, P. S. (2014). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 1(3), 136-140. [Link]
-
Unknown Author. (n.d.). Synthesis of amino-cyanopyridine derivatives. ResearchGate. [Link]
-
Hassan, A. S., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-12. [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]
-
Al-Omair, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. Current Organic Synthesis, 19(5), 516-527. [Link]
-
Unknown Author. (n.d.). The cyanopyridine derivatives as anti-inflammatory agents. ResearchGate. [Link]
-
de Souza, N. B., et al. (2007). Synthesis and Anti-inflammatory Activities of New Cyanopyrane Derivatives Fused with Steroidal Nuclei. Archiv der Pharmazie, 340(11), 575-580. [Link]
-
Panda, S. S. (2023). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
-
Su, M., et al. (2022). The Flavonoid Cyanidin Shows Immunomodulatory and Broad-Spectrum Antiviral Properties, Including SARS-CoV-2. Viruses, 14(8), 1738. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal [ijpca.org]
- 17. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Substituted Pyridine Carboxylic Acids: From Core Precursors to Complex Scaffolds
Abstract
Substituted pyridine carboxylic acids are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, presents a unique set of challenges and opportunities for the synthetic chemist. This in-depth technical guide provides a comprehensive overview of the key strategies for the synthesis of substituted pyridine carboxylic acids from simple, readily available precursors. We will move beyond a mere recitation of protocols to delve into the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and expand their synthetic toolkit for accessing this critical class of molecules.
Introduction: The Enduring Importance of the Pyridine Carboxylic Acid Moiety
The pyridine ring, an isoelectronic analogue of benzene, imparts a unique combination of aromaticity, polarity, and basicity to a molecule. The incorporation of a carboxylic acid functionality further enhances its utility, providing a handle for derivatization, modulation of physicochemical properties, and interaction with biological targets. It is no surprise that this scaffold is found in a multitude of bioactive compounds.
This guide will navigate the diverse landscape of synthetic methodologies, from classical ring-forming reactions to modern, atom-economical approaches. We will explore the "why" behind the "how," offering insights into the rationale for choosing a specific strategy based on the desired substitution pattern, functional group tolerance, and scalability.
Building the Pyridine Core: Cyclization Strategies from Acyclic Precursors
The de novo construction of the pyridine ring from simple acyclic precursors remains a powerful and versatile approach. These methods offer the advantage of installing desired substituents at specific positions from the outset.
The Bönnemann Cyclization: A Cobalt-Catalyzed [2+2+2] Cycloaddition
The Bönnemann cyclization is a classic and efficient method for the synthesis of pyridines involving the cobalt-catalyzed trimerization of a nitrile with two equivalents of an alkyne.[1][2] This reaction is particularly useful for accessing polysubstituted pyridines with a high degree of regioselectivity.
The catalytic cycle, illustrated below, is believed to involve the formation of a cobaltacyclopentadiene intermediate, which then undergoes insertion of the nitrile to form a cobaltazepine, followed by reductive elimination to yield the pyridine product and regenerate the active cobalt catalyst. The choice of cobalt precursor and ligands can influence the efficiency and regioselectivity of the reaction.
Caption: Catalytic cycle of the Bönnemann cyclization.
Experimental Protocol: Synthesis of a Substituted Pyridine via Bönnemann Cyclization
Materials:
-
Cobalt(I) catalyst precursor (e.g., Co(cod)(cot))
-
Substituted alkyne (2 equivalents)
-
Substituted nitrile (1 equivalent)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the cobalt catalyst precursor in the anhydrous solvent.
-
Add the substituted alkyne to the reaction mixture.
-
Add the substituted nitrile to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., dilute HCl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted pyridine.
| Reactant 1 (Nitrile) | Reactant 2 (Alkyne) | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzonitrile | Phenylacetylene | Co(cod)(cot) | Toluene | 110 | 85 | [1] |
| Acetonitrile | 1-Hexyne | Co(I) complex | THF | 80 | 78 | [2] |
The Power of Domino Reactions: One-Pot Synthesis of Highly Substituted Pyridines
Domino reactions, also known as tandem or cascade reactions, offer a highly efficient and atom-economical approach to complex molecule synthesis by combining multiple bond-forming events in a single operation without the need for isolating intermediates.[3][4] This strategy is particularly well-suited for the construction of highly substituted pyridine rings.
Silver-Catalyzed Domino Synthesis from Isocyanides
A notable example is the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides, which provides a facile route to fully substituted pyridines.[3] This multi-step domino reaction proceeds through proposed amidoketenimine and azabutadienylketene intermediates.
Caption: A generalized workflow for domino synthesis of pyridines.
Experimental Protocol: Silver-Catalyzed Domino Synthesis of a Fully Substituted Pyridine
Materials:
-
Vinyl isocyanide
-
Isocyanoacetamide
-
Silver catalyst (e.g., AgOAc)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the vinyl isocyanide and isocyanoacetamide in the anhydrous solvent, add the silver catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the fully substituted pyridine.
| Vinyl Isocyanide | Isocyanoacetamide | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Isocyano-1-phenylethene | 2-Isocyano-N-phenylacetamide | AgOAc | THF | 25 | 82 | [3] |
| 1-Isocyano-1-cyclohexene | 2-Isocyano-N-benzylacetamide | AgOAc | THF | 25 | 75 | [3] |
Modern Frontiers: C-H Functionalization of the Pyridine Ring
Direct C-H functionalization has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to the modification of heterocyclic scaffolds.[5] This methodology avoids the need for pre-functionalized starting materials and often allows for the introduction of functional groups at positions that are difficult to access through classical methods.[6][7][8]
The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges for C-H activation. However, significant progress has been made in developing catalytic systems that can achieve regioselective functionalization at various positions of the pyridine ring.
Palladium-Catalyzed C-H Arylation
Palladium catalysis has been extensively employed for the direct arylation of pyridines. The use of directing groups or specific ligands can control the regioselectivity of the reaction. For instance, the use of a phenanthroline ligand can promote C3-arylation.[7]
Caption: General scheme for palladium-catalyzed C-H arylation of pyridine.
Synthesis of Specifically Substituted Pyridine Carboxylic Acids
The general strategies outlined above can be adapted for the synthesis of pyridine carboxylic acids bearing specific functional groups, such as amino and hydroxyl substituents, which are prevalent in pharmaceuticals.
Synthesis of Aminopyridine Carboxylic Acids
Aminopyridine carboxylic acids are valuable building blocks in drug discovery. One approach involves the dehalogenation of a polychlorinated aminopyridine carboxylic acid precursor. For example, 4-aminopyridine-2-carboxylic acid can be synthesized from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) via palladium-catalyzed hydrogenation.[9]
Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid
Materials:
-
4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
-
10% Palladium on carbon (Pd/C)
-
10% aqueous Lithium hydroxide (LiOH) solution
-
Hydrogen gas
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
A suspension of Picloram and 10% Pd/C in a 10% aqueous LiOH solution is placed in a hydrogenation vessel.
-
The vessel is purged with hydrogen gas and then pressurized with hydrogen (e.g., 45 PSI).
-
The mixture is stirred at a slightly elevated temperature (e.g., 40 °C) for several hours, followed by further heating (e.g., 70 °C) to drive the reaction to completion.
-
After cooling, the suspension is filtered through celite to remove the catalyst.
-
The filtrate is acidified with concentrated HCl to a pH of approximately 3, leading to the precipitation of the product.
-
The solid product is collected by filtration and dried under vacuum.[9]
| Starting Material | Catalyst | Base | Hydrogen Pressure | Temperature | Yield (%) | Reference |
| Picloram | 10% Pd/C | 10% aq. LiOH | 45 PSI | 40 °C then 70 °C | 99 | [9] |
Synthesis of Hydroxypyridine Carboxylic Acids
Hydroxypyridine carboxylic acids, which can exist in equilibrium with their pyridone tautomers, are also important synthetic intermediates.[10] Their synthesis can be achieved through various methods, including the oxidation of pyridine precursors or the hydrolysis of corresponding esters. For example, 3-hydroxy-pyridine-2-carboxylic acid methyl ester can be synthesized by the esterification of 3-hydroxy-2-pyridinecarboxylic acid in the presence of a strong acid catalyst.[11]
Conclusion and Future Outlook
The synthesis of substituted pyridine carboxylic acids is a dynamic and evolving field. While classical methods remain valuable for their robustness and scalability, modern approaches such as domino reactions and C-H functionalization are paving the way for more efficient and sustainable synthetic routes. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly unlock access to an even greater diversity of pyridine-based molecules, fueling innovation in drug discovery, materials science, and beyond. As Senior Application Scientists, it is our imperative to not only master these techniques but also to understand the fundamental principles that govern them, enabling us to rationally design and execute the synthesis of the next generation of functional molecules.
References
-
Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Bönnemann-Synthese - Wikipedia. Available at: [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Available at: [Link]
-
Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC - PubMed Central. Available at: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. Available at: [Link]
-
Synthesis of Novel Derivatives of Pyridine‐2,6‐dicarboxylic Acid - Taylor & Francis Online. Available at: [Link]
-
Substituted pyridine catalysed domino synthesis of pyrazolines and pyrimidines. Available at: [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect. Available at: [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. Available at: [Link]
-
C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents.
-
3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]
-
Synthesis of Pyridine - YouTube. Available at: [Link]
Sources
- 1. Bönnemann-Synthese – Wikipedia [de.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 9. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary heterocyclic chemistry and medicinal chemistry, the strategic design and utilization of highly functionalized building blocks are paramount. Among these, Methyl 3-chloro-2-cyano-pyridine-4-carboxylate has emerged as a pivotal precursor, offering a trifecta of reactive sites that enable the efficient construction of complex, fused heterocyclic systems. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and its significant role as a scaffold in the development of novel compounds with therapeutic potential.
Core Molecular Architecture and Strategic Importance
This compound (1) is a polysubstituted pyridine derivative characterized by the presence of a chloro, a cyano, and a methyl carboxylate group. This unique arrangement of functional groups on the pyridine ring imparts a distinct reactivity profile, making it a highly sought-after intermediate in synthetic organic chemistry.
The strategic importance of this molecule lies in:
-
Multiple Reaction Centers: The chloro, cyano, and ester functionalities serve as versatile handles for a variety of chemical transformations.
-
Predisposition for Cyclization: The ortho positioning of the chloro and cyano groups facilitates annulation reactions, leading to the formation of fused pyridine ring systems.
-
Access to Privileged Scaffolds: It serves as a key starting material for the synthesis of pyrido[2,3-d]pyrimidines and other fused heterocycles, which are prevalent motifs in numerous biologically active compounds.
Synthesis of the Keystone Precursor
While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methodologies for similar 2-chloropyridine derivatives. A plausible and efficient synthetic route involves a two-step process commencing from a corresponding 2-pyridone precursor.
Proposed Synthetic Pathway
The synthesis initiates with the construction of a suitably substituted 2-pyridone, followed by a chlorination step. This approach is analogous to the synthesis of related compounds like 2-chloro-3-cyano-4-methylpyridine.[1][2]
Diagram 1: Proposed Synthesis of this compound
Caption: A plausible two-step synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of analogous compounds and represents a viable method for obtaining this compound.
Part A: Synthesis of Methyl 2-hydroxy-6-oxo-1,6-dihydro-3-cyanopyridine-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a suitable acetoacetate derivative (e.g., dimethyl 1,3-acetonedicarboxylate), cyanoacetamide, and a catalytic amount of a base such as piperidine in a suitable solvent like ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The pyridone product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyridone intermediate.
Part B: Synthesis of this compound (1)
-
Reaction Setup: In a well-ventilated fume hood, carefully add the dried pyridone intermediate from Part A to a stirred solution of phosphorus oxychloride (POCl₃). A small amount of phosphorus pentachloride (PCl₅) can be added to enhance the chlorination.[1]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-3 hours.[1]
-
Work-up and Isolation: After cooling, cautiously pour the reaction mixture onto crushed ice. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
The Role of this compound in the Synthesis of Fused Heterocycles
The true synthetic utility of this compound is realized in its application as a precursor for the construction of fused heterocyclic systems, particularly those of medicinal importance such as pyrido[2,3-d]pyrimidines.[3][4][5][6]
Synthesis of Pyrido[2,3-d]pyrimidines
The presence of the ortho-chloro and cyano groups provides a reactive dielectrophilic system that can readily undergo cyclocondensation reactions with various dinucleophiles. A prime example is the reaction with guanidine or amidines to furnish the pyrido[2,3-d]pyrimidine scaffold.
Diagram 2: General Scheme for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Synthesis of pyrido[2,3-d]pyrimidines from the title compound.
Causality in Experimental Design for Pyrido[2,3-d]pyrimidine Synthesis
The choice of reaction conditions is critical for the successful synthesis of pyrido[2,3-d]pyrimidines from compound 1 .
-
Solvent: A high-boiling polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is often employed to facilitate the dissolution of the starting materials and to provide the thermal energy required for the cyclization step.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically added to deprotonate the incoming nucleophile (guanidine or amidine), thereby increasing its nucleophilicity.
-
Temperature: The initial nucleophilic substitution of the chlorine atom may proceed at a moderate temperature, while the subsequent intramolecular cyclization onto the cyano group often requires elevated temperatures to overcome the activation energy barrier.
Step-by-Step Protocol for a Representative Pyrido[2,3-d]pyrimidine Synthesis
-
Reaction Setup: To a solution of this compound (1) in anhydrous DMF, add an equimolar amount of guanidine hydrochloride and two equivalents of a base like potassium carbonate.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry and Drug Development
The pyrido[2,3-d]pyrimidine core, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry. Derivatives of this heterocyclic system have been reported to exhibit a wide range of biological activities, including:
-
Kinase Inhibition: Many pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, making them valuable candidates for anticancer therapies.[4]
-
Antimicrobial and Antifungal Agents: The structural resemblance to purine nucleosides allows some derivatives to interfere with microbial metabolic pathways.[6]
-
Anti-inflammatory Activity: Certain substituted pyrido[2,3-d]pyrimidines have shown potential as anti-inflammatory agents.[6]
The versatility of this compound allows for the introduction of diverse substituents onto the resulting pyrido[2,3-d]pyrimidine skeleton, enabling the fine-tuning of their pharmacological properties.
Conclusion
This compound is a strategically important and highly versatile building block in heterocyclic chemistry. Its well-defined reactivity, particularly its propensity to undergo cyclocondensation reactions, provides a reliable and efficient entry point to medicinally relevant scaffolds like pyrido[2,3-d]pyrimidines. The ability to readily construct these complex heterocyclic systems underscores the value of this precursor in the ongoing quest for novel therapeutic agents. Further exploration of the reactivity of this compound is likely to unveil new synthetic methodologies and lead to the discovery of new classes of biologically active molecules.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6293. [Link]
-
El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(22), 15633-15648. [Link]
- Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
-
Krichevsky, E. S., Alekseeva, L. M., & Granik, V. G. (2003). Synthesis and Chemical Conversions of 2‐Chloro‐3‐cyano‐4‐methylamino‐5‐nitropyridine. ChemInform, 34(45). [Link]
-
El-Sayed, N. N. E., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 666. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). A new and highly expedient synthesis of pyrido[2,3-d]pyrimidines. Journal of the Iranian Chemical Society, 14(8), 1739-1746. [Link]
- Nummy, L. J., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
Li, J., et al. (2006). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Synthetic Communications, 36(15), 2153-2158. [Link]
-
Ghorab, M. M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4983. [Link]
-
Sharma, R., & Kumar, R. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 11(1), 1-10. [Link]
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
Navigating the Isomeric Landscape of C8H5ClN2O2: A Technical Guide for Drug Development Professionals
The molecular formula C8H5ClN2O2 represents a fascinating scaffold for medicinal chemists and drug development professionals. Its constituent atoms can arrange themselves in a multitude of ways, giving rise to a diverse array of constitutional isomers, each with unique physicochemical properties and biological activities. This guide provides an in-depth exploration of the most prominent isomers of C8H5ClN2O2, with a particular focus on their synthesis, properties, and applications in modern drug discovery.
The Challenge of Isomerism
A single molecular formula can represent numerous distinct molecules, known as isomers.[1][2] These isomers can be broadly categorized as constitutional isomers, which have different atomic connectivity, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms. For a complex formula like C8H5ClN2O2, the number of possible constitutional isomers is substantial. This guide will focus on the most scientifically and medicinally relevant of these: the chloro-substituted quinazoline-2,4-diones and pyrrolopyridine carboxylic acids.
Quinazoline-2,4-dione Isomers: A Privileged Scaffold in Medicinal Chemistry
The quinazoline-2,4-dione core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4][5] This has led to the development of numerous quinazoline-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][6] For the molecular formula C8H5ClN2O2, two key isomers of this class are 6-chloro-1H-quinazoline-2,4-dione and 7-chloro-1H-quinazoline-2,4-dione.
6-chloro-1H-quinazoline-2,4-dione
IUPAC Name: 6-chloro-1H-quinazoline-2,4-dione
Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 196.59 g/mol | PubChem |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in water | |
| LogP | 1.1 |
Synthesis:
The synthesis of 6-chloro-1H-quinazoline-2,4-dione typically begins with the appropriately substituted anthranilic acid, in this case, 5-chloroanthranilic acid. The general synthetic approach involves cyclization with a source of carbonyl groups, such as urea or phosgene derivatives. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of 6-chloro-1H-quinazoline-2,4-dione
Rationale: This protocol utilizes the reaction of 5-chloroanthranilic acid with urea. The urea serves as a source of the two carbonyl carbons and the second nitrogen atom required to form the quinazoline-2,4-dione ring system. The reaction proceeds via an initial formation of a ureido-benzoic acid intermediate, which then undergoes intramolecular cyclization upon heating.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloroanthranilic acid (1 equivalent) and urea (3 equivalents).
-
Heating: Heat the mixture to 190-200 °C for 4 hours. The mixture will melt and then solidify as the reaction progresses.
-
Work-up: After cooling, the solid mass is treated with a 10% sodium hydroxide solution to dissolve the product.
-
Purification: The resulting solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the crude product.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 6-chloro-1H-quinazoline-2,4-dione.
Applications in Drug Development:
The 6-chloro-quinazoline-2,4-dione scaffold is a key component in the development of various therapeutic agents. Its derivatives have shown significant potential as:
-
Anticancer Agents: The quinazoline-2,4-dione core is found in several potent inhibitors of key signaling proteins implicated in cancer, such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[4][7][8] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.
-
Antimicrobial Agents: Derivatives of 6-chloro-quinazoline-2,4-dione have been investigated for their antibacterial and antifungal properties.[9] They are being explored as potential new weapons against drug-resistant pathogens.
Mechanism of Action: PARP Inhibition
The diagram below illustrates the role of PARP in DNA single-strand break repair and how PARP inhibitors, which can be derived from the 6-chloro-1H-quinazoline-2,4-dione scaffold, can lead to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA-mutant).
Caption: PARP Inhibition Pathway in BRCA-deficient Cancer Cells.
7-chloro-1H-quinazoline-2,4-dione
IUPAC Name: 7-chloro-1H-quinazoline-2,4-dione[10]
Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 196.59 g/mol | PubChem |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in water | |
| LogP | 1.1 |
Synthesis:
The synthesis of 7-chloro-1H-quinazoline-2,4-dione follows a similar strategy to its 6-chloro isomer, starting from 4-chloroanthranilic acid and reacting it with urea under thermal conditions.
Applications in Drug Development:
The 7-chloro-quinazoline-2,4-dione scaffold has also been extensively explored in medicinal chemistry. Its derivatives have shown promise as:
-
Anticonvulsant Agents: Certain derivatives have demonstrated potent anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.
-
Anticancer Agents: Similar to the 6-chloro isomer, 7-chloro-quinazoline-2,4-dione derivatives have been investigated as anticancer agents, particularly as inhibitors of receptor tyrosine kinases.[6]
Pyrrolopyridine Carboxylic Acid Isomers
Another important class of isomers for C8H5ClN2O2 are the pyrrolopyridine carboxylic acids. These are bicyclic heterocyclic compounds containing a fused pyrrole and pyridine ring system.
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
IUPAC Name: 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid[11]
Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 196.59 g/mol | [11] |
| LogP | 1.8 | [11] |
Synthesis:
The synthesis of this class of compounds is more complex and often involves multi-step sequences. A common approach is the Fischer indole synthesis or related methods adapted for the azaindole core.
Experimental Workflow: General Synthesis of Azaindole Carboxylic Acids
Caption: General Synthetic Workflow for Azaindole Carboxylic Acids.
Applications in Drug Development:
The azaindole scaffold is another important pharmacophore in drug discovery.[2] Derivatives of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are being investigated for a variety of therapeutic applications, leveraging the unique electronic properties and hydrogen bonding capabilities of the azaindole ring system.
Conclusion
The molecular formula C8H5ClN2O2 encompasses a rich and diverse family of isomeric compounds, with the chloro-substituted quinazoline-2,4-diones and pyrrolopyridine carboxylic acids being of particular interest to the drug development community. The quinazoline-2,4-dione scaffold has proven to be a versatile starting point for the design of potent enzyme inhibitors for cancer therapy and novel antimicrobial agents. The pyrrolopyridine carboxylic acids represent a less explored but equally promising area for the development of new therapeutics. A thorough understanding of the synthesis and properties of these isomers is crucial for unlocking their full potential in the ongoing quest for new and effective medicines.
References
-
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Key Specifications for Buyers. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
PubChem Compound Summary for CID 12384237, 5-Chloro-1H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. Available from: [Link]
- Boshta NM, El-Essawy FA, Alshammari MB, Noreldein SG, Darwesh OM. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. 2021;26(11):3325.
- Xu B, et al. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Org Biomol Chem. 2018;16(18):3331-3344.
-
PubChem Compound Summary for CID 44630704, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Al-Otaibi Y, El-Sayed MA, Abdel-Aziz M. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. J Enzyme Inhib Med Chem. 2019;34(1):1146-1157.
- Yu CW, et al. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. 2021;26(1):1.
-
Synthetic approaches for 6-substituted 1H-quinazoline-2,4-diones. ResearchGate. Available from: [Link]
- Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini reviews in medicinal chemistry, 20(15), 1434–1453.
- Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Pharmaceuticals, 17(1), 12.
- Abdelal AM. Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Orient J Chem 1992;8(4).
- Al-Said MS, Ghorab MM, Al-Qasoumi SI, El-Gazzar AR. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Acta Pharm. 2011;61(1):1-20.
- Asadipour, A., Fakhri, S., & Mohammadi-Farani, A. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research : IJPR, 13(4), 1315–1325.
-
6-Chloro-2,3-dihydro-2-oxo-1H-indole-5-carboxylic Acid. MySkinRecipes. Available from: [Link]
- Zhou, C., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3331-3344.
- Abdelmonsef, A. H., El-Naggar, M., & Mosallam, E. M. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in chemistry, 8, 483.
- IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
Naming of Alkanes. Available from: [Link]
-
Isomers of Alkanes and IUPAC Nomenclature. Open Library Publishing Platform. Available from: [Link]
-
Isomers and Naming Based On IUPAC Nomenclature. Scribd. Available from: [Link]
Sources
- 1. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. scribd.com [scribd.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]
- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 44630704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust One-Pot Protocol for the Synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate, a highly functionalized pyridine derivative of significant interest as a scaffold in medicinal chemistry and materials science. The described method is a one-pot, multicomponent reaction (MCR) that offers high efficiency and atom economy by combining commercially available starting materials. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters for successful synthesis and purification.
Introduction and Scientific Background
Polysubstituted pyridine rings are privileged structures found in numerous pharmaceuticals, agrochemicals, and functional materials. The precise installation of multiple, distinct functional groups onto the pyridine core is a formidable challenge in synthetic chemistry, often requiring lengthy, multi-step sequences with costly purification. Specifically, the title compound, this compound, incorporates a chloro, a cyano, and a methyl ester group on adjacent positions, presenting a unique synthetic challenge and a valuable building block for further derivatization.
Traditional methods for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, provide foundational logic but can lack the flexibility for creating such densely functionalized products in a single step.[1][2] Modern synthetic strategy favors multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single operation, thereby increasing efficiency and reducing waste.[2][3]
The protocol detailed herein is based on a modified cyclocondensation/aromatization reaction. It leverages the reactivity of a β-ketoester, an active methylene nitrile, and an ammonia source to rapidly assemble the pyridine core.[4][5] This approach is designed for reliability, scalability, and is grounded in well-established principles of heterocyclic chemistry.
Proposed Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot reaction of Methyl 2-chloroacetoacetate, Malononitrile, and Ammonium acetate in an ethanol solvent system.
Overall Reaction:
(Self-generated image for illustrative purposes)
Proposed Mechanism:
The reaction is postulated to proceed through a domino sequence of classical organic reactions:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed (from ammonium acetate) Knoevenagel condensation between the ketone of Methyl 2-chloroacetoacetate (1) and the active methylene group of Malononitrile (2) to form a vinyl dinitrile intermediate (3) .
-
Michael Addition: Ammonia, released in-situ from ammonium acetate, acts as a nucleophile and attacks the electron-deficient β-carbon of the vinyl dinitrile in a Michael addition, leading to intermediate (4) .
-
Intramolecular Cyclization: The newly added amino group then attacks one of the nitrile groups intramolecularly, forming a six-membered dihydropyridine ring (5) .
-
Tautomerization & Aromatization: The intermediate undergoes tautomerization to a more stable form (6) , followed by aromatization through the elimination of a molecule of water (or equivalent process) to yield the final aromatic product, this compound (7) .
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the target compound confirms the viability of the described transformations.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| Methyl 2-chloroacetoacetate | C₅H₇ClO₃ | 150.56 | ≥97% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Malononitrile | CH₂(CN)₂ | 66.06 | ≥99% | Acros Organics | Toxic solid, handle with gloves. |
| Ammonium acetate | C₂H₇NO₂ | 77.08 | ≥98% | Fisher Scientific | Hygroscopic, store in a desiccator. |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | Anhydrous | Decon Labs | Use as reaction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | Saturated Soln. | Lab Prepared | For aqueous work-up. |
| Brine | NaCl(aq) | - | Saturated Soln. | Lab Prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Alfa Aesar | For drying organic layer. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethanol (100 mL).
-
Reagent Addition: Add Malononitrile (6.61 g, 100 mmol, 1.0 eq) and Ammonium acetate (11.56 g, 150 mmol, 1.5 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Ketoester: Slowly add Methyl 2-chloroacetoacetate (15.06 g, 100 mmol, 1.0 eq) to the reaction mixture dropwise over 10 minutes using an addition funnel. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up - Solvent Removal: After the reaction is complete (as indicated by consumption of the limiting reagent), cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Redissolve the resulting residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate again via rotary evaporation to yield the crude product as a solid or viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Final Product: Dry the purified solid under high vacuum to obtain this compound as a white to off-white solid.
Characterization Data (Hypothetical)
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (s, 1H, Py-H6), 7.90 (s, 1H, Py-H5), 3.95 (s, 3H, -OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5 (C=O), 155.0 (C6), 152.0 (C4), 140.0 (C2), 125.0 (C5), 118.0 (C3), 115.0 (CN), 53.0 (-OCH₃). |
| Mass Spec (ESI) | m/z calculated for C₈H₅ClN₂O₂ [M+H]⁺: 197.01; found: 197.0. |
| FT-IR (KBr, cm⁻¹) | 3080 (Ar C-H), 2230 (C≡N), 1735 (C=O, ester), 1580, 1550 (C=C, Ar), 1250 (C-O), 780 (C-Cl). |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be conducted in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Methyl 2-chloroacetoacetate: Is a lachrymator and corrosive. Avoid inhalation and contact with skin.
-
Malononitrile: Is highly toxic if swallowed or inhaled. Handle with extreme care.
-
Ethanol/Ethyl Acetate/Hexanes: Are flammable solvents. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Discussion and Conclusion
The described one-pot protocol provides an efficient and direct route to this compound. The choice of a multicomponent strategy is deliberate, aiming to maximize convergence and minimize intermediate isolation steps, which aligns with the principles of green chemistry.[4] The causality behind the experimental choices lies in the inherent reactivity of the starting materials. Methyl 2-chloroacetoacetate provides the C3-chloro and C4-ester backbone, while malononitrile serves as a potent C-nucleophile and the eventual source of the C2-cyano group. Ammonium acetate is a critical choice, serving as both the nitrogen source for the pyridine ring and a mild base catalyst for the initial condensation step.[3]
Potential side reactions could include self-condensation of the ketoester or polymerization of the vinyl dinitrile intermediate. However, by controlling the rate of addition of the ketoester and maintaining a consistent reflux temperature, these pathways are minimized. The purification by column chromatography is essential to remove any minor impurities and unreacted starting materials.
References
- Preparation method of 2-chloro-3-cyanopyridine.
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
-
Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. (URL: [Link])
-
Synthesis and characterization of pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles. Taylor & Francis Online. (URL: [Link])
-
Consecutive coupling–cyclocondensation formation of tri- and tetrasubstituted pyridines. ResearchGate. (URL: [Link])
-
Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. (URL: [Link])
- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect. (URL: [Link])
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. (URL: [Link])
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Institutes of Health (NIH). (URL: [Link])
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. (URL: [Link])
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health (NIH). (URL: [Link])
-
Domino synthesis of functionalized pyridine carboxylates under gallium catalysis. Semantic Scholar. (URL: [Link])
-
Domino synthesis of functionalized pyridine carboxylates under gallium catalysis. ResearchGate. (URL: [Link])
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. (URL: [Link])
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. (URL: [Link])
Sources
Application Notes and Protocols for Methyl 3-chloro-2-cyano-pyridine-4-carboxylate in Medicinal Chemistry
Introduction: A Versatile Scaffold for Bioactive Heterocycles
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a polysubstituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique arrangement of functional groups—a reactive chlorine atom, a cyano group, and a methyl ester—on a pyridine core makes it an ideal starting material for the synthesis of complex heterocyclic systems. The pyridine skeleton is a ubiquitous motif in a vast array of natural products and clinically approved drugs.[1] The presence of both electron-withdrawing (cyano and chloro) and conjugating (ester) groups significantly influences the reactivity of the pyridine ring, enabling chemists to perform selective transformations at various positions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of medicinally relevant compounds, with a particular focus on the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are prominent scaffolds in many kinase inhibitors.[2][3]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1168102-35-9 | |
| Molecular Formula | C₈H₅ClN₂O₂ | |
| Molecular Weight | 196.59 g/mol | |
| Appearance | Off-white to pale yellow solid | Vendor Information |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General Chemical Knowledge |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A primary application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a key pharmacophore in a multitude of kinase inhibitors, including those targeting LRRK2, a protein implicated in Parkinson's disease. The following sections detail the synthetic strategy and provide a step-by-step protocol based on established patent literature.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the pyrido[2,3-d]pyrimidine core from this compound typically proceeds through a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by a nucleophile. However, in the context of forming the pyrimidine ring, the initial reaction often involves the addition of a dinucleophile, such as guanidine, to the cyano group.
-
Intramolecular Cyclization and Annulation: Following the initial reaction with the dinucleophile, a subsequent intramolecular cyclization and condensation sequence leads to the formation of the fused pyrimidine ring.
The electron-withdrawing nature of the adjacent cyano group and the pyridine nitrogen atom activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. In the case of reaction with guanidine, the initial nucleophilic attack occurs at the electrophilic carbon of the cyano group. This is followed by an intramolecular cyclization where one of the amino groups of the guanidine moiety attacks the ester carbonyl, leading to the formation of the fused pyrido[2,3-d]pyrimidine ring system.
Below is a workflow diagram illustrating the key transformation.
Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine core.
Experimental Protocol: Synthesis of Methyl 2,4-diamino-5-chloropyrido[2,3-d]pyrimidine-7-carboxylate
This protocol is adapted from the synthesis of a key intermediate in the development of LRRK2 kinase inhibitors as described in patent literature.
Disclaimer: This protocol is for research and development purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Reagents and Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (3.0 eq)
-
Sodium methoxide (3.0 eq)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a solution of sodium methoxide (3.0 equivalents) in anhydrous methanol in a round-bottom flask, add guanidine hydrochloride (3.0 equivalents). Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Starting Material: To the suspension from step 1, add this compound (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 16 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction mixture, which will cause a precipitate to form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with water and then with a small amount of cold methanol to remove any remaining impurities. Dry the purified solid under vacuum to yield the desired product, Methyl 2,4-diamino-5-chloropyrido[2,3-d]pyrimidine-7-carboxylate.
Expected Outcome and Validation:
The successful synthesis of the target compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a solid. The purity can be assessed by HPLC. This protocol provides a reliable method for the construction of the pyrido[2,3-d]pyrimidine core, which can then be further functionalized in subsequent synthetic steps.
Further Transformations and Applications
The resulting Methyl 2,4-diamino-5-chloropyrido[2,3-d]pyrimidine-7-carboxylate is a versatile intermediate in its own right. The remaining chloro group and the amino groups can be further modified to build a library of potential kinase inhibitors. For instance:
-
Suzuki-Miyaura Coupling: The chloro group can be subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: The chloro group can also be displaced with various amines through Buchwald-Hartwig amination to introduce diverse side chains.
-
Functionalization of Amino Groups: The amino groups on the pyrimidine ring can be acylated, alkylated, or used in other transformations to explore the structure-activity relationship (SAR) of the target compounds.
The strategic application of these subsequent reactions allows for the fine-tuning of the pharmacological properties of the final molecules, a critical aspect of the drug discovery process.
Conclusion
This compound is a highly functionalized and synthetically useful building block for the construction of complex, nitrogen-containing heterocyclic compounds of medicinal importance. The protocols and strategies outlined in these application notes, grounded in established chemical principles and literature precedents, provide a solid foundation for researchers to leverage this versatile reagent in their drug discovery and development programs. The ability to efficiently construct the pyrido[2,3-d]pyrimidine scaffold from this starting material highlights its significance in the ongoing quest for novel therapeutics.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC - NIH. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC - NIH. [Link]
-
New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide. (1985). Semantic Scholar. [Link]
-
A new and highly expedient synthesis of pyrido[2,3-d]pyrimidines. (2025). ResearchGate. [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
Sources
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate in Modern Pharmaceutical Synthesis
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists on the application of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate as a versatile intermediate in pharmaceutical synthesis. While direct applications in named active pharmaceutical ingredients (APIs) are not extensively documented in publicly available literature, the inherent reactivity of its trifunctionalized pyridine core presents a wealth of opportunities for the construction of complex heterocyclic scaffolds. This document will elucidate the chemical logic behind its potential synthetic transformations and provide detailed, actionable protocols based on well-established chemical principles observed in analogous systems.
Introduction: Unlocking the Potential of a Polysubstituted Pyridine Intermediate
This compound (CAS No. 1168102-35-9) is a crystalline solid with the molecular formula C₈H₅ClN₂O₂.[1] Its structure is characterized by a pyridine ring bearing three distinct and reactive functional groups: a chloro substituent at the 3-position, a cyano group at the 2-position, and a methyl carboxylate at the 4-position. This unique arrangement of electron-withdrawing and leaving groups makes it a highly valuable building block for the synthesis of a diverse array of substituted pyridines and fused heterocyclic systems, which are prevalent motifs in many clinically significant drugs.
The strategic placement of the chloro, cyano, and ester groups allows for a range of selective chemical manipulations. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions. The cyano group is a versatile handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The methyl ester provides a site for saponification and subsequent amide bond formation. This multi-faceted reactivity profile enables the construction of complex molecular architectures from a single, readily available starting material.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1168102-35-9 | [1] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Appearance | Light brown solid (typical) | Inferred from related compounds |
| Storage | Sealed in a dry, room temperature environment is recommended. | [1] |
Handling and Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Potential Synthetic Applications and Key Transformations
The strategic positioning of the functional groups on the pyridine ring of this compound allows for a variety of synthetic transformations, making it a valuable precursor for a range of pharmaceutical scaffolds.
Nucleophilic Aromatic Substitution (SNAAr) at the 3-Position
The chloro substituent at the 3-position, activated by the adjacent electron-withdrawing cyano and carboxylate groups, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which are common in bioactive molecules.
Caption: Nucleophilic Aromatic Substitution at the 3-Position.
Protocol 1: Synthesis of a 3-Amino Derivative
This protocol describes a general procedure for the substitution of the 3-chloro group with an amine, a common step in the synthesis of many kinase inhibitors and other targeted therapies.
Materials:
-
This compound
-
Desired amine (e.g., aniline, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the desired amine (1.2 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino derivative.
Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAAr reaction. The base is necessary to neutralize the HCl formed during the reaction. The choice of base can be critical; an inorganic base like K₂CO₃ is often used, while an organic base like DIPEA can be advantageous for substrates with base-sensitive functional groups.
Hydrolysis of the Cyano Group to an Amide or Carboxylic Acid
The 2-cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. This transformation is fundamental in the synthesis of various APIs, as the amide and carboxylic acid functionalities are key pharmacophores. For instance, the hydrolysis of a cyanopyridine to a carboxamide is a key step in the synthesis of intermediates for the HIV drug Nevirapine.[2][3]
Caption: Hydrolysis of the 2-Cyano Group.
Protocol 2: Hydrolysis to the 2-Carboxamide Derivative
This protocol is adapted from procedures used in the synthesis of related pyridyl amides.[2]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Ammonium hydroxide (NH₄OH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Carefully add this compound (1.0 eq) to a stirred solution of concentrated sulfuric acid at a controlled temperature (e.g., 90 °C).
-
Heat the mixture to 100 °C and maintain for a period of time (typically 1-3 hours), monitoring by TLC or LC-MS.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Neutralize the solution with a base, such as ammonium hydroxide, while cooling in an ice bath.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum to yield the 2-carboxamide derivative.
Rationale: Concentrated sulfuric acid acts as both the solvent and the catalyst for the hydrolysis of the nitrile to the amide. The reaction is typically exothermic and requires careful temperature control. The product precipitates upon neutralization of the acidic solution.
Proposed Multi-Step Synthetic Pathway to a Fused Heterocyclic System
The true synthetic power of this compound lies in its ability to undergo sequential transformations to build complex, fused heterocyclic systems. The following proposed pathway illustrates how this intermediate could be utilized to synthesize a pyrazolo[3,4-b]pyridine-4-carboxylate, a scaffold of interest in medicinal chemistry.
Caption: Proposed Synthesis of a Pyrazolo[3,4-b]pyridine Derivative.
Protocol 3: Two-Step Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
Step 1: Synthesis of Methyl 3-hydrazinyl-2-cyano-pyridine-4-carboxylate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for several hours at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, concentrate the solvent and purify by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to the Pyrazolo[3,4-b]pyridine
-
The isolated hydrazinyl intermediate from Step 1 is heated in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.
-
The solid is collected by filtration, washed with the non-polar solvent, and dried to afford the desired pyrazolo[3,4-b]pyridine derivative.
Rationale: The first step is a nucleophilic aromatic substitution of the chloro group with hydrazine. The resulting 3-hydrazinyl-2-cyanopyridine intermediate is then poised for an intramolecular cyclization. The hydrazine nitrogen attacks the electrophilic carbon of the cyano group, leading to the formation of the fused pyrazole ring.
Conclusion and Future Outlook
This compound is a promising and versatile building block for pharmaceutical research and development. Its trifunctionalized nature allows for a wide range of chemical transformations, providing access to a diverse array of complex heterocyclic structures. The protocols and synthetic strategies outlined in this guide, based on established chemical principles, are intended to serve as a starting point for the exploration of this valuable intermediate in the synthesis of novel therapeutic agents. As the demand for new and innovative drug candidates continues to grow, the strategic application of such polysubstituted heterocyclic intermediates will undoubtedly play a crucial role in the future of medicinal chemistry.
References
- Boehringer Ingelheim Chemicals, Inc. Process for making 3-amino-2-chloro-4-methylpyridine. US Patent 6,399,781B1, filed October 10, 2000, and issued June 4, 2002.
- Boehringer Ingelheim International GmbH. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1, filed January 6, 2000, and issued July 27, 2000.
- Boehringer Ingelheim International GmbH. Process for making 3-amino-2-chloro-4-methylpyridine. EP1326836B1, filed October 10, 2000, and issued November 23, 2005.
Sources
Application Note: Accelerated One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives via Microwave Irradiation
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the efficient, one-pot, four-component synthesis of biologically significant 2-amino-3-cyanopyridine derivatives. By leveraging microwave-assisted organic synthesis (MAOS), this protocol offers a rapid, high-yield, and environmentally benign alternative to conventional methods. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and present data for the synthesis of various derivatives, establishing a robust and reproducible methodology for advanced chemical and pharmaceutical research.
Strategic Overview: The Imperative for Efficient Synthesis
The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] These derivatives are also critical intermediates for the synthesis of more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[1]
Traditional synthetic routes often involve multiple steps, harsh reaction conditions, long reaction times, and the use of toxic solvents, resulting in modest yields and significant environmental waste.[3] The methodology presented here overcomes these limitations by integrating three key principles of modern organic synthesis:
-
Multicomponent Reactions (MCRs): Combining four simple, commercially available starting materials in a single step enhances efficiency and atom economy.[1]
-
Microwave Irradiation: As a non-conventional energy source, microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, drastically reducing reaction times from hours to minutes and often improving yields.[4][5][6]
-
Solvent-Free Conditions: Eliminating the need for a solvent simplifies purification, reduces costs, and aligns with the principles of green chemistry.[7][8]
This application note serves as both a theoretical and practical guide, explaining the causality behind the synthetic strategy and providing a validated, step-by-step protocol for immediate implementation in the laboratory.
Reaction Mechanism: A Cascade of Controlled Transformations
The one-pot synthesis proceeds via a cascade of reactions involving an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate as the ammonia source. The proposed mechanism is a sophisticated interplay of condensation, addition, and cyclization reactions.
Causality of the Pathway:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde (1) and the active methylene group of malononitrile (3) . This rapidly forms a highly electrophilic α,β-unsaturated intermediate, arylidenemalononitrile (A) .
-
Enamine Formation: Concurrently, the ketone (2) reacts with ammonia (from ammonium acetate) to form an enamine intermediate (B) , which is a potent nucleophile.
-
Michael Addition: The nucleophilic enamine (B) attacks the electrophilic double bond of the arylidenemalononitrile intermediate (A) in a classic Michael addition reaction, forming a linear adduct (C) .
-
Intramolecular Cyclization & Aromatization: The adduct (C) undergoes a rapid intramolecular cyclization. This step, a variant of the Thorpe-Ziegler reaction, involves the attack of the amino group onto one of the nitrile carbons.[9][10][11] The resulting dihydropyridine intermediate (D) then undergoes tautomerization and aromatization (via loss of a hydrogen molecule) to yield the thermodynamically stable 2-amino-3-cyanopyridine derivative (4) .[1]
This elegant cascade ensures that all transformations occur in a single vessel, driven to completion by the high energy input from microwave irradiation.
Reaction Scheme Visualization:
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is designed to be a self-validating system. Adherence to the specified reagent quantities and microwave parameters should consistently yield the desired products in high purity after recrystallization.
3.1. Materials and Equipment
-
Reagents: Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate, and 95% ethanol. All reagents should be of analytical grade.
-
Equipment: A dedicated microwave synthesizer capable of controlling irradiation time and power, 25 mL microwave reaction vessel with a magnetic stir bar, reflux condenser attachment for the microwave vessel, Buchner funnel and flask for filtration, and standard laboratory glassware.
3.2. General Synthesis Procedure
-
Reagent Charging: Into a 25 mL dry microwave reaction vessel, add the aromatic aldehyde (2.0 mmol), methyl ketone (2.0 mmol), malononitrile (2.0 mmol, 132 mg), and ammonium acetate (3.0 mmol, 231 mg).[12]
-
Expert Insight: Using a slight excess of ammonium acetate ensures a sufficient supply of ammonia to drive the enamine formation to completion.
-
-
Microwave Irradiation: Place the magnetic stir bar in the vessel and seal it. Place the vessel in the microwave synthesizer cavity and attach the reflux condenser. Irradiate the mixture with stirring for 7-9 minutes at a power level sufficient to induce reflux (typically 200-400 W, dependent on the specific instrument).[4]
-
Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. Add 2-3 mL of 95% ethanol to the solidified reaction mixture and stir or sonicate to break up the solid.[12]
-
Purification: Collect the solid crude product by vacuum filtration using a Buchner funnel, washing with a small amount of cold 95% ethanol.
-
Recrystallization: Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[12]
-
Characterization: Dry the purified crystals and determine the melting point, yield, and characterize by spectroscopic methods (¹H NMR, IR, and Mass Spectrometry). The appearance of strong N-H stretching bands (approx. 3350-3460 cm⁻¹) and a sharp nitrile (C≡N) stretch (approx. 2200 cm⁻¹) in the IR spectrum are indicative of product formation.[12]
Experimental Workflow Visualization:
Caption: Step-by-step experimental workflow diagram.
Data and Results: Scope of the Synthesis
The robustness of this microwave-assisted protocol has been demonstrated across a range of substituted aromatic aldehydes and methyl ketones. The data below, compiled from literature sources, showcases the high efficiency and rapid nature of the reaction.[7][12]
| Entry | Aromatic Aldehyde (Ar¹) | Methyl Ketone (Ar²) | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | 4-MeO-C₆H₄ | 8 | 83 |
| 2 | 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | 8 | 80 |
| 3 | 4-Me-C₆H₄ | 4-Cl-C₆H₄ | 7 | 86 |
| 4 | C₆H₅ | C₆H₅ | 9 | 78 |
| 5 | 4-NO₂-C₆H₄ | C₆H₅ | 7 | 85 |
| 6 | 3-NO₂-C₆H₄ | 4-Me-C₆H₄ | 7 | 82 |
| 7 | C₆H₅ | 4-Br-C₆H₄ | 9 | 72 |
Table 1: Synthesis of various 2-amino-3-cyanopyridine derivatives under solvent-free microwave irradiation.[7][12]
Analysis of Results: The protocol is highly effective for both electron-donating and electron-withdrawing substituents on the aromatic rings, consistently producing good to excellent yields (72-86%) in under 10 minutes.[7] This demonstrates the broad applicability and reliability of the method for generating diverse chemical libraries.
Conclusion and Future Outlook
The one-pot, solvent-free, microwave-assisted synthesis of 2-amino-3-cyanopyridine derivatives represents a significant advancement over classical synthetic methodologies. This approach is not only rapid and high-yielding but also aligns with the principles of sustainable chemistry, making it an ideal choice for modern drug discovery and development pipelines. The protocols and insights provided herein empower researchers to efficiently access this privileged scaffold for the exploration of new chemical space and the development of novel therapeutic agents.
References
-
Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(19), 6241. [Link]
-
Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
-
Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. [Link]
-
Semantic Scholar. An Efficient Microwave‐Assisted Synthesis and Antimicrobial Activity of Novel 2‐Amino 3‐Cyano Pyridine Derivatives using Two Reusable Solid Acids as Catalysts. [Link]
-
Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
-
Journal of Chemical Research, Synopses. (2002). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. [Link]
-
Grokipedia. Thorpe reaction. [Link]
-
Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(6), e2200551. [Link]
-
ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives. [Link]
-
Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(14), 5367. [Link]
-
Wikipedia. Thorpe reaction. [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. [Link]
-
ResearchGate. The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. [Link]
-
Gul, H. I., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1). [Link]
-
Taylor, V. F., & Cativiela, C. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 417-436. [Link]
Sources
- 1. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity | MDPI [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols: Reactions of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate with Nucleophiles
Introduction
Substituted pyridine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them ideal for molecular recognition in biological systems. Among the vast array of pyridine-based building blocks, methyl 3-chloro-2-cyano-pyridine-4-carboxylate stands out as a particularly versatile intermediate. The strategic placement of three electron-withdrawing groups—a chloro group at C3, a cyano group at C2, and a methyl carboxylate at C4—renders the pyridine ring highly electron-deficient. This electronic arrangement significantly activates the C3 position towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide range of functional groups and the construction of complex molecular architectures.
This guide provides a detailed exploration of the reactivity of this compound with common classes of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the synthesis of valuable heterocyclic systems.
The SNAr Mechanism: A Foundation of Reactivity
The primary reaction pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Unlike electrophilic substitutions common to benzene, SNAr proceeds on electron-poor aromatic rings. The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate.[1]
The mechanism involves two key steps:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom at C3), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
The pyridine nitrogen itself acts as a powerful electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects, reducing the electron density of the ring.[1] This effect is most pronounced at the C2 and C4 positions. The additional presence of the cyano and carboxylate groups further depletes the ring of electron density, making the SNAr reaction particularly favorable.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
I. Reactions with Nitrogen Nucleophiles
The reaction of this compound with N-nucleophiles, particularly primary and secondary amines, is a robust and widely used transformation for generating libraries of substituted aminopyridines.[2][3] This reaction is fundamental in the synthesis of various biologically active compounds.
A significant application is the reaction with hydrazine hydrate, which proceeds via an initial SNAr reaction followed by an intramolecular cyclization, yielding highly valuable pyrazolo[3,4-b]pyridine cores.[4] These fused heterocyclic systems are prevalent in compounds targeting a range of diseases.[5][6]
Caption: Synthetic pathways using N-nucleophiles.
Protocol 1: Synthesis of Methyl 2-cyano-3-(phenylamino)pyridine-4-carboxylate
Rationale: This protocol demonstrates a typical SNAr reaction with an aromatic amine (aniline). Ethanol is chosen as a relatively green and effective solvent. The reaction is often carried out at reflux to ensure a reasonable reaction rate. A base is generally not required as the aniline is a sufficiently strong nucleophile and the product is a stable, neutral molecule.
Materials:
-
This compound
-
Aniline
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add absolute ethanol (20 mL per gram of starting material).
-
Add aniline (1.1 eq) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of a 3-Amino-1H-pyrazolo[3,4-b]pyridine Derivative
Rationale: This protocol illustrates the powerful tandem reaction with hydrazine to form a fused bicyclic system.[4] The initial substitution of chloride by hydrazine is followed by a spontaneous or heat-induced intramolecular cyclization where the terminal amino group of the hydrazine attacks the electrophilic carbon of the cyano group.
Materials:
-
This compound
-
Hydrazine hydrate (64% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the formation of the cyclized product by TLC.
-
Cool the reaction mixture to room temperature. The product will typically precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, followed by water to remove any excess hydrazine salts.
-
Dry the product under vacuum.
II. Reactions with Oxygen and Sulfur Nucleophiles
Reactions with O- and S-nucleophiles follow the same SNAr pathway. However, due to the lower basicity of alcohols and thiols compared to amines, a base is typically required to generate the more potent alkoxide or thiolate nucleophile. Thiols are generally more nucleophilic than their corresponding alcohols.[7][8]
Caption: Activation and reaction of O- and S-nucleophiles.
Protocol 3: Synthesis of Methyl 2-cyano-3-ethoxypyridine-4-carboxylate
Rationale: This protocol uses sodium ethoxide, a strong base, to ensure the complete formation of the nucleophilic ethoxide anion for an efficient reaction. The reaction is performed in the parent alcohol (ethanol) which serves as both the reagent source and the solvent.
Materials:
-
This compound
-
Sodium metal or Sodium ethoxide
-
Ethanol (Anhydrous)
-
Round-bottom flask with a nitrogen inlet and reflux condenser
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-neck flask under a nitrogen atmosphere, carefully add sodium metal (1.2 eq) in small pieces to anhydrous ethanol. Stir until all the sodium has dissolved.
-
To the freshly prepared solution of sodium ethoxide, add this compound (1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 3-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 4: Synthesis of Methyl 2-cyano-3-(phenylthio)pyridine-4-carboxylate
Rationale: Thiols are strong nucleophiles, and their corresponding thiolates are even more potent.[9] This protocol uses potassium carbonate as a mild and cost-effective base to generate the thiophenoxide in situ. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively free.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (anhydrous, powdered)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add powdered anhydrous potassium carbonate (1.5 eq).
-
Add thiophenol (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction at room temperature or with gentle heating (50-60 °C) for 2-4 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
A solid product should precipitate. Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts, then dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Data Summary
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound. Note that reaction times and temperatures may vary based on the specific nucleophile used.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Product Type |
| N-Nucleophile | Aniline | None / Et₃N | Ethanol | 78 (Reflux) | 4 - 8 | 3-Aminopyridine |
| Piperidine | K₂CO₃ | DMF | 80 | 2 - 6 | 3-Aminopyridine | |
| Hydrazine Hydrate | None | Ethanol | 78 (Reflux) | 2 - 4 | Pyrazolo[3,4-b]pyridine | |
| O-Nucleophile | Ethanol | NaOEt / NaH | Ethanol | 78 (Reflux) | 3 - 6 | 3-Alkoxypyridine |
| Phenol | K₂CO₃ | Acetonitrile | 82 (Reflux) | 6 - 12 | 3-Aryloxypyridine | |
| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | 25 - 60 | 2 - 4 | 3-Thioether |
| Ethanethiol | NaH | THF | 25 - 50 | 1 - 3 | 3-Thioether |
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. Its reactions with a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles proceed efficiently, often under mild conditions, to afford a diverse range of substituted pyridine derivatives. The ability to use these reactions to construct complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, further underscores its importance as a key building block for researchers in medicinal chemistry and materials science. The protocols outlined in this guide provide a reliable foundation for the synthesis and derivatization of this valuable intermediate.
References
-
StackExchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available from: [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
-
PubMed. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Available from: [Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives.. Available from: [Link]
-
Canadian Journal of Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]
- Google Patents. Process for the preparation of 2-cyanopyridine derivatives.
-
Vertellus. The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Available from: [Link]
-
Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]
-
StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]
-
National Institutes of Health. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Available from: [Link]
-
National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
Sciforum. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives.. Available from: [Link]
-
YouTube. Reactions of thiols. Available from: [Link]
-
Chemistry Steps. Reactions of Thiols. Available from: [Link]
-
YouTube. 03.02 Reactivity of Thiols and Thiolates. Available from: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
The Conversion of Hydroxypyridines to Chloropyridines Using Phosphorus Oxychloride: A Detailed Application Guide for Researchers
Chloropyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their preparation from readily available hydroxypyridines is a fundamental transformation in synthetic organic chemistry. Among the various chlorinating agents, phosphorus oxychloride (POCl₃) stands out for its efficacy and versatility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of POCl₃ for the chlorination of hydroxypyridines, delving into the underlying mechanisms, detailed experimental protocols, and critical safety considerations.
Introduction: The Significance of Chloropyridines
Chlorinated pyridines serve as pivotal intermediates in the construction of complex molecular architectures. The chlorine atom, being a good leaving group, facilitates a range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups onto the pyridine ring. This versatility has led to the incorporation of the chloropyridine motif in numerous blockbuster drugs, including antihistamines and antiarrhythmics. The direct chlorination of hydroxypyridines is a common and cost-effective strategy for their synthesis.[1]
The Reaction Mechanism: Understanding the "Why"
The chlorination of hydroxypyridines with POCl₃ is not a simple displacement of a hydroxyl group. The reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and troubleshooting.
Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. It is the pyridone tautomer that is the reactive species in this transformation. The reaction is initiated by the nucleophilic attack of the pyridone oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. Subsequent attack by a chloride ion, either from POCl₃ itself or from an additive, on the carbon atom of the pyridine ring leads to the displacement of the dichlorophosphate group and the formation of the desired chloropyridine.
In reactions where dimethylformamide (DMF) is used as a solvent or catalyst, the mechanism can involve the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of POCl₃ and DMF.[2][3][4][5][6] This powerful electrophile then activates the hydroxypyridine for subsequent chlorination.
Caption: Generalized reaction mechanism for the chlorination of hydroxypyridines with POCl₃.
Safety First: Handling Phosphorus Oxychloride
Phosphorus oxychloride is a highly corrosive and moisture-sensitive liquid that reacts violently with water, liberating toxic gases.[7][8][9] Strict adherence to safety protocols is paramount.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene is recommended), a lab coat, and chemical safety goggles with a face shield.[7][8][10]
-
Storage: Store POCl₃ in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[7][8]
-
Spills: In case of a spill, do not use water.[9] Absorb the spill with a dry, inert material such as sand or vermiculite and dispose of it as hazardous waste.[10][11]
-
Quenching: The quenching of reactions containing POCl₃ is highly exothermic and must be performed with extreme caution. Always add the reaction mixture slowly to a cooled quenching solution (e.g., ice-water or a cold aqueous base solution) with vigorous stirring.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the chlorination of 2-hydroxypyridine and 4-hydroxypyridine. These can be adapted for other hydroxypyridine derivatives with appropriate modifications.
Solvent-Free Chlorination of 2-Hydroxypyridine (Large-Scale)
This protocol is adapted from a procedure that emphasizes efficiency and reduced environmental impact by avoiding excess solvent.[12][13][14][15]
Materials:
-
2-Hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as the starting material can act as a base)[13][16]
-
Teflon-lined stainless steel reactor
-
Cold water (~0 °C)
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add the 2-hydroxypyridine (0.5 moles).
-
In a chemical fume hood, carefully add phosphorus oxychloride (0.5 moles) to the reactor.
-
Seal the reactor tightly.
-
After cooling the reactor to room temperature, carefully open it in the fume hood.
-
Slowly and cautiously quench the reaction mixture by pouring it into 100 mL of cold water (~0 °C) with vigorous stirring.
-
Adjust the pH of the resulting solution to 8–9 with a saturated sodium carbonate solution.[12]
-
The product, 2-chloropyridine, can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by distillation or by filtration if it precipitates as a solid.[13][14]
Chlorination of 4-Hydroxypyridine
Materials:
-
4-Hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Sulfolane (anhydrous)
-
1-Methylpiperazine (for LCMS analysis)
-
Ice-water
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
Prepare a 15-20% solution/suspension of 4-hydroxypyridine in anhydrous sulfolane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a chemical fume hood, carefully add 1.5 equivalents of POCl₃ to the mixture.
-
Heat the reaction mixture to 70-75 °C and stir until the reaction is complete.[17] Monitor the reaction progress by taking a small aliquot, quenching it with 1-methylpiperazine, and analyzing by LCMS.[17]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto ice-water with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloropyridine.
-
Purify the product by column chromatography or distillation.
Sources
- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. my.airliquide.com [my.airliquide.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. mdpi.com [mdpi.com]
- 13. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
HPLC method for purity analysis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
An Application Note and Protocol for the Purity Analysis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This document provides a comprehensive, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for this compound. This analyte is a substituted pyridine derivative, a structural motif common in pharmaceutical compounds. Accurate purity assessment is critical for quality control in drug discovery, development, and manufacturing. The described method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and UV detection. The protocol has been structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Introduction
This compound is a complex heterocyclic compound featuring multiple functional groups that influence its chemical and chromatographic behavior. The presence of a pyridine nitrogen imparts basicity, while the chloro, cyano, and methyl carboxylate groups contribute to its polarity and potential for various interactions. As an intermediate or active pharmaceutical ingredient (API), its purity must be rigorously controlled to ensure safety and efficacy.
This application note details a selective and sensitive RP-HPLC method developed for this purpose. The choice of a reversed-phase method is predicated on its versatility and its suitability for moderately polar, aromatic compounds.[4][5][6] The method is designed not only to quantify the main component but also to separate it from potential process-related impurities and degradation products. We will elaborate on the rationale behind the selection of chromatographic parameters and provide a detailed protocol for method validation to demonstrate its reliability and robustness.
Experimental Methodology
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™) is required.
-
Chemicals:
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Methanol (MeOH), HPLC gradient grade.
-
Water, HPLC/MS grade or purified to 18.2 MΩ·cm.
-
Formic Acid (FA), ≥99% purity.
-
Chromatographic Conditions
The selection of a C18 column provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions.[5] The mobile phase consists of an aqueous component and an organic modifier (acetonitrile), which is effective for eluting pyridine derivatives.[7][8] The addition of 0.1% formic acid is crucial; it acidifies the mobile phase to a pH of approximately 2.7, which serves two purposes: it protonates the basic pyridine nitrogen to ensure a single ionic state, and it suppresses the ionization of residual free silanol groups on the silica-based stationary phase. This dual action minimizes peak tailing and yields sharp, symmetrical peaks.[9][10] A gradient elution is employed to ensure elution of later-eluting, more hydrophobic impurities while maintaining a reasonable run time. UV detection at 270 nm is selected based on the characteristic absorbance of pyridine and cyano-substituted aromatic rings.[11][12]
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol
A comprehensive validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined in ICH Q2(R1).[1][3]
Caption: High-level workflow for the HPLC purity analysis.
Specificity (Forced Degradation)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the most effective way to demonstrate this by intentionally generating potential degradation products.[8]
Protocol:
-
Expose the sample solution (1.0 mg/mL) to the following stress conditions:
-
Acidic: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours, then neutralize.
-
Basic: Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours, then neutralize.
-
Oxidative: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105 °C for 24 hours.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the unstressed sample, a blank (diluent), and all stressed samples.
-
Acceptance Criteria: The method is specific if the main peak is spectrally pure (as determined by a PDA detector) and adequately resolved (resolution > 2.0) from all degradation peaks.
Linearity
Causality: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantification of both the main peak and any impurities.
Protocol:
-
Prepare a series of at least five concentrations from the reference standard stock, ranging from the Limit of Quantification (LOQ) to 150% of the working standard concentration (e.g., 0.005, 0.05, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results to the true value. It is determined by spiking a sample matrix with known quantities of the analyte.
Protocol:
-
Prepare a sample solution at the target concentration (e.g., 1.0 mg/mL).
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration), with three replicates at each level.
-
Calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay):
-
Prepare six individual sample solutions from the same homogenous batch at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the assay results.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined results from both studies.
-
-
Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Confirm the determined LOQ by preparing a standard at this concentration and verifying that the precision (RSD of ≥6 injections) is ≤ 10%.
-
Acceptance Criteria: The LOQ must be precise and accurate. The LOD should have a signal-to-noise ratio of approximately 3:1.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Analyze the working standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: Vary the organic modifier content by ±2% absolute.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the retention time of the main peak should not shift significantly.
Caption: Logical relationship of parameters in HPLC method validation.
System Suitability
Causality: Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.
Protocol:
-
Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Conclusion
The RP-HPLC method described in this application note is a precise, accurate, and robust procedure for determining the purity of this compound. The method's specificity for separating the main component from potential impurities and degradation products makes it highly suitable for quality control in a pharmaceutical development and manufacturing environment. Adherence to the detailed validation protocol will ensure compliance with regulatory expectations and provide confidence in the quality of the analytical data generated.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][13]
-
Jandera, P. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145. [Link][4]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][2]
-
Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][14]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][9]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][10]
-
Patel, D. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link][15]
-
Al-Aani, H. et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link][7][8]
-
Rojas, L. F. et al. (2016). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 21(9), 1145. [Link][11]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi Labs/reverse-phase-normal-phase-hplc/]([Link] Jordi Labs/reverse-phase-normal-phase-hplc/)[6]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. jordilabs.com [jordilabs.com]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ICH Official web site : ICH [ich.org]
- 14. starodub.nl [starodub.nl]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-Cyanopyridine Intermediates
Foreword: The Strategic Importance of 2-Chloro-3-Cyanopyridine
2-Chloro-3-cyanopyridine, also known as 2-chloronicotinonitrile, stands as a cornerstone intermediate in the synthesis of a multitude of high-value commercial products. Its strategic importance is underscored by its role as a key building block in the production of pharmaceuticals and agrochemicals.[1][2] In the pharmaceutical sector, it is integral to the synthesis of the anti-HIV drug Nevirapine and the antidepressant Mirtazapine.[1] In agriculture, it is a precursor to potent herbicides.[3] The dual chloro and cyano functionalities on the pyridine ring provide a versatile platform for a wide range of chemical transformations, making its efficient and scalable synthesis a topic of considerable interest to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth technical overview of the prevalent large-scale synthetic routes to 2-chloro-3-cyanopyridine. Eschewing a rigid template, this document is structured to offer a narrative that combines theoretical underpinnings with practical, field-proven insights, ensuring both scientific rigor and applicability in an industrial setting.
Synthetic Overview: Pathways to a Key Intermediate
The commercial production of 2-chloro-3-cyanopyridine predominantly commences from 3-cyanopyridine. The general synthetic strategy involves the N-oxidation of 3-cyanopyridine to form 3-cyanopyridine N-oxide, followed by a chlorination and deoxygenation step to yield the final product. The choice of chlorinating agent is a critical determinant of the process's efficiency, safety, and environmental footprint. The most common industrial methods utilize phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene), often in the presence of a base or as a Vilsmeier-type reagent.
Figure 1: High-level overview of the primary synthetic pathways to 2-chloro-3-cyanopyridine.
The Foundational Step: N-Oxidation of 3-Cyanopyridine
The initial and crucial step in the synthesis is the oxidation of 3-cyanopyridine to its corresponding N-oxide. This transformation activates the pyridine ring, facilitating subsequent nucleophilic substitution at the 2-position.
Protocol 1: Hydrogen Peroxide Oxidation
A common and relatively clean method for this oxidation utilizes hydrogen peroxide, often in the presence of a catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a suitable reactor, charge 3-cyanopyridine and a solvent such as water.
-
Catalyst Addition: Introduce a catalytic amount of an oxidizing catalyst, for instance, molybdenum acetylacetonate.
-
Oxidant Addition: Slowly add a 20-30% aqueous solution of hydrogen peroxide (H₂O₂) to the mixture while maintaining a controlled temperature. The progress of the reaction can be monitored by testing for the presence of residual hydrogen peroxide using starch-iodide paper.
-
Reaction Completion and Work-up: Once the reaction is complete, as indicated by the consumption of H₂O₂, adjust the pH of the reaction mixture to approximately 8 using a weak base like saturated sodium carbonate solution.
-
Isolation: The product, nicotinamide N-oxide, can be isolated by cooling the mixture, followed by filtration and drying.
Causality and Expertise: The use of a catalyst like molybdenum acetylacetonate enhances the rate and efficiency of the oxidation, allowing for lower reaction temperatures and shorter reaction times. The pH adjustment during work-up is critical to neutralize any acidic byproducts and to facilitate the precipitation and isolation of the N-oxide product.
Chlorination Strategies: A Comparative Analysis
The selection of the chlorinating agent is a pivotal decision in the large-scale synthesis of 2-chloro-3-cyanopyridine, with significant implications for yield, purity, safety, and waste disposal.
Route A: Chlorination with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a powerful and widely used chlorinating agent for pyridine N-oxides. The reaction proceeds via the formation of a phosphoryl intermediate, which is then displaced by a chloride ion.
Mechanism Insight: The lone pair of electrons on the oxygen atom of the N-oxide attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species and the addition of a chloride ion to the 2-position of the pyridine ring.
Figure 2: Simplified reaction mechanism for POCl₃-mediated chlorination.
Protocol 2: POCl₃ Chlorination with Triethylamine as a Base
This method is frequently employed in industrial settings.
Step-by-Step Methodology:
-
Reaction Setup: In a reactor equipped for inert atmosphere operation, charge 3-cyanopyridine N-oxide and phosphorus oxychloride.
-
Base Addition: At a controlled temperature, typically between 5°C and 40°C, slowly add triethylamine as an acid scavenger.[4]
-
Thermal Treatment: After the addition of the base, the reaction mixture is gradually heated to a temperature range of 80°C to 100°C and held for 2-3 hours to drive the reaction to completion.[4] Careful temperature control during this phase is critical to prevent runaway reactions.[4]
-
Work-up and Isolation: Upon completion, excess phosphorus oxychloride is removed by distillation. The residue is then carefully quenched with water, leading to the precipitation of the crude product. The solid is collected by filtration, washed, and dried to afford 2-chloro-3-cyanopyridine.
Causality and Expertise: The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, preventing side reactions and corrosion of the reactor. The staged heating profile allows for controlled reaction kinetics, enhancing safety and maximizing yield. This method, while effective, generates significant phosphorus-containing waste, which presents an environmental challenge.[1]
Route B: Chlorination with Bis(trichloromethyl) Carbonate (Triphosgene)
Triphosgene is a safer, solid alternative to phosgene gas and is an effective chlorinating agent for this transformation. This method is often considered a greener alternative to the POCl₃ route due to the avoidance of phosphorus-containing waste.[1]
Protocol 3: Triphosgene Chlorination
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl) carbonate in a suitable organic solvent such as petroleum ether.[1]
-
Base Addition: At a temperature of 10-25°C, add a solution of an organic base, for example, tri-n-propylamine, dissolved in the same solvent.[1]
-
Reaction Progression: After the base addition is complete, raise the temperature to 45-60°C and maintain it for 2-8 hours. The reaction progress can be monitored by liquid chromatography.[1]
-
Purification: Upon completion, the reaction mixture is cooled and washed sequentially with water and a 10% sodium carbonate solution. The organic phase is then treated with activated carbon for decolorization, filtered, and the solvent is removed by distillation to yield the final product.[1]
Causality and Expertise: The organic base plays a dual role: it acts as an acid scavenger and also facilitates the in-situ generation of the reactive chlorinating species from triphosgene. The use of a non-polar solvent like petroleum ether aids in product precipitation and simplifies the work-up procedure. This method generally offers high yields and a better environmental profile compared to the POCl₃ route.
Route C: Vilsmeier Reagent-Mediated Chlorination
A variation of the triphosgene method involves the pre-formation of a Vilsmeier reagent by reacting triphosgene with a substituted amide, such as N,N-dimethylformamide (DMF). This in-situ generated reagent then acts as the chlorinating agent.
Protocol 4: Vilsmeier Reagent Chlorination
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a reactor, combine bis(trichloromethyl) carbonate and a substituted amide (e.g., DMF) in an organic solvent at a low temperature (e.g., 0°C) to form the Vilsmeier salt.[2]
-
Chlorination Reaction: To this mixture, add the 3-cyanopyridine N-oxide and raise the temperature to 60-160°C. The reaction is typically monitored by Thin Layer Chromatography (TLC).[2]
-
Product Isolation: After the reaction is complete, the solvent is evaporated. The residue is then treated with hot water and cooled, causing the 2-chloro-3-cyanopyridine to precipitate as a solid. The product is then isolated by filtration, washed with water, and dried.[2]
Causality and Expertise: The Vilsmeier reagent is a milder and more selective chlorinating agent compared to POCl₃. This method can lead to high product purity and yield while minimizing the formation of byproducts. The choice of the substituted amide can influence the reactivity of the Vilsmeier reagent and the overall reaction efficiency.
Quantitative Data Summary
The following table provides a comparative overview of the different synthetic routes based on reported data.
| Parameter | Route A (POCl₃) | Route B (Triphosgene) | Route C (Vilsmeier Reagent) |
| Yield | 86-96%[4] | ~20% (as per one example)[1] | 70-85%[2] |
| Purity | 97-99%[4] | Not specified in detail | 98.2-99.4%[2] |
| Key Reagents | 3-Cyanopyridine N-oxide, POCl₃, Triethylamine | 3-Cyanopyridine N-oxide, Triphosgene, Organic Base | 3-Cyanopyridine N-oxide, Triphosgene, Substituted Amide |
| Byproducts/Waste | Phosphorus-containing waste, HCl | CO₂, HCl | CO₂, HCl, Amide-related byproducts |
| Safety Concerns | Highly corrosive and toxic POCl₃, potential for runaway reactions | Triphosgene is a source of phosgene, which is highly toxic | Generation of Vilsmeier reagent requires careful handling |
| Environmental Impact | High, due to phosphorus waste | Moderate, less hazardous waste stream | Moderate, dependent on solvent and amide choice |
Process Safety and Environmental Considerations
The large-scale synthesis of 2-chloro-3-cyanopyridine involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic fumes. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[5] Emergency showers and eyewash stations must be readily accessible.
-
Bis(trichloromethyl) Carbonate (Triphosgene): Although a solid and safer to handle than phosgene gas, triphosgene can decompose to release phosgene, especially when heated or in the presence of nucleophiles. It is fatal if inhaled and causes severe skin and eye burns.[6] Work should be performed in a fume hood, and a phosgene sensor is recommended in the laboratory.[6] Contaminated materials must be disposed of as hazardous waste.[6]
-
Waste Management: The POCl₃ route generates significant amounts of phosphorus-containing acidic waste, which requires neutralization and specialized disposal, adding to the overall process cost and environmental burden.[1] The triphosgene and Vilsmeier routes are generally more environmentally benign in this regard.
-
Continuous Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can offer significant safety and efficiency advantages. A continuous process allows for better temperature control, reduces the volume of hazardous materials at any given time, and can lead to more consistent product quality.[4]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress closely using TLC or LC. Ensure sufficient reaction time and temperature. |
| Side reactions | Optimize the rate of addition of reagents and maintain strict temperature control. Ensure the quality and purity of starting materials. | |
| Product Impurity | Formation of isomers (e.g., 2-chloro-5-cyanopyridine) | The choice of chlorinating agent and reaction conditions can influence regioselectivity. The Vilsmeier approach often offers higher selectivity. |
| Presence of starting material | Drive the reaction to completion by adjusting reaction time or temperature. | |
| Byproducts from reagent decomposition | Use fresh, high-purity reagents. Store moisture-sensitive reagents like POCl₃ and triphosgene under inert atmosphere. | |
| Runaway Reaction | Poor temperature control during exothermic steps | Ensure adequate cooling capacity of the reactor. Add reagents slowly and monitor the internal temperature closely. For large-scale reactions, consider using a semi-batch or continuous flow process. |
Conclusion and Future Outlook
The synthesis of 2-chloro-3-cyanopyridine is a well-established industrial process, with the chlorination of 3-cyanopyridine N-oxide being the most viable route. While the traditional method using phosphorus oxychloride is high-yielding, it is fraught with safety and environmental concerns. Modern approaches utilizing bis(trichloromethyl) carbonate, particularly through the formation of a Vilsmeier reagent, offer a safer and more sustainable alternative.
Future developments in this field will likely focus on the principles of green chemistry. This includes the exploration of novel, less hazardous chlorinating agents, the use of catalytic systems to minimize reagent usage, and the implementation of continuous flow technologies to enhance safety and efficiency. As the demand for the end-products derived from 2-chloro-3-cyanopyridine continues to grow, the development of cost-effective, safe, and environmentally responsible synthetic methodologies will remain a key priority for the chemical and pharmaceutical industries.
References
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.
- Katritzky, A. R., et al.
-
SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry | University of Toronto. [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
Sources
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
Application Notes and Protocols: Methyl 3-chloro-2-cyano-pyridine-4-carboxylate as a Building Block for Kinase Inhibitors
Introduction
In the landscape of modern medicinal chemistry, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The pyridine scaffold is a privileged structure in this domain, frequently serving as the core of molecules that compete with ATP for the kinase hinge region.[1][2] Among the vast array of functionalized pyridines, Methyl 3-chloro-2-cyano-pyridine-4-carboxylate has emerged as a particularly versatile and powerful building block for the synthesis of a new generation of kinase inhibitors.[3]
This technical guide provides an in-depth exploration of the strategic application of this building block. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its incorporation into kinase inhibitor scaffolds, and present data that underscores its value to researchers, scientists, and drug development professionals. The inherent reactivity of this molecule, characterized by the electrophilic nature of the pyridine ring accentuated by the chloro and cyano substituents, allows for a diverse range of synthetic transformations.[4][5]
The Strategic Advantage of this compound
The utility of this compound stems from the orthogonal reactivity of its functional groups. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the cyano and ester groups offer avenues for further chemical modification.[6][7] This multi-faceted reactivity allows for the systematic and efficient construction of complex molecular architectures, a critical aspect of modern drug discovery.
Key Reactive Sites and Their Synthetic Potential
Caption: General synthetic workflow.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Scaffold Construction
This protocol details the crucial C-C bond formation to create the biaryl core common to many kinase inhibitors. [8][9]The choice of a palladium catalyst and ligand is critical for achieving high yields with the relatively electron-deficient chloropyridine substrate. [7][10] Materials:
-
This compound (1.0 equiv)
-
(4-Aminophenoxy)phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium Carbonate (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask, add this compound, (4-aminophenoxy)phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust catalyst for Suzuki couplings involving heteroaryl chlorides. Its effectiveness stems from the ability of the triphenylphosphine ligands to stabilize the Pd(0) active species.
-
Base: Sodium carbonate is a moderately strong base that is sufficient to facilitate the transmetalation step without promoting unwanted side reactions.
-
Solvent: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents. Water is essential for the activation of the boronic acid.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
As an alternative to cross-coupling, SNAr offers a direct route to introduce amine or thiol functionalities at the C3 position. [11][12]This method is often advantageous due to its operational simplicity and the avoidance of metal catalysts.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline or thiol (1.1 equiv)
-
Potassium carbonate (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound, the desired nucleophile, and potassium carbonate.
-
Add anhydrous DMF and heat the mixture to 80-100 °C.
-
Stir the reaction for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it effectively solvates the cationic species and does not interfere with the nucleophile.
-
Base: Potassium carbonate is a mild base that deprotonates the nucleophile, increasing its reactivity towards the electron-deficient pyridine ring.
Structure-Activity Relationship (SAR) Insights
The ability to readily modify the scaffold at multiple positions allows for a systematic exploration of the structure-activity relationship (SAR). [13][14]For instance, the nature of the substituent introduced at the C3 position can significantly impact the inhibitor's potency and selectivity. [2][15]
| Position of Modification | Type of Modification | Potential Impact on Kinase Inhibition |
|---|---|---|
| C3 | Aryl/Heteroaryl groups (via Suzuki) | Modulates interaction with the hydrophobic pocket adjacent to the ATP binding site. Can influence selectivity between different kinases. [13] |
| C3 | Amino/Thio ethers (via SNAr) | Can form additional hydrogen bonds or electrostatic interactions with the kinase. [15] |
| C4-Carboxylate | Conversion to amides | Introduces new hydrogen bond donors and acceptors, potentially increasing affinity for the hinge region. |
| C2-Cyano | Conversion to small heterocycles | Can probe additional pockets within the active site and alter the overall physicochemical properties of the molecule. |
Kinase Signaling and Inhibition
Many of the kinase inhibitors derived from this building block target key nodes in oncogenic signaling pathways, such as the RAF-MEK-ERK pathway. [16]By competitively inhibiting the ATP binding site of kinases like B-RAF, these compounds can effectively block downstream signaling and inhibit tumor cell proliferation and angiogenesis. [17]
Caption: Inhibition of the RAF-MEK-ERK pathway.
Conclusion
This compound is a high-value building block for the synthesis of kinase inhibitors. Its predictable and versatile reactivity, coupled with the strategic placement of multiple functional groups, provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this scaffold in their drug discovery efforts. The continued exploration of derivatives from this starting material is expected to yield novel and potent kinase inhibitors for the treatment of a wide range of diseases.
References
- A series of 1,2,3-triazole-containing Sorafenib analogues, in which the aryl urea moiety of Sorafenib (1) was replaced with a 1,2,3-triazole ring linking a substituted phenoxy fragment, were prepared successfully via Huisgen 1,3-dipolar cycloaddition and nucleophilic aromatic substitution. (2021). Bioorganic Chemistry.
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
- Synthesis of sorafenib derivatives 4a–e. (n.d.).
- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
- Regorafenib analogues and their ferrocenic counterparts: synthesis and biological evalu
- Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (2023). Journal of Advanced Pharmaceutical Technology & Research.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI.
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. (2025). BenchChem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (2025). BenchChem.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide. (n.d.). BenchChem.
- Six-step synthesis of regorafenib 30 synthesized from simple materials. (n.d.).
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry.
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (n.d.). Thieme E-Books & E-Journals.
- Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). [No source found].
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed.
- SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. (n.d.). [No source found].
- A practical and efficient method for synthesis of sorafenib and regorafenib. (2023).
- Cyanopyridine derivatives: Significance and symbolism. (2024). [No source found].
- 2-Cyanopyridine. (n.d.). Chem-Impex.
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (n.d.). PubMed.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). Molecules.
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. (n.d.).
- Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
- An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. (2025). BenchChem.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. (2025). BenchChem.
- nucleophilic arom
- The synthesis method of 3-Amino-2-chloro-4-methylpyridine. (2023). ChemicalBook.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). Molecules.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). Scientific Reports.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemrevlett.com [chemrevlett.com]
- 15. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 17. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Thieno[2,3-b]pyridine Derivatives from Cyanopyridine Precursors
Abstract
This document provides a comprehensive technical guide for the synthesis of thieno[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] These compounds are recognized for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, and are key components in drugs targeting cardiovascular and central nervous system (CNS) diseases.[1][2][3][4] This guide focuses on robust and versatile synthetic strategies starting from readily available cyanopyridine precursors. We will delve into the mechanistic underpinnings of the celebrated Gewald reaction and related Thorpe-Ziegler cyclizations, offering detailed, step-by-step protocols, optimization insights, and data-driven guidance for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of the Thieno[2,3-b]pyridine Core
The thieno[2,3-b]pyridine scaffold is a fused heterocyclic system that has garnered substantial attention from medicinal chemists.[1] Its structure is often considered a bioisostere of indole or quinoline, offering unique properties in terms of solubility, lipophilicity, and hydrogen bonding capacity that can be advantageous in drug design.[1] The diverse pharmacological activities attributed to this core structure underscore the need for efficient and scalable synthetic routes.[1][3]
Cyanopyridines, particularly those with adjacent activating groups or latent nucleophilic sites, serve as powerful and cost-effective starting materials for constructing this bicyclic system. Their reactivity allows for the convergent assembly of the thiophene ring onto the pyridine core in a regiocontrolled manner. This guide will primarily focus on the most prevalent and reliable method for this transformation: the Gewald multicomponent reaction and its variations.
The Gewald Reaction: A Cornerstone in Thieno[2,3-b]pyridine Synthesis
The Gewald reaction is a one-pot, multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an activated nitrile (such as a cyanopyridine derivative), and elemental sulfur, typically in the presence of a base.[5][6] This reaction is exceptionally valuable for its operational simplicity and the structural diversity of the products it can generate.
Mechanistic Deep Dive
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process is generally accepted to proceed through three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (if used) and the activated nitrile. In the context of building onto a cyanopyridine, the pyridine ring itself often contains the "activated nitrile" component, and a second reagent provides the required methylene group.[5][7]
-
Sulfur Addition (Thionation): Elemental sulfur (often in its S8 crown form) is activated by the base and attacks the intermediate generated in the first step. The precise mechanism of sulfur ring-opening and addition is complex and can involve polysulfide intermediates.[8][9]
-
Intramolecular Cyclization & Tautomerization: The sulfur-adduct undergoes a 5-exo-dig cyclization, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.[7] This final aromatization step is the thermodynamic driving force for the reaction.[8]
The following diagram illustrates the generally accepted mechanistic pathway.
Caption: Generalized workflow of the Gewald reaction.
Causality Behind Experimental Choices
-
Choice of Base: Secondary amines like morpholine or diethylamine are frequently employed. They serve a dual purpose: acting as a Brønsted base to deprotonate the active methylene compound and as a nucleophilic catalyst that can reversibly open the S8 ring, facilitating its reaction.[10]
-
Choice of Solvent: Protic solvents like ethanol or methanol are common, as they effectively solubilize the reagents and intermediates.[11] For less reactive substrates, higher-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) may be necessary to drive the reaction to completion.[10]
-
Temperature Control: The reaction is often initiated at moderate temperatures (40-50 °C) and may require heating to reflux to ensure complete conversion. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[5]
Alternative Strategies: The Thorpe-Ziegler Cyclization
A powerful related strategy involves the Thorpe-Ziegler cyclization. This approach is particularly useful when starting with a 2-mercapto-3-cyanopyridine (or its thione tautomer). The synthesis proceeds in two distinct steps:
-
S-Alkylation: The pyridinethione is first alkylated with an α-halo compound bearing an electron-withdrawing group (e.g., α-chloroacetonitrile or α-chloroacetamides).[1][12]
-
Intramolecular Cyclization: The resulting S-alkylated intermediate is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular cyclization onto the nitrile group, forming the 3-aminothieno[2,3-b]pyridine ring.[13][14]
This method offers excellent control and often leads to high yields of pure products.
Caption: Logical flow for the Thorpe-Ziegler approach.
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on the specific substrate and laboratory equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Gewald Synthesis of a Substituted 3-Aminothieno[2,3-b]pyridine
This protocol describes a general procedure for the reaction of a cyclic ketone, malononitrile (as the cyanopyridine precursor surrogate), and sulfur.
-
Reagents & Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (0.5 equiv)
-
Ethanol (5 mL per mmol of cyclohexanone)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
To the round-bottom flask, add ethanol, cyclohexanone, malononitrile, and morpholine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol 4.2: Thorpe-Ziegler Synthesis via S-Alkylation and Cyclization
This protocol outlines the synthesis starting from a 2-thioxopyridine derivative.[12]
-
Part A: S-Alkylation
-
Dissolve 4-aryl-3-cyano-6-methylpyridine-2(1H)-thione (1.0 equiv) in ethanol.
-
Add sodium ethoxide (1.1 equiv) and stir for 15 minutes at room temperature.
-
Add chloroacetamide (1.1 equiv) portion-wise.
-
Stir the reaction at room temperature for 6-8 hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. This intermediate is often pure enough for the next step.
-
-
Part B: Intramolecular Cyclization
-
Suspend the crude S-alkylated intermediate from Part A in ethanol.
-
Add a catalytic amount of sodium ethoxide (0.2 equiv).
-
Heat the mixture to reflux for 1-2 hours. A clear solution followed by precipitation of the product is often observed.
-
Cool the mixture to room temperature. Collect the cyclized product, 3-amino-4-aryl-thieno[2,3-b]pyridine-2-carboxamide, by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Data Summary and Scope
The choice of synthetic route can be influenced by the desired substitution pattern. The following table summarizes typical outcomes for these reactions.
| Synthetic Method | Starting Materials | Key Reagents | Typical Yields | Scope & Limitations |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur | Morpholine, EtOH | 40-80%[11] | Highly versatile for diverse substitutions. Ketones with limited reactivity may require harsher conditions or a two-step approach.[11] |
| Thorpe-Ziegler | 3-Cyano-2-pyridinethione, α-Halo Compound | NaOEt, DMF/EtOH | 60-95%[10][12] | Excellent for high purity. Requires the pre-synthesis of the pyridinethione. The nature of the α-halo compound determines the C2-substituent. |
Conclusion
The synthesis of thieno[2,3-b]pyridines from cyanopyridine precursors is a well-established and highly effective strategy in heterocyclic chemistry. The Gewald multicomponent reaction offers a convergent and atom-economical route to a wide array of derivatives. For syntheses requiring greater control and potentially higher purity, the Thorpe-Ziegler cyclization provides a robust, two-step alternative. By understanding the mechanistic principles and key experimental parameters outlined in this guide, researchers can confidently and efficiently access this privileged scaffold for applications in drug discovery and materials science.
References
-
Synthesis of new functionalized thieno[2,3-b]pyridines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[1][5]pyridine scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
Gewald reaction. (2023, December 22). In Wikipedia. Retrieved from [Link]
-
El-Emary, T. I. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1061-1082. Retrieved from [Link]
-
Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. (n.d.). Sci-Hub. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2021). Computational investigations on the mechanism of the Gewald reaction. Abstracts of Papers of the American Chemical Society. Retrieved from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1736-1750. Retrieved from [Link]
-
Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. (2007). R Discovery. Retrieved from [Link]
-
Pervan, M., Marijan, S., Markotić, A., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(15), 8758. Retrieved from [Link]
-
Leung, E., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 48, 116413. Retrieved from [Link]
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2013). ResearchGate. Retrieved from [Link]
-
Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. Retrieved from [Link]
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. (2015). ResearchGate. Retrieved from [Link]
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2020). PLoS ONE, 15(7), e0233129. Retrieved from [Link]
-
The Gewald Multicomponent Reaction. (2019). ResearchGate. Retrieved from [Link]
-
Fiesselmann thiophene synthesis. (2023, April 29). In Wikipedia. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2013). Arkivoc, 2013(1), 1-42. Retrieved from [Link]
-
Synthesis of Polyfunctionally Substituted Thiophene, Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives. (2001). ResearchGate. Retrieved from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-247. Retrieved from [Link]
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2019). ResearchGate. Retrieved from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.st [sci-hub.st]
- 14. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction
This compound is a highly functionalized pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The arrangement of its substituent groups—chloro, cyano, and methyl carboxylate—offers multiple points for further chemical modification. However, this dense functionality also presents unique challenges in its synthesis, including issues with regioselectivity, competing side reactions, and purification. This technical support center aims to provide a comprehensive resource to address these challenges and improve the efficiency and reproducibility of your synthesis.
Overview of a Plausible Synthetic Approach
While a single, universally adopted synthesis for this compound is not prominently documented, a logical and efficient route can be devised based on established pyridine synthesis methodologies, such as the Hantzsch pyridine synthesis or Thorpe-Ziegler cyclization.[1][2] A plausible multi-step synthesis is outlined below, which will serve as the framework for our troubleshooting guide.
A potential synthetic pathway could start from a suitable precursor and build the pyridine ring, followed by functional group manipulations. One such approach could involve the cyclization of a dinitrile, a variation of the Thorpe-Ziegler reaction, to form a cyanopyridone intermediate.[3][4] This intermediate can then be chlorinated and esterified to yield the final product.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: My reaction to form the cyanopyridone intermediate is resulting in a low yield. What are the likely causes and how can I improve it?
Possible Causes:
-
Inefficient Cyclization: The Thorpe-Ziegler cyclization is highly dependent on the base used and the reaction conditions. The base must be strong enough to deprotonate the α-carbon of the nitrile without causing significant side reactions.[2]
-
Competing Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts, especially at high concentrations.
-
Hydrolysis of Nitrile Groups: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile groups, preventing cyclization.
Solutions:
-
Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) to favor the deprotonation of the nitrile.[5]
-
High-Dilution Conditions: To minimize intermolecular side reactions, perform the cyclization under high-dilution conditions. This can be achieved by the slow addition of the dinitrile precursor to a solution of the base in a suitable solvent.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. Dry your solvents using appropriate methods and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Q2: The chlorination of the pyridone intermediate is not proceeding to completion or is producing multiple chlorinated species. How can I achieve selective chlorination?
Possible Causes:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial. An insufficient amount will result in incomplete conversion.
-
Reaction Temperature: The temperature can significantly influence the reactivity and selectivity of the chlorination.
-
Over-chlorination: Using an overly reactive chlorinating agent or harsh conditions can lead to the introduction of multiple chlorine atoms on the pyridine ring.
Solutions:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for the chlorination of pyridones.[6] For milder conditions, a combination of POCl₃ and PCl₅ can be used.
-
Stoichiometry and Temperature Control: Carefully control the molar ratio of the chlorinating agent to the pyridone substrate. A slight excess of the chlorinating agent is often used to ensure complete conversion. Monitor the reaction temperature closely; starting at a lower temperature and gradually warming the reaction mixture can improve selectivity.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of over-chlorinated byproducts.
Q3: I am observing a significant amount of a dark, tar-like substance in my crude product after chlorination. What is causing this and how can I prevent it?
Possible Causes:
-
Decomposition of Starting Material or Product: Highly functionalized pyridines can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of colored impurities.
-
Side Reactions with the Solvent: The choice of solvent is critical. Some solvents may react with the chlorinating agent or the reaction intermediates under the reaction conditions.
Solutions:
-
Temperature Control: Avoid excessive heating during the chlorination step. Refluxing in POCl₃ should be done with careful temperature monitoring.
-
Inert Solvent: If a solvent is necessary, use a high-boiling, inert solvent that does not react with the reagents.
-
Work-up Procedure: Quenching the reaction mixture by carefully pouring it onto crushed ice can help to minimize the formation of degradation products. Neutralization should be performed cautiously at low temperatures.
Q4: The final esterification step is giving me a poor yield. What factors should I consider?
Possible Causes:
-
Incomplete Conversion: The esterification of the carboxylic acid intermediate may not go to completion if the reaction conditions are not optimized.
-
Steric Hindrance: The substituents on the pyridine ring may sterically hinder the approach of the alcohol to the carbonyl group.
-
Hydrolysis of the Ester: The presence of water during the reaction or work-up can lead to the hydrolysis of the newly formed ester.
Solutions:
-
Esterification Method: For sterically hindered carboxylic acids, using a more reactive methylating agent such as methyl iodide in the presence of a base (e.g., K₂CO₃) or using diazomethane (with appropriate safety precautions) can be more effective than traditional Fischer esterification.
-
Anhydrous Conditions: As with other steps, maintaining anhydrous conditions is crucial to prevent hydrolysis.
-
Removal of Water: If using an acid-catalyzed esterification with methanol, the use of a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product.
Frequently Asked Questions (FAQs)
-
What are the most critical parameters to control in this synthesis? The most critical parameters are the choice and stoichiometry of the base in the cyclization step, the reaction temperature and time during chlorination, and the maintenance of anhydrous conditions throughout the synthesis.
-
Are there any alternative synthetic strategies? Yes, other approaches could include building the pyridine ring with the substituents already in place using methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.[1][7] Another possibility is the functionalization of a pre-existing 3-chloro-4-cyanopyridine.[8]
-
What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
TLC and HPLC: For monitoring the progress of each reaction step.
-
NMR Spectroscopy (¹H and ¹³C): For structural elucidation of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitrile, ester carbonyl).
-
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-3-cyano-pyridine-4-carboxylate Intermediate
This protocol is based on a modified Thorpe-Ziegler cyclization.
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil, suspended in anhydrous toluene.
-
Heat the suspension to 80 °C to dissolve the sodium hydride.
-
Slowly add a solution of the starting dinitrile precursor in anhydrous toluene via the dropping funnel over 2-3 hours.
-
After the addition is complete, continue to heat the reaction mixture at 80 °C for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of ethanol, followed by water.
-
Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to precipitate the pyridone product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Chlorination of the Pyridone Intermediate
-
In a fume hood, add the dried pyridone intermediate to a round-bottom flask.
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated product.
Data Presentation
| Step | Key Reagents | Typical Temperature (°C) | Typical Reaction Time (h) | Potential Yield (%) |
| Cyclization | Sodium Hydride, Toluene | 80 | 6-9 | 60-75 |
| Chlorination | Phosphorus Oxychloride | 105-110 | 2-4 | 70-85 |
| Esterification | Methyl Iodide, K₂CO₃, Acetone | Reflux | 4-6 | 80-90 |
Visualizations
Troubleshooting Workflow for Low Yield in Cyclization
Caption: A decision tree for troubleshooting low yields in the Thorpe-Ziegler cyclization step.
References
-
This article provides insights into modern methods for synthesizing functionalized pyridines.
-
This source discusses strategies for the functionalization of pyridine rings.
-
This paper details advanced synthetic routes to highly substituted pyridines.
-
1 A foundational method for pyridine synthesis that can be adapted for various substituted pyridines.
-
This resource provides a schematic overview of different synthetic approaches to functionalized pyridines.
-
This article discusses methods for the specific functionalization of the pyridine C4 position.
-
A useful compilation of various synthetic methods for pyridines.
-
Further details and applications of the Hantzsch synthesis.
-
A general overview of the Hantzsch pyridine synthesis.
-
A visual explanation of the Hantzsch reaction mechanism.
-
While for thiophenes, the principles of this multi-component reaction are relevant to heterocyclic synthesis.
-
This paper discusses the application of Thorpe-Ziegler type reactions in synthesizing complex heterocycles.
-
An explanation of the Thorpe and Thorpe-Ziegler reactions.
-
Further details on the Thorpe reaction and its intramolecular variant.
-
Provides protocols for the synthesis of a related chlorinated cyanopyridine.
-
A general overview of the Thorpe reaction.
-
A document detailing various aspects of the Thorpe-Ziegler cyclization.
-
A resource for understanding the Gewald reaction.
-
A review of the Gewald reaction and its applications.
-
Further information on the Gewald reaction.
-
A computational study on the mechanism of the Gewald reaction.
-
Synthesis methods for 4-cyanopyridine.
-
A paper on the direct cyanation of pyridines.
-
Provides a synthetic route for a related substituted pyridine.
-
Details on the synthesis of a key pyridine intermediate.
-
A patent describing a preparation method for 2-chloro-3-cyanopyridine.
-
A publication on the synthesis of 2-cyano-4-chloropyridines.
-
A patent detailing the synthesis of a substituted pyridine.
-
A commercial supplier listing for the target molecule.
-
A commercial supplier listing for the target molecule.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 3-chloro-2-cyano-pyridine-4-carboxylate by Recrystallization
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude Methyl 3-chloro-2-cyano-pyridine-4-carboxylate via recrystallization. Recognizing that this is a specialized intermediate, this guide is structured to empower you with the foundational principles and a systematic approach to developing a robust purification protocol, even in the absence of extensive published data for this specific molecule.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| CAS Number | 1168102-35-9 | [1] |
| Appearance | To be determined experimentally | N/A |
| Melting Point | To be determined experimentally | N/A |
Core Experimental Protocol: A Systematic Approach to Recrystallization
Given the limited specific literature on the recrystallization of this compound, the following protocol provides a reliable method for determining the optimal solvent and conditions.
Part 1: Solvent Screening
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[2]
Methodology:
-
Place approximately 10-20 mg of your crude this compound into separate small test tubes.
-
To each test tube, add a different solvent from the list below, starting with about 0.5 mL.
-
Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of crystalline solid.
Recommended Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Alkanes: Heptane, Hexane
-
Ketones: Acetone
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)[3]
-
Water
Solvent Selection Guide Table:
| Solvent Category | Rationale for Use with Pyridine Derivatives | Potential Issues |
| Alcohols (Ethanol, Methanol) | The polar nature can effectively dissolve many functionalized pyridines, especially at elevated temperatures. | May have too high of a solubility even at low temperatures, leading to poor recovery. |
| Esters (Ethyl Acetate) | A moderately polar solvent that often provides a good solubility differential. | Can be prone to "oiling out" if the compound's melting point is low. |
| Aromatic Hydrocarbons (Toluene) | Good for less polar impurities. The high boiling point can be advantageous for dissolving stubborn solids. | High boiling point can make it difficult to remove from the final product. |
| Alkanes (Heptane, Hexane) | Excellent for precipitating the product from a more polar co-solvent (mixed-solvent system). Generally poor solvents on their own for this compound. | Unlikely to be a suitable single solvent. |
| Mixed Solvents | A highly effective technique when no single solvent is ideal. A common pairing is a solvent in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water or heptane). | Can be more complex to optimize the solvent ratio. |
Part 2: Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallization once a suitable solvent has been identified.
Caption: Recrystallization Workflow
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4]
-
Cause & Explanation: This is common when the boiling point of the solvent is significantly higher than the melting point of the compound. For pyridine derivatives, which can have moderate melting points, this is a key consideration. It can also be caused by a high concentration of impurities, which can depress the melting point.
-
Solution:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool.
-
If the problem persists, consider a different solvent with a lower boiling point.
-
Q: No crystals are forming, even after cooling in an ice bath. What are my next steps?
A: This typically indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.
-
Cause & Explanation: Too much solvent may have been added, keeping the compound fully dissolved even at low temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, as this can cause the compound to crash out of solution with impurities.
-
Q: The recrystallized product is still colored. How can I remove colored impurities?
A: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated carbon.
-
Cause & Explanation: The synthesis of heterocyclic compounds can sometimes produce polymeric or oxidized byproducts that are highly colored.
-
Solution:
-
After dissolving the crude product in the hot solvent, add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration to remove the activated carbon. The filtrate should be colorless.[5][6]
-
Q: My yield is very low. What are the likely causes?
A: Low yield can result from several factors throughout the recrystallization process.
-
Cause & Explanation:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
Washing the final crystals with a solvent that is not cold enough, causing some of the product to redissolve.
-
The chosen solvent having a significant solubility for the compound even at low temperatures.
-
-
Solution:
-
Ensure you are using the minimum amount of hot solvent required for dissolution.
-
To prevent premature crystallization during hot filtration, use a stemless funnel and preheat it with hot solvent.[7]
-
Always wash the collected crystals with ice-cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
While the exact impurities depend on the synthetic route, common impurities in the synthesis of related 2-chloro-3-cyanopyridines can include:
-
Unreacted Starting Materials: Such as 3-cyanopyridine N-oxide.[7]
-
Reagents: Residual chlorinating agents (e.g., from POCl₃ or bis(trichloromethyl)carbonate) or their byproducts.[7][8]
-
Isomeric Byproducts: Depending on the reaction conditions, other regioisomers may be formed.
-
Hydrolysis Products: The ester or nitrile functionalities could potentially hydrolyze to the corresponding carboxylic acid or amide, especially if the workup conditions are not carefully controlled.
Q2: How do I choose between a single-solvent and a mixed-solvent recrystallization?
A single-solvent system is generally preferred for its simplicity. However, if you cannot find a single solvent that provides a good solubility differential, a mixed-solvent system is an excellent alternative. For a compound like this compound, which has both polar (ester, nitrile, pyridine nitrogen) and non-polar (chlorinated aromatic ring) character, a mixed-solvent system such as ethanol/water or toluene/heptane could be very effective.
Q3: How can I assess the purity of my recrystallized product?
The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. Compare the melting point of your recrystallized product to the crude material.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: NMR, IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Q4: What safety precautions should I take?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
While specific toxicity data for this compound is not available, related compounds like 2-chloronicotinonitrile are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[9] It is prudent to handle this compound with similar care.
-
Be mindful of the flammability of the organic solvents used.
References
- Google Patents.
- Google Patents. Preparation method of 2-chloro-3-cyanopyridine. CN101659637A.
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
University of York Department of Chemistry. Problems with Recrystallisations. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
- Google Patents. Synthesis method of 6-methyl nicotine.
- Google Patents.
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
-
PubChem. Methyl 2-chloro-3-methylpyridine-4-carboxylate. [Link]
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
- Katritzky, A. R., et al.
-
ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]
-
Capot Chemical. Material Safety Data Sheet: Methyl 3-cyanopyridine-2-carboxylate. [Link]
- Google Patents. Synthesis method of 2-chlorine-3-cyanopyridine. CN101941943A.
-
NIH National Center for Biotechnology Information. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
Chemistry LibreTexts. Hot Filtration. [Link]
-
Royal Society of Chemistry. Hot gravity filtration. [Link]
Sources
- 1. 1168102-35-9|Methyl 3-chloro-2-cyanopyridine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China | CAS 149438-88-8 | High Quality, Competitive Price, Reliable Source [pipzine-chem.com]
- 3. Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-Chloro-3-Cyanopyridine
Welcome to the technical support center for the synthesis of 2-chloro-3-cyanopyridine. This guide is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section tackles specific problems you might observe during or after your synthesis. We diagnose the likely causes and provide actionable solutions to get your experiment back on track.
Q1: My final product is contaminated with a significant amount of 2-hydroxy-3-cyanopyridine. What went wrong and how can I fix it?
A1: The presence of 2-hydroxy-3-cyanopyridine is a classic issue, typically stemming from the hydrolysis of an intermediate or the final product itself.
-
Probable Cause 1: Incomplete Chlorination. The primary synthetic route involves the chlorination of 3-cyanopyridine N-oxide. If the chlorinating agent (e.g., POCl₃, SOCl₂) is not used in sufficient excess or if the reaction is not driven to completion, unreacted activated intermediates can readily hydrolyze during aqueous workup. One patent notes that using thionyl chloride can lead to the formation of this hydroxy byproduct, with yields of the desired product being as low as 45%.[1]
-
Probable Cause 2: Water Contamination. The chlorinating agents used are highly sensitive to moisture. Any water present in the starting materials, solvent, or reaction vessel will consume the reagent and promote hydrolysis.
-
Probable Cause 3: Workup Conditions. Quenching the reaction mixture directly in water, especially at elevated temperatures, can cause hydrolysis of the 2-chloro product, which is susceptible to nucleophilic substitution.[2]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the 3-cyanopyridine N-oxide starting material is dry.
-
Optimize Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent. For instance, when using phosphorus oxychloride (POCl₃), it is often used as both the reagent and the solvent, or in large molar excess (e.g., >6 equivalents) to ensure the reaction goes to completion.[1][3]
-
Controlled Quench Protocol: After the reaction, distill off the excess POCl₃ under reduced pressure.[4] Cool the reaction mixture to room temperature or below before slowly and carefully adding it to ice-water or a cold aqueous base solution.[4] This minimizes the thermal energy available for the hydrolysis side reaction.
-
Alternative Reagents: Consider using bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent. It is often cited as a safer and more environmentally friendly option that can provide high yields with fewer phosphorus-containing waste streams.[1][5]
Q2: I'm observing the formation of an isomer, likely 2-chloro-5-cyanopyridine or 6-chloro-3-cyanopyridine. How can I improve regioselectivity?
A2: While the N-oxide group strongly directs chlorination to the C2 position (alpha to the nitrogen), suboptimal conditions can lead to the formation of other isomers.
-
Probable Cause: Reaction Temperature and Kinetics. High reaction temperatures can sometimes overcome the kinetic barrier for substitution at other positions, leading to a mixture of products. The choice of chlorinating agent can also influence selectivity.[1] Continuous reaction processes have been developed to maintain smooth temperature profiles and improve selectivity by avoiding "runaway reactions" that can occur during batch heating.[6]
Recommended Solutions:
-
Strict Temperature Control: The addition of reagents, especially organic bases like triethylamine, should be done at low temperatures (e.g., 0–5 °C) to control the initial exothermic reaction.[7] Subsequently, the reaction should be heated according to a carefully controlled profile, sometimes in stages, to ensure the desired regiochemical outcome.[8] For example, a protocol might involve holding at 30-40°C, then 50-60°C, and finally 70-80°C to complete the reaction.[8]
-
pH Control: Some methods suggest that controlling the pH of the chlorination system can lead to high selectivity for the 2-chloro isomer. One patent describes dropwise addition of an organic base to maintain a pH of 9.5-10.5, resulting in high yield and selectivity.[7]
-
Reagent Choice: The Vilsmeier-Haack reaction is a powerful tool for formylation and cyclization, but the specific Vilsmeier reagent generated can influence regioselectivity in related systems. While the primary route for 2-chloro-3-cyanopyridine synthesis is N-oxide chlorination, understanding how reagent choice impacts electronic and steric factors is key. Using POCl₃ is a well-established method for achieving high selectivity for the 2-position.[8]
Q3: My yield is very low, and I've recovered a large amount of unreacted 3-cyanopyridine N-oxide. What are the likely causes?
A3: This is a clear indication of an incomplete reaction.
-
Probable Cause 1: Insufficient Activation/Chlorination. The reaction temperature may have been too low, or the reaction time too short. Chlorination of the N-oxide requires heating, often to reflux, for several hours to proceed to completion.[3]
-
Probable Cause 2: Inadequate Reagent Amount. As mentioned in Q1, an insufficient amount of the chlorinating agent will result in unreacted starting material.
-
Probable Cause 3: Poor Reagent Quality. Old or improperly stored POCl₃ or other chlorinating agents may have partially hydrolyzed, reducing their activity.
Recommended Solutions:
-
Verify Reaction Conditions: Ensure the reaction is heated to the target temperature (often 80–110 °C) for the specified duration (typically 1–10 hours).[3][6] Monitor the reaction by TLC or GC/LC-MS to confirm the disappearance of the starting material.
-
Use Fresh, High-Quality Reagents: Use a fresh bottle of the chlorinating agent or purify it by distillation if its quality is suspect.
-
Stepwise Temperature Increase: Some procedures advocate for a gradual, stepwise increase in temperature to ensure controlled reaction initiation and completion, which can improve yield.[8]
Frequently Asked Questions (FAQs)
This section addresses broader strategic questions about the synthesis of 2-chloro-3-cyanopyridine.
Q: What are the most common chlorinating agents, and how do they compare?
A: The choice of chlorinating agent is a critical decision that impacts yield, safety, and waste disposal.
| Chlorinating Agent | Pros | Cons | Common Side Products/Issues |
| Phosphorus Oxychloride (POCl₃) | Highly effective, well-documented, can serve as its own solvent.[3] | Generates large amounts of phosphorus-containing acidic waste, which is difficult to treat.[1] Can cause runaway reactions if not controlled.[6] | Incomplete reaction, hydrolysis to 2-hydroxy-3-cyanopyridine. |
| Thionyl Chloride (SOCl₂) | Effective chlorinating agent. | Emits large volumes of toxic SO₂ gas.[1] Can lead to lower yields and byproduct formation.[1] | 2-hydroxy-3-cyanopyridine.[1] |
| Bis(trichloromethyl) carbonate (Triphosgene) | Safer solid alternative to phosgene, avoids phosphorus and sulfur waste.[1] Milder reaction conditions are often possible.[5] | More expensive than POCl₃ or SOCl₂. Requires an organic base as an acid scavenger. | Potential for incomplete reaction if stoichiometry is not optimized. |
Q: What is the mechanistic role of the chlorinating agent with the N-oxide?
A: The synthesis proceeds via the activation of the N-oxide oxygen by the electrophilic chlorinating agent (e.g., POCl₃). This creates a good leaving group and activates the pyridine ring for nucleophilic attack by the chloride ion, primarily at the C2 and C6 positions. The C2 position is generally favored. The subsequent elimination of a phosphate byproduct regenerates the aromaticity of the ring, yielding the 2-chloro-3-cyanopyridine product.
Reaction and Side Product Pathways
Sources
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. 2-Hydroxy-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 6. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 7. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Modern Approaches to Pyridine Chlorination Beyond POCl₃
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking safer, more selective, and efficient alternatives to phosphorus oxychloride (POCl₃) for the chlorination of pyridines and related heterocycles. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles and troubleshooting advice to ensure your success in the lab.
Introduction: Why Seek Alternatives to Phosphorus Oxychloride (POCl₃)?
For decades, phosphorus oxychloride has been a workhorse reagent for converting hydroxy-pyridines to their chloro-derivatives. However, its use is fraught with significant challenges that necessitate the exploration of alternatives:
-
Extreme Reactivity with Water: POCl₃ reacts violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas and phosphoric acid.[1][2] This reaction is difficult to control and poses a significant safety risk, especially on a large scale.[1][3]
-
Harsh Reaction Conditions: Chlorinations with POCl₃ often require high temperatures (e.g., 140-160 °C) in a sealed reactor, which can be problematic for sensitive or complex substrates.[4][5]
-
Difficult Workup: Quenching the reaction and neutralizing the acidic byproducts can be hazardous. The workup often involves pouring the reaction mixture onto ice, followed by careful neutralization, which can lead to product loss via hydrolysis.[6][7]
-
Toxicity and Handling: POCl₃ is a highly corrosive and toxic substance that can cause severe burns upon contact and fatal effects if inhaled.[2][8][9] Stringent handling procedures, including the use of personal protective equipment and well-ventilated fume hoods, are mandatory.[3][8][9]
These limitations drive the need for milder, more selective, and safer chlorinating agents in modern synthetic chemistry.
Section 1: General FAQs on Pyridine Chlorination
Before diving into specific reagents, let's address some fundamental questions you might encounter.
Q1: My starting hydroxypyridine is unreactive. What is the first step I should consider?
A1: The direct chlorination of a pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution.[10] The most common and effective strategy is to first convert the pyridine to its corresponding pyridine N-oxide . The N-oxide moiety activates the pyridine ring, making the 2- and 4-positions significantly more susceptible to nucleophilic attack by chloride.[11][12] This activation is a critical first step for most successful chlorination protocols.
Q2: How do I prepare a pyridine N-oxide?
A2: The oxidation of pyridines to N-oxides is a well-established transformation. Common methods include using hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). Catalytic systems, such as methyltrioxorhenium (MTO) with hydrogen peroxide, can also provide high yields under mild conditions.
Q3: My chlorination reaction of a pyridine N-oxide gives me a mixture of 2-chloro and 4-chloro isomers. How can I improve regioselectivity?
A3: Regioselectivity can be a challenge. While reactions often favor the 2- and 4-positions, the ratio can be influenced by several factors:
-
Steric Hindrance: Bulky substituents near the 2-position may favor chlorination at the 4-position.
-
Reagent Choice: Different chlorinating agents can exhibit different selectivities. For instance, reactions with POCl₃ can sometimes yield mixtures, but optimizing conditions, such as adding a sterically hindered base, can improve the outcome.[13]
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity. Milder reagents like oxalyl chloride can be run at 0 °C, which can significantly improve the regiochemical outcome.[11][14]
Section 2: Troubleshooting Guide: Vilsmeier-Type Reagents (Oxalyl Chloride/DMF, SOCl₂/DMF)
Vilsmeier reagents, generated in situ from a chlorinating agent and a tertiary amide like N,N-dimethylformamide (DMF), are powerful and versatile alternatives to POCl₃.[15] They offer milder reaction conditions and often improved yields.
Q4: I'm trying to use oxalyl chloride with catalytic DMF for my chlorination, but the reaction is sluggish and incomplete. What could be the problem?
A4: This is a common issue. The active chlorinating species is the Vilsmeier reagent, which is formed from the reaction of oxalyl chloride and DMF.[16]
-
Causality: If the reaction is slow, it's likely that the concentration of the active Vilsmeier reagent is too low. While the process is catalytic in DMF, stoichiometric amounts are sometimes required for less reactive substrates.
-
Troubleshooting Steps:
-
Increase DMF: Incrementally increase the amount of DMF from catalytic (e.g., 0.1 eq) to stoichiometric (1.0-1.2 eq).
-
Check Reagent Quality: Oxalyl chloride is highly reactive and can decompose if not stored properly under anhydrous conditions. Use a fresh bottle or distill the reagent before use.
-
Ensure Anhydrous Conditions: Any moisture will rapidly decompose oxalyl chloride and the Vilsmeier reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Q5: My reaction with SOCl₂/DMF is producing a dark, tarry mixture with very little desired product. Why is this happening?
A5: Thionyl chloride (SOCl₂) is more aggressive than oxalyl chloride and can lead to side reactions if not controlled.
-
Causality: The formation of dark, insoluble materials often points to polymerization or decomposition of the starting material or product under the acidic conditions generated (HCl is a byproduct).[17] Pyridine itself can react with SOCl₂ to form complex intermediates.[17]
-
Troubleshooting Steps:
-
Temperature Control: This is critical. Run the reaction at a lower temperature (e.g., start at 0 °C and allow it to slowly warm to room temperature). Avoid excessive heating.
-
Add a Non-Nucleophilic Base: Include a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the HCl produced during the reaction. This prevents acid-catalyzed decomposition. Pyridine itself can act as a nucleophile and is sometimes avoided for this reason.[18][19]
-
Reverse Addition: Try adding the SOCl₂ solution slowly to a solution of your pyridine N-oxide and DMF/base. This keeps the concentration of the aggressive chlorinating agent low at any given time, minimizing side reactions.
-
Q6: After my workup, the crude NMR looks fine, but my product decomposes on the silica gel column. What should I do?
A6: Chloropyridines, especially those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel.
-
Causality: The Lewis acidic sites on the silica surface can catalyze hydrolysis or decomposition of your product.
-
Troubleshooting Steps:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. After stirring, pack the column as usual. This "deactivated" or "neutralized" silica is much gentler on sensitive compounds.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) for your chromatography.
-
Avoid Chromatography: If possible, try to purify the product by crystallization or distillation to avoid contact with stationary phases altogether.
-
Section 3: Data & Protocol Hub
Comparison of Common Chlorinating Agents
| Reagent System | Typical Temperature | Key Advantages | Key Disadvantages | Safety Concerns |
| POCl₃ | 100-160 °C | Inexpensive, powerful | Harsh conditions, violent reaction with water, difficult workup, poor selectivity | Highly toxic and corrosive.[3][8][9] |
| SOCl₂ / DMF | 0 °C to 80 °C | Milder than POCl₃, effective | Can cause decomposition, generates HCl and SO₂ gas | Toxic, corrosive, liberates toxic gases. |
| (COCl)₂ / DMF | 0 °C to RT | Very mild conditions, clean byproducts (CO, CO₂), good selectivity | More expensive, highly sensitive to moisture | Highly toxic, reacts with water to produce CO gas.[16] |
| (COCl)₂ / Et₃N | 0 °C | Good for regioselective chlorination[11] | Base-sensitive functional groups may react | Toxic reagent, careful handling required. |
Detailed Protocol: Chlorination of Pyridine N-Oxide using Oxalyl Chloride
This protocol is adapted for the regioselective synthesis of 2-chloropyridine and demonstrates a mild and efficient alternative to POCl₃.[11][14]
Materials:
-
Pyridine N-oxide (1.0 eq)
-
Oxalyl chloride (2.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: Dissolve the pyridine N-oxide (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (2.0 eq) in anhydrous DCM to the cooled reaction mixture via a dropping funnel over 30 minutes. Maintain the internal temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the ice bath. Caution: Gas evolution (CO, CO₂) will occur.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography on neutralized silica gel or by vacuum distillation.[14]
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms helps in making informed decisions during troubleshooting.
Activation of Pyridine via N-Oxide Formation
The N-oxide group is a powerful activating group. It acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions and making them susceptible to attack.
Caption: Workflow for activating the pyridine ring for chlorination.
Vilsmeier Reagent Formation and Reaction Pathway
The Vilsmeier reagent is the key intermediate when using systems like oxalyl chloride/DMF.
Sources
- 1. quora.com [quora.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lanxess.com [lanxess.com]
- 9. fishersci.com [fishersci.com]
- 10. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 17. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 18. orgosolver.com [orgosolver.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Cyanation of Pyridine Rings
The introduction of a cyano (-CN) group onto a pyridine ring is a cornerstone transformation in medicinal chemistry and materials science. Cyanopyridines are versatile precursors for a multitude of functional groups and are integral components of numerous pharmaceuticals and agrochemicals.[1] However, the inherent electron-deficient nature of the pyridine ring presents significant challenges to direct functionalization, often leading to issues with reactivity, regioselectivity, and yield.[2]
This guide provides field-proven insights and troubleshooting strategies to navigate the complexities of pyridine cyanation. It is designed for researchers, scientists, and drug development professionals to overcome common experimental hurdles and optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which cyanation method is most suitable for my substituted pyridine?
The "best" method is highly substrate-dependent. Here’s a logic-based starting point:
-
For Halopyridines (e.g., 2-bromopyridine): Palladium-catalyzed cyanation is the modern method of choice. It offers mild reaction conditions (room temperature to 40°C), excellent functional group tolerance, and often uses less toxic cyanide sources like zinc cyanide (Zn(CN)₂).[1][3] This approach is generally preferred over harsher, traditional methods like the Rosenmund-von Braun reaction which requires high temperatures (150-250°C) and copper(I) cyanide.[1]
-
For Unactivated C-H Bonds: Direct C-H cyanation is challenging but achievable. Methods involving the activation of pyridine to its N-oxide derivative are common.[4][5] The N-oxide activates the C2 and C4 positions for nucleophilic attack.[5] Subsequent reaction with a cyanide source, often in the presence of an activating agent like dimethylcarbamoyl chloride or trifluoromethanesulfonic anhydride (Tf₂O), yields the cyanopyridine.[1][4]
-
For Achieving C3-Cyanation (meta-position): This is notoriously difficult due to the electronic properties of the pyridine ring.[2] Specialized methods involving the temporary dearomatization of the pyridine ring to an electron-rich dihydropyridine intermediate, followed by reaction with an electrophilic cyanide source, have been developed to achieve this selectivity.[2][6][7]
Q2: How can I control the regioselectivity of the cyanation reaction?
Regioselectivity is a major hurdle. The inherent electronic preference is for nucleophilic attack at the C2 (ortho) and C4 (para) positions.
-
N-Oxide Strategy: Converting the pyridine to its N-oxide strongly activates the C2 and C4 positions for nucleophilic cyanation.[4][5] While this provides good ortho/para selectivity, separating the resulting isomers can be a challenge. For 3-substituted pyridine N-oxides, cyanation often favors the less sterically hindered C2 position over the C6 position.[8]
-
Steric Hindrance: Bulky substituents on the ring can direct the cyanation to less hindered positions. This is a classic synthetic strategy but its effectiveness varies.
-
Directing Groups: While less common for cyanation specifically, the strategic placement of directing groups is a powerful tool in C-H functionalization to control regioselectivity.[9]
-
Mechanism-Based Control: As mentioned for C3 cyanation, altering the reaction mechanism from a nucleophilic aromatic substitution pathway to one involving dearomatized intermediates can completely override the intrinsic electronic preferences of the ring.[6][7]
Q3: What are the essential safety precautions when working with cyanide reagents?
Cyanide salts (e.g., NaCN, KCN, Zn(CN)₂) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11] Hydrogen cyanide (HCN), a highly toxic and flammable gas, is released when cyanides are mixed with acid.[11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle solid cyanide salts and conduct all reactions in a certified chemical fume hood to prevent inhalation of dust or HCN gas.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended; consider double-gloving).[10]
-
Storage: Store cyanides in a cool, dry, secure location, segregated from acids, water, and strong oxidizing agents.[10][11] Use a sealed, clearly labeled secondary container.[11]
-
Waste Disposal: All cyanide-containing waste is hazardous and must be collected in properly labeled, closed containers.[10] Decontaminate glassware first with a pH 10 buffer solution, followed by a 10% bleach solution.[12]
-
Emergency Preparedness: Never work alone.[11] Ensure an eyewash and safety shower are immediately accessible.[11] Have a lab-specific emergency plan in place.[10]
Troubleshooting Guide
This section addresses common problems encountered during pyridine cyanation experiments, explaining the causality and providing actionable solutions.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent issues. The cause can often be traced back to catalyst, reagent, or condition-related factors.
| Possible Cause | Scientific Rationale | Troubleshooting Action |
| Catalyst Inactivity (Pd-Catalyzed) | The active Pd(0) species is susceptible to oxidation or poisoning by excess cyanide. Pre-catalysts like Pd(OAc)₂ require in-situ reduction, which can be inefficient.[13] | Use a pre-formed, air-stable Pd(0) precatalyst. Ensure the reaction setup is properly degassed to remove oxygen. Screen different phosphine ligands; electron-donating ligands can sometimes improve catalyst stability and activity.[14] |
| Poor Reagent Quality | Cyanide sources can degrade. For example, Zn(CN)₂ can be hygroscopic. Anhydrous conditions are often critical, as water can react with reagents or interfere with the catalyst. | Use freshly opened or properly stored reagents. Dry solvents and glassware thoroughly before use. If using Zn(CN)₂, consider drying it under vacuum before the reaction. |
| Incomplete N-Oxide Activation | In Reissert-Henze type reactions, the pyridine N-oxide must be activated (e.g., by an acyl chloride) before the cyanide can add. If this activation is incomplete, the reaction will stall.[8] | Ensure the activating agent (e.g., dimethylcarbamoyl chloride, benzoyl chloride) is added first and allowed to react with the N-oxide before the cyanide source is introduced.[1][8] |
| Poor Substrate Solubility | If the pyridine substrate or N-oxide intermediate has poor solubility in the chosen solvent, the reaction rate will be severely limited. | Screen different solvents. For a 4-cyano substituted pyridine N-oxide, switching from ethyl acetate to a solvent like DCE, where it has better solubility, has been shown to significantly improve yield.[4] |
| Unfavorable Temperature | Many modern cyanation reactions are optimized for specific temperature ranges. Palladium-catalyzed reactions can often be run at mild temperatures (RT - 40°C)[3], while other methods may require heating to overcome activation barriers.[1][4] | If yield is low at room temperature, try incrementally increasing the temperature (e.g., to 40°C, then 60°C), monitoring for decomposition. Conversely, high temperatures can sometimes lead to side products, so optimization is key. |
Problem 2: Mixture of Isomers or Poor Regioselectivity
Controlling the position of cyanation is critical for the synthesis of a specific target molecule.
| Possible Cause | Scientific Rationale | Troubleshooting Action |
| Electronic & Steric Competition | For 3-substituted pyridines, the C2 and C6 positions are both electronically activated. The outcome is a balance between electronics (favoring both) and sterics (favoring the less hindered site).[6] | Modify the steric environment. A bulkier directing group on the substrate may increase selectivity for the less hindered position. Alternatively, changing the ligand on a transition metal catalyst can influence the steric environment around the active site. |
| Reaction Conditions Too Harsh | High temperatures can sometimes lower the kinetic barrier for the formation of less-favored isomers, leading to product mixtures. | Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve selectivity for the thermodynamically or kinetically favored product. |
| Incorrect Method for Desired Isomer | As discussed in the FAQ, the intrinsic electronics of pyridine favor C2/C4 functionalization. Attempting to force C3 cyanation with a standard nucleophilic method will likely fail or give complex mixtures. | To obtain a C3-cyanopyridine, a mechanism-based approach is required. Employ a dearomatization-rearomatization strategy, which transforms the pyridine into an electron-rich intermediate that reacts differently with electrophilic cyanide sources.[2][6] |
Visualizing the Process: A Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in pyridine cyanation experiments.
Caption: A decision-tree workflow for troubleshooting pyridine cyanation reactions.
Key Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyridine
This protocol is a representative example of a modern, mild cyanation method adapted from literature procedures.[1][3]
Materials:
-
2-Bromopyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium(II) Acetate (Pd(OAc)₂) or other suitable palladium precatalyst[13]
-
A suitable phosphine ligand (e.g., dppf, XPhos)
-
Solvent: Anhydrous Dimethylformamide (DMF) or a water/THF mixture[3]
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2-5 mol %) and the phosphine ligand (e.g., 2-10 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add zinc cyanide (Zn(CN)₂, typically 0.6-1.0 equivalents).
-
Substrate & Solvent: Add the 2-bromopyridine (1.0 equivalent) followed by the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature to 40°C).[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Carefully quench any remaining cyanide with a dilute bleach solution in a fume hood.
-
Extraction & Purification: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-cyanopyridine.
Visualizing the Mechanism: Catalytic Cycle of Pd-Catalyzed Cyanation
The following diagram illustrates the generally accepted catalytic cycle for the cross-coupling of an aryl halide with a cyanide source.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 8. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides [organic-chemistry.org]
Technical Support Center: Purification of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and answers to frequently asked questions regarding the purification of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound.
Question: My final product shows persistent impurities after a single purification method. What is the best strategy to achieve >98% purity?
Answer: Achieving high purity often requires a multi-step approach, as no single method is perfect for removing all types of impurities. The optimal strategy depends on the nature of the contaminants. Start by analyzing your crude product with Thin-Layer Chromatography (TLC) against a pure standard if available.
A logical workflow involves orthogonal purification techniques that separate compounds based on different physical properties:
-
Acid-Base Extraction: First, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities. Subsequently, a wash with a mild aqueous acid (e.g., 5% citric acid or 1-2% HCl) can remove highly basic impurities.[1][2] The pyridine nitrogen in your target compound is weakly basic due to the electron-withdrawing effects of the chloro, cyano, and carboxylate groups, so aggressive acid washes should be avoided to prevent product loss to the aqueous layer.
-
Column Chromatography: This is the most powerful technique for removing impurities with different polarities.[3][4] If extraction did not suffice, subject the material to column chromatography on silica gel.[4]
-
Recrystallization: As a final polishing step, recrystallization is excellent for removing trace amounts of structurally similar impurities. The choice of solvent is critical and must be determined experimentally.
Caption: A multi-step workflow for purifying the target compound.
Question: I am performing column chromatography, but the separation between my product and an impurity is poor. How can I improve the resolution?
Answer: Poor resolution in column chromatography is a common problem that can be systematically addressed. The goal is to increase the difference in how strongly the product and the impurity adhere to the stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase (Eluent): This is the most crucial factor.
-
Adjust Polarity: If the spots are too high on the TLC plate (Rf > 0.4), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture). If the spots are too low (Rf < 0.2), the eluent is not polar enough; increase the proportion of the polar solvent. The ideal Rf for the target compound is typically between 0.25 and 0.35.
-
Change Solvent System: If adjusting polarity isn't enough, switch to a different solvent system that offers different selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone. These solvents interact differently with your compounds and the silica gel.
-
-
Use a High-Efficiency Column:
-
Column Dimensions: Use a longer, thinner column for difficult separations. A typical loading capacity is 1g of crude product per 20-40g of silica gel.
-
Packing Quality: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these lead to band broadening and poor separation.
-
-
Consider pH Modification: For pyridine derivatives, adding a small amount of a modifier to the mobile phase can dramatically improve peak shape and resolution. Adding a trace amount of triethylamine (~0.1%) can mitigate peak tailing caused by the basic pyridine nitrogen interacting with acidic silanol groups on the silica surface.[5] Conversely, a trace of acetic acid can help if you are trying to separate from a non-basic impurity.
Caption: A logical workflow for improving chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common classes include:
-
Starting Materials: Unreacted precursors from the synthesis, which are often variations of dicarbonyl compounds or cyanoacetamide.
-
Isomeric Byproducts: Depending on the synthetic route (e.g., Hantzsch or Guareschi-Thorpe type reactions), regioselectivity may not be perfect, leading to isomers with substituents at different positions.[6]
-
Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, or the cyano group can be hydrolyzed to an amide, especially if exposed to strong acid or base during workup.
-
Solvent Residues: Common synthesis solvents like Toluene, DMF, or Ethanol may be present.[7][8][9]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the best method for structural confirmation. It can also be used to identify and quantify impurities if their signals do not overlap with the product signals. The presence of unexpected peaks is a clear indication of impurities.[7][10]
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry provides highly accurate purity assessment (e.g., area % at a specific wavelength) and gives the mass of the parent compound and any impurities, aiding in their identification.
-
FTIR Spectroscopy: Useful for confirming the presence of key functional groups (C≡N stretch ~2230 cm⁻¹, C=O stretch ~1730 cm⁻¹, C-Cl stretch ~700-800 cm⁻¹). The absence of a broad O-H stretch around 3300 cm⁻¹ can help rule out the carboxylic acid impurity.
| Analytical Technique | Primary Use | Information Provided |
| ¹H NMR | Structure Confirmation & Impurity ID | Chemical environment of protons, presence of unexpected signals.[7] |
| ¹³C NMR | Structure Confirmation | Number and type of carbon atoms.[7] |
| HPLC | Purity Quantification | Percentage purity based on peak area at a specific UV wavelength.[10] |
| Mass Spec (MS) | Molecular Weight Confirmation | Provides m/z of the compound and impurities. |
| FTIR | Functional Group Analysis | Confirms presence of cyano, ester, and chloro groups. |
Q3: What is a good starting point for a recrystallization solvent system?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a moderately polar molecule like this compound, good starting points for screening are:
-
Single Solvents: Isopropanol, Ethanol, Ethyl Acetate, Toluene.
-
Solvent/Anti-Solvent Systems:
-
Dichloromethane / Hexane
-
Ethyl Acetate / Heptane
-
Acetone / Water (use with caution to avoid hydrolysis)
-
The procedure involves dissolving the compound in a minimum amount of the hot solvent (or solvent mixture) and allowing it to cool slowly to form pure crystals.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude product.
-
TLC Analysis: a. Dissolve a small amount of the crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). b. Spot it on a silica gel TLC plate. c. Develop the plate in a series of test eluents (e.g., start with 20% EtOAc in Hexane, then 30%, 40%, etc.). d. Identify an eluent system that gives your product an Rf value of approximately 0.25-0.35.
-
Column Preparation: a. Select a glass column of appropriate size (e.g., 40 mm diameter for ~1-2 g of product). b. Pack the column with silica gel (e.g., 40-63 µm particle size) using the chosen eluent (slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: a. Dissolve the crude product (1g) in a minimal amount of DCM (~2-3 mL). b. Add a small amount of silica gel (~1-2 g) to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which generally yields better separation. c. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting with the mobile phase determined from your TLC analysis. b. Collect fractions (e.g., 10-15 mL per tube) continuously. c. Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.
-
Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator. c. Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by ¹H NMR
This protocol outlines how to check for common solvent impurities.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dried product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: a. Confirm the signals corresponding to your product. For a similar compound, 2-chloro-3-cyano-4-methylpyridine, proton signals appear around 8.03 and 7.6 ppm.[10] Your product's pyridine protons should be in a similar region. The methyl ester singlet should appear around 3.9-4.0 ppm. b. Compare any extra peaks to standard chemical shift tables for common laboratory solvents.[7][9]
| Common Solvent Impurity | Typical ¹H NMR Shift (CDCl₃) | Multiplicity |
| Dichloromethane | ~5.30 ppm | Singlet |
| Ethyl Acetate | ~2.05 (s), ~4.12 (q), ~1.26 (t) | s, q, t |
| Hexane / Heptane | ~0.9-1.4 ppm | Multiplets |
| Toluene | ~7.2 ppm (m), ~2.36 ppm (s) | m, s |
| Acetone | ~2.17 ppm | Singlet |
| Water | ~1.56 ppm | Broad Singlet |
| (Source: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515 and similar compilations)[7][8][9] |
References
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. [Link]
- Google Patents. (2008).
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. [Link]
- Google Patents. (2009).
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. [Link]
- Google Patents. (1998).
-
RSC Publishing. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
- Google Patents. (2015).
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- BenchChem. (2025).
-
MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link]
-
Organic Syntheses. (n.d.). Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination. [Link]
- Google Patents. (2000). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. research.rice.edu [research.rice.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic routes. Pyridine's unique electronic properties make it a cornerstone in pharmaceuticals and materials science, yet its functionalization can be a significant synthetic challenge.[1][2][3][4] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter in the lab.
Core Principles of Pyridine Reactivity
Controlling regioselectivity in pyridine chemistry is a nuanced task governed by a combination of electronic and steric factors.[5] The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) and makes it more susceptible to nucleophilic aromatic substitution (SNAr).[5] Furthermore, the nitrogen's lone pair can coordinate with reagents, adding another layer of complexity to its reactivity.[5]
Here's a summary of the inherent reactivity patterns:
| Reaction Type | Preferred Position(s) | Rationale |
| Electrophilic Aromatic Substitution (EAS) | C3, C5 (meta) | The intermediate carbocation (Wheland intermediate) is least destabilized when the electrophile adds to the meta position, avoiding a positive charge on the electronegative nitrogen atom in any resonance structure.[6][7] |
| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 (ortho/para) | The anionic intermediate (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom when the nucleophile attacks at these positions.[8][9][10][11] |
| Radical Substitution (e.g., Minisci Reaction) | C2, C4, C6 (ortho/para) | These positions are preferentially attacked due to the electronic properties of the heterocycle.[12] |
Troubleshooting Guides & FAQs
Section 1: Electrophilic Aromatic Substitution (EAS)
Q1: My electrophilic substitution on pyridine is giving very low yields and a mixture of isomers. How can I improve C3 selectivity and overall conversion?
Low yields and poor selectivity are common frustrations in EAS reactions on pyridines. This is due to the ring's deactivation by the electronegative nitrogen.[5][13] Many EAS reactions also require acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring.[10]
Causality Checklist:
-
Ring Deactivation: Is the pyridine ring too electron-poor for the chosen electrophile?
-
N-Protonation: Are your reaction conditions acidic, leading to the formation of a highly deactivated pyridinium salt?
-
Harsh Conditions: Forcing conditions (high temperatures, strong acids) can lead to side products and decomposition.[13]
Troubleshooting Strategies:
-
Strategic Use of Pyridine N-oxide: This is a highly effective and common strategy.[10] Oxidizing the pyridine to its N-oxide activates the ring towards EAS, particularly at the C4 position.[5][10] The N-oxide can be readily deoxygenated after the substitution.[5][10]
-
Introduction of Activating Groups: If your synthetic route allows, introducing electron-donating groups (EDGs) onto the ring can increase its reactivity towards electrophiles.[5]
-
Careful Selection of Reaction Conditions: Avoid overly harsh conditions where possible. For reactions like nitration, conditions similar to those used for nitrobenzene are often required.[6]
Workflow for Improved EAS:
Caption: Workflow for enhancing EAS on pyridines.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Q2: I'm trying to perform an SNAr on a 2,6-dichloropyridine, but I'm getting a mixture of products at the C2 and C6 positions. How can I control this regioselectivity?
SNAr reactions on pyridines inherently favor the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate by the nitrogen atom.[10] When you have two equivalent positions, such as C2 and C6, controlling the selectivity can be challenging.
Key Influencing Factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near one of the positions can direct the attack to the less hindered site.[10] For instance, a bulky substituent at C3 will sterically hinder the C2 position, favoring attack at C6.[5]
-
Solvent Effects: The solvent can significantly influence the regiochemical outcome by stabilizing the intermediate complex differently. A study on 2,6-dichloro-3-(methoxycarbonyl)pyridine showed that selectivity could be switched from 16:1 for the 2-isomer in DCM to 2:1 for the 6-isomer in DMSO.[5][14]
-
Electronic Effects of Substituents: The electronic nature of other groups on the ring can subtly alter the electron deficiency at the C2 and C6 positions.[10][14]
Troubleshooting Protocol:
-
Solvent Screening: This is often the most impactful variable. Experiment with a range of aprotic and protic solvents with varying polarities and hydrogen-bonding capabilities.[5]
-
Nucleophile Modification: If possible, consider using a bulkier nucleophile to favor substitution at the more sterically accessible position.[10]
-
Temperature Control: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.
Mechanism of SNAr and Regioselectivity:
Caption: SNAr mechanism showing favored C2/C4 attack.
Section 3: C-H Functionalization and Halogenation
Q3: I am struggling to achieve halogenation at the C3 position. Standard electrophilic halogenation methods are failing. What are my options?
Achieving meta-selectivity (C3/C5) is a significant challenge in pyridine chemistry.[5] Direct electrophilic halogenation at C3 is difficult due to the deactivation of the ring and often requires harsh conditions with limited scope.[15][16]
Advanced Strategies for C3-Halogenation:
-
Ring-Opening/Ring-Closing via Zincke Intermediates: A powerful, modern approach involves the temporary transformation of the pyridine into a reactive acyclic Zincke imine intermediate. This intermediate can undergo highly regioselective halogenation under mild conditions before ring-closing to reform the desired 3-halopyridine.[3][16][17] This method has been successfully applied to the late-stage functionalization of complex molecules.[17]
-
Transition Metal Catalysis: Specific catalyst systems, often using nickel or palladium with specialized ligands, have been developed to direct C-H functionalization to the C3 position.[5]
-
Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate allows for subsequent nucleophilic addition, which can provide access to C3-substituted products.[5][18][19]
Q4: How can I selectively introduce a halogen at the C4 position without using N-oxide chemistry?
While N-oxide chemistry is a classic route to C4 functionalization, alternative methods exist.
Strategy: Phosphonium Salt Displacement
A modern strategy involves the use of designed phosphine reagents.[20]
-
Phosphonium Salt Formation: A heterocyclic phosphine is installed at the 4-position of the pyridine to form a phosphonium salt.
-
Nucleophilic Displacement: This phosphonium group is then displaced by a nucleophilic halide source (e.g., tetrabutylammonium halide) via an SNAr pathway.[20]
This method is applicable to a broad range of unactivated pyridines and is viable for late-stage halogenation of complex pharmaceuticals.[20]
Experimental Protocol: General Procedure for 4-Halogenation via Phosphonium Salt Please refer to the original literature for substrate-specific conditions.
-
Dissolve the substituted pyridine in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the designed phosphine reagent, followed by the slow addition of triflic anhydride to form the phosphonium salt.
-
Allow the reaction to stir for the specified time to ensure complete formation of the salt.
-
Add the nucleophilic halide source to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the displacement is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.[5]
Section 4: Directed Ortho-Metalation (DoM)
Q5: My Directed Ortho-Metalation (DoM) is not working efficiently. What are the critical parameters to control for successful C-H activation next to a directing group?
Directed ortho-metalation is a powerful tool for regioselective functionalization. However, it requires careful control of reaction conditions.
Critical Parameters:
-
Choice of Base: The base is crucial. Hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures to prevent competitive nucleophilic addition to the pyridine ring.[21]
-
Temperature: Reactions are typically run at low temperatures (e.g., -78 °C) in anhydrous ether or THF to ensure the stability of the lithiated intermediate.[21]
-
Directing Group (DMG): The effectiveness of the DMG is paramount. Strong directing groups for pyridine include amides, carbamates, and sulfonamides.[21]
-
Anhydrous Conditions: Strict exclusion of moisture is essential, as organolithium reagents are highly reactive towards water.
General Protocol for DoM: This is a general guide; specific conditions depend on the substrate and directing group.
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine derivative in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the lithium amide base (typically 1.1 equivalents).
-
Stir the reaction mixture at -78 °C for the appropriate time (30 minutes to several hours).
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product and purify by column chromatography.[10]
Decision Workflow for Pyridine Functionalization Strategy:
Caption: Decision workflow for selecting a pyridine functionalization strategy.
References
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- BenchChem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
- American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- Selective halogenation of pyridines and diazines via unconventional intermediates. (2020).
- Selective meta-Halogenation of Pyridines. (n.d.).
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ResearchGate.
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025, January 9). PubMed.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023, April 24). PubMed.
- Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021, July 9). Quora.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015, February 6).
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025, August 6). ResearchGate.
- Why nucleophilic substitution in pyridine favours at position-2? (2016, November 22). Quora.
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity of Pyridine Substitution Reactions.
- Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013, July 1). NIH.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (n.d.).
- Electrophilic substitution on pyridine. (n.d.). Química Organica.org.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Stabilizing Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Introduction
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a highly functionalized heterocyclic compound, valuable as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of electron-withdrawing groups—a chloro, a cyano, and a methyl carboxylate substituent on a pyridine ring—makes it a versatile reagent but also introduces significant stability challenges. Users may encounter issues with degradation during storage and handling, which can compromise experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and integrity of this reagent.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellow or brownish tint. Is it still usable?
A1: A color change from its typical off-white or light-yellow appearance to a more pronounced yellow or brown hue is a primary indicator of degradation.[3] This is often due to exposure to atmospheric moisture, oxygen, or light.[4] While slight discoloration may not render the compound completely unusable for all applications, it signifies the presence of impurities that could interfere with sensitive downstream reactions.
Recommendation: Before use, assess the purity of the discolored material.
-
Thin-Layer Chromatography (TLC): Run a TLC against a reference sample (if available) to visualize impurities.
-
Melting Point: A broadened or depressed melting point range compared to the specification (e.g., 47-51 °C for a related compound) indicates impurity.[3]
-
Spectroscopy (NMR/FTIR): For critical applications, obtain an NMR or FTIR spectrum to identify the extent of degradation and the nature of the byproducts.
If significant impurities are detected, purification (e.g., recrystallization) may be necessary, or the use of a fresh, uncontaminated batch is strongly advised.
Q2: What are the primary degradation pathways for this molecule?
A2: The compound's structure contains several reactive sites susceptible to degradation, primarily through hydrolysis.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed by moisture to the corresponding carboxylic acid (3-chloro-2-cyano-pyridine-4-carboxylic acid). This reaction can be catalyzed by trace amounts of acid or base.[5][6]
-
Cyano Group (Nitrile) Hydrolysis: The cyano group is also susceptible to hydrolysis, which can proceed first to an amide (nicotinamide derivative) and then to a carboxylic acid.[7][8] This process is often slower than ester hydrolysis but can be accelerated by changes in pH and temperature.
-
Reaction with Nucleophiles: The pyridine ring, activated by electron-withdrawing groups, can be susceptible to nucleophilic attack, though this is less common under typical storage conditions.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To minimize degradation, strict control of the storage environment is crucial. The following conditions are recommended based on best practices for handling air- and moisture-sensitive reagents.[9][10][11]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[4][11][12] |
| Light | Amber vial or stored in the dark | Protects against light-catalyzed degradation.[4] |
| Container | Tightly sealed, airtight container | Prevents ingress of atmospheric moisture and oxygen. Specialized packaging like Sure/Seal™ bottles are ideal.[9][12] |
Q4: I stored the compound in a refrigerator. Why did it still degrade?
A4: Refrigeration alone is often insufficient. A common mistake is opening a cold container in the ambient laboratory atmosphere.[11] When the cold vial is opened, moisture from the air will condense on the cold surfaces of the solid, introducing water and initiating hydrolysis.[11]
Correct Procedure:
-
Allow the container to warm to room temperature before opening it.
-
Once at room temperature, open the container, quickly dispense the required amount (preferably in a glove box or under a stream of inert gas), and then purge the container headspace with argon or nitrogen before resealing.[4][9]
Troubleshooting Guide
This section addresses specific problems and provides a logical workflow for diagnosing and resolving them.
Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
If you are experiencing poor or variable results in your experiments, the integrity of your starting material should be the first suspect.
Diagnostic Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Problem 2: Solid Material Becomes Clumpy or "Gummy"
This physical change is a strong indicator of moisture absorption and the onset of hydrolysis. The formation of the carboxylic acid degradation product can lead to changes in crystallinity and hygroscopicity.
Solution:
-
Dry the Material: Dry the solid under high vacuum for several hours. This may remove adsorbed water but will not reverse any chemical degradation that has already occurred.
-
Verify Purity: After drying, assess the purity using the methods described in the diagnostic workflow above.
-
Improve Storage Protocol: Discard the compromised material if purity is low. For new material, strictly adhere to the recommended storage protocols, paying special attention to moisture exclusion. Use of a desiccator for short-term storage outside of an inert atmosphere can be a temporary measure.[11]
Recommended Protocols
Protocol 1: Long-Term Storage of this compound
-
Preparation: Ensure the compound is dry and free-flowing. If received from the supplier, do not open the container until ready for the initial aliquot.
-
Inerting: Place the manufacturer's vial inside a larger Schlenk flask or a container that can be sealed with a septum.
-
Evacuate and Backfill: Connect the flask to a Schlenk line. Gently evacuate the air and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: Securely seal the flask. For septum-sealed containers, wrap the seal with Parafilm® for extra protection.
-
Refrigeration: Place the sealed, inerted container in a refrigerator at 2-8°C.
-
Labeling: Clearly label the container with the compound name, date of storage, and a warning that it must be warmed to room temperature before opening.
Protocol 2: Dispensing the Reagent for Use
This protocol is designed to maintain the integrity of the bulk material during sampling.
Caption: Workflow for safely dispensing the air-sensitive reagent.
Alternative for labs without a glove box: If a glove box is unavailable, open the container under a positive pressure stream of dry argon or nitrogen gas to minimize exposure to air and moisture.[9]
By adhering to these rigorous storage and handling protocols, researchers can ensure the stability and reliability of this compound, leading to more consistent and successful experimental outcomes.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]
-
MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
-
NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
NIH. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
PubMed. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
JoVE. (2025). Acid Halides to Carboxylic Acids: Hydrolysis. [Link]
-
Capot Chemical. (2026). Material Safety Data Sheet for Methyl 3-cyanopyridine-2-carboxylate. [Link]
-
ResearchGate. Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF. [Link]
- Google Patents.
-
ResearchGate. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3. [Link]
- Google Patents. Process for producing pyridine carboxylic acids.
-
Capot Chemical. MSDS of Methyl 3-cyanopyridine-2-carboxylate. [Link]
-
Wikipedia. Hydrazine. [Link]
-
ResearchGate. (2015). Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. [Link]
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Signature of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate: A Comparative NMR Analysis
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Methyl 3-chloro-2-cyano-pyridine-4-carboxylate, a polysubstituted pyridine derivative, presents a compelling case study for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic placement of chloro, cyano, and methyl carboxylate groups on the pyridine ring introduces a unique electronic environment, profoundly influencing the chemical shifts and coupling constants of the constituent protons and carbons.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for this compound. In the absence of readily available experimental spectra for this specific molecule, we present a high-quality predicted spectrum and leverage it for a comparative analysis against the experimental spectra of structurally related, commercially available compounds. This approach not only facilitates the identification of the target molecule but also offers a deeper understanding of substituent effects in NMR spectroscopy, a critical skill for researchers in the field.
The Power of Prediction and Comparison in NMR
Predictive algorithms for NMR spectroscopy have become increasingly sophisticated, offering a valuable starting point for structural assignment, especially for novel compounds.[1][2] However, the true analytical power is unlocked when these predictions are benchmarked against the experimental data of analogous structures. By deconstructing the target molecule into its constituent parts and examining the NMR spectra of simpler, related compounds, we can understand the incremental effects of each substituent on the pyridine ring's magnetic environment.
For this guide, we will compare the predicted NMR data for this compound with the experimental data for three key analogues:
-
Methyl isonicotinate : The parent ester, providing a baseline for the pyridine-4-carboxylate scaffold.
-
3-Chloropyridine : To illustrate the effect of a halogen at the 3-position.
-
2-Cyanopyridine : To demonstrate the influence of a cyano group at the 2-position.
Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum is often the first port of call for organic chemists, providing information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons. The pyridine ring, with its delocalized π-system, gives rise to proton signals in the aromatic region, typically between 7.0 and 9.0 ppm.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.75 | Doublet | H-6 |
| 7.95 | Doublet | H-5 |
| 3.95 | Singlet | -OCH₃ |
Comparative ¹H NMR Data of Analogous Compounds
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -OCH₃ (ppm) |
| Methyl isonicotinate[3] | 8.78 (d) | 7.82 (d) | - | 7.82 (d) | 8.78 (d) | 3.95 (s) |
| 3-Chloropyridine[4] | 8.51 (d) | - | 7.82 (dd) | 7.32 (dd) | 8.53 (dd) | - |
| 2-Cyanopyridine[5] | - | 7.78 (ddd) | 7.95 (td) | 7.63 (dd) | 8.76 (ddd) | - |
Analysis and Interpretation:
The predicted spectrum of our target molecule shows two doublets in the aromatic region and a singlet for the methyl ester protons. The protons at positions 5 and 6 on the pyridine ring are expected to be coupled to each other, resulting in a doublet for each. The downfield shift of H-6 (8.75 ppm) compared to H-5 (7.95 ppm) is anticipated due to the anisotropic effect of the neighboring nitrogen atom.
-
Influence of the Cyano Group: Comparing with 2-cyanopyridine, the presence of the cyano group at the 2-position is known to be strongly electron-withdrawing, which would deshield adjacent protons.
-
Influence of the Chloro Group: The chloro group at the 3-position in 3-chloropyridine also exerts an electron-withdrawing inductive effect, leading to a general downfield shift of the ring protons compared to unsubstituted pyridine.
-
Influence of the Methyl Carboxylate Group: The methyl carboxylate group at the 4-position, as seen in methyl isonicotinate, is also electron-withdrawing and contributes to the overall deshielding of the ring protons. The methyl protons themselves appear as a characteristic singlet around 3.95 ppm.
The combination of these three electron-withdrawing groups in this compound is expected to result in a significant downfield shift for the remaining ring protons (H-5 and H-6), which is consistent with the predicted values.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom, making it an invaluable tool for structural elucidation.
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| 163.5 | C=O |
| 155.0 | C-6 |
| 151.0 | C-2 |
| 145.0 | C-4 |
| 130.0 | C-3 |
| 125.0 | C-5 |
| 115.0 | -CN |
| 53.0 | -OCH₃ |
Comparative ¹³C NMR Data of Analogous Compounds
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -OCH₃ (ppm) | C=O (ppm) | -CN (ppm) |
| Methyl isonicotinate | 150.5 | 122.9 | 140.0 | 122.9 | 150.5 | 52.5 | 165.2 | - |
| 3-Chloropyridine[6] | 148.1 | 131.9 | 138.8 | 123.8 | 148.1 | - | - | - |
| 2-Cyanopyridine[7] | 133.0 | 128.0 | 137.2 | 124.9 | 150.2 | - | - | 117.5 |
Analysis and Interpretation:
The predicted ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
Quaternary Carbons: The carbons bearing substituents (C-2, C-3, and C-4) and the cyano carbon are all quaternary and are expected to have lower intensities in a standard proton-decoupled ¹³C NMR spectrum. Their chemical shifts are significantly influenced by the attached groups. The carbon of the cyano group (-CN) is predicted to appear around 115.0 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the methyl ester is the most deshielded, with a predicted chemical shift of 163.5 ppm.
-
Pyridine Ring Carbons: The electron-withdrawing nature of the substituents causes a general downfield shift of the ring carbons. C-2 and C-6, being adjacent to the nitrogen, are typically the most deshielded. The presence of the cyano group at C-2 and the chloro group at C-3 will further influence the chemical shifts of the surrounding carbons.
-
Methyl Carbon: The methyl carbon of the ester group is the most upfield signal, predicted at 53.0 ppm.
By comparing these predicted values with the experimental data of the analogues, we can rationalize the electronic effects at play. For instance, the significant downfield shift of C-3 in 3-chloropyridine (131.9 ppm) is a direct consequence of the electronegative chlorine atom. Similarly, the chemical shift of C-2 in 2-cyanopyridine (133.0 ppm) reflects the influence of the cyano group.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds of this class, the following experimental protocol is recommended. This protocol is based on standard laboratory practices and insights from the scientific literature.[8]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be free from interfering signals in the regions of interest.
- Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. Instrument Setup and ¹H NMR Acquisition:
- Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- Acquire a standard one-dimensional ¹H NMR spectrum using the following parameters:
- Pulse sequence: zg30 or similar
- Number of scans: 16-32 (adjust as needed for signal-to-noise)
- Relaxation delay (d1): 1-2 seconds
- Acquisition time: 2-4 seconds
- Spectral width: 12-16 ppm
3. ¹³C NMR Acquisition:
- Following ¹H NMR acquisition, switch to the ¹³C nucleus.
- Acquire a proton-decoupled ¹³C NMR spectrum using the following parameters:
- Pulse sequence: zgpg30 or similar
- Number of scans: 1024 or more (as ¹³C has a low natural abundance)
- Relaxation delay (d1): 2-5 seconds
- Spectral width: 220-250 ppm
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase the resulting spectra manually.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.
Visualizing the Molecular Structure and Logic
To further aid in the understanding of the molecular structure and the relationships between the different analytical approaches, the following diagrams are provided.
Caption: Workflow for the NMR analysis of the target molecule.
Conclusion
The structural characterization of this compound serves as an excellent example of the synergy between predictive spectroscopy and comparative analysis. By understanding the fundamental principles of substituent effects on the NMR spectra of pyridine derivatives, researchers can confidently assign the structure of this and other complex heterocyclic molecules. The detailed ¹H and ¹³C NMR data, coupled with the provided experimental protocol, offer a robust framework for scientists engaged in the synthesis and characterization of novel chemical entities. This guide underscores the importance of a multi-faceted approach to spectroscopic analysis, where prediction, comparison, and a solid understanding of chemical principles converge to provide unambiguous structural elucidation.
References
-
PubChem. Methyl isonicotinate. Available from: [Link]
-
PubChem. 2-Cyanopyridine. Available from: [Link]
-
PubChem. 3-Chloropyridine. Available from: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available from: [Link]
-
The Royal Society of Chemistry. Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. Available from: [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]
- 4. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 5. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
In the landscape of pharmaceutical and chemical research, the precise structural elucidation and quantification of novel chemical entities are paramount. Methyl 3-chloro-2-cyano-pyridine-4-carboxylate, a substituted pyridine derivative with the molecular formula C8H5ClN2O2 and a molecular weight of approximately 196.59 g/mol , presents a unique analytical challenge due to its multifunctional structure.[1][2] This guide provides an in-depth comparison of mass spectrometry and other analytical techniques for the characterization and quantification of this compound, offering insights grounded in established scientific principles and experimental data from related structures.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of organic molecules, offering unparalleled sensitivity and structural information.[3] When coupled with a chromatographic separation method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS provides a powerful tool for the identification and quantification of specific analytes in complex mixtures.[3][4]
Proposed Electron Ionization (EI) Fragmentation Pathway
In the absence of a publicly available experimental mass spectrum for this compound, a theoretical fragmentation pathway under electron ionization (EI) can be proposed based on the fragmentation patterns of similar halogenated and aromatic compounds.[5][6] The presence of a chlorine atom is expected to produce a characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion peak.[6]
The fragmentation of the molecular ion (m/z 196) is likely to proceed through several key pathways:
-
Loss of the methoxy group (-•OCH3): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 165.
-
Loss of the entire ester group (-•COOCH3): This would result in a fragment at m/z 137.
-
Loss of a chlorine radical (-•Cl): This would generate a fragment at m/z 161.
-
Cleavage of the cyano group (-•CN): This would lead to a fragment at m/z 170.
Further fragmentation of these primary ions would lead to smaller, characteristic ions. The relative abundance of these fragments will depend on their stability.
Caption: Proposed EI fragmentation of this compound.
Comparative Analysis of Analytical Techniques
While mass spectrometry, particularly GC-MS and LC-MS, offers high specificity and sensitivity, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific analytical goal, sample matrix, and available instrumentation.[4][7]
| Feature | GC-MS | LC-MS | HPLC-UV |
| Specificity | Very High | Very High | Moderate to High |
| Sensitivity | High (pg-ng) | Very High (fg-pg) | Moderate (ng-µg) |
| Compound Volatility | Required | Not Required | Not Required |
| Sample Throughput | Moderate | Moderate | High |
| Cost | High | High | Moderate |
| Structural Info | High (EI) | High (Tandem MS) | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification of organic compounds.[7] For this compound, a reversed-phase C18 column would likely provide good separation. The presence of the aromatic pyridine ring and the cyano group suggests strong UV absorbance, making UV detection a viable and cost-effective quantification method.[8] However, HPLC-UV lacks the specificity of mass spectrometry and may be susceptible to interference from co-eluting impurities with similar UV spectra.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent analytical choice.[4] The suitability of GC-MS for this compound would depend on its thermal stability and volatility. Electron ionization (EI) in GC-MS provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.[10]
Experimental Protocols
Below are generalized protocols for the analysis of this compound. These should be optimized for specific instrumentation and sample matrices.
LC-MS/MS Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan analysis to identify the protonated molecule [M+H]+, followed by product ion scans (tandem MS) to confirm fragmentation.
-
GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure elution of the analyte.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis: Full scan mode to obtain a complete mass spectrum.
-
Caption: General experimental workflow for the analysis of the target compound.
Conclusion and Recommendations
The analysis of this compound can be effectively achieved through several analytical techniques. For unambiguous identification and structural elucidation, mass spectrometry-based methods are indispensable.
-
LC-MS/MS is recommended as the primary technique for both qualitative and quantitative analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the requirement of volatility.
-
GC-MS is a powerful alternative if the compound is thermally stable and volatile, providing robust and reproducible fragmentation patterns for structural confirmation.
-
HPLC-UV serves as a reliable and cost-effective method for routine quantitative analysis in quality control settings, provided that sufficient specificity can be demonstrated through method validation.
Ultimately, the choice of the analytical method will be dictated by the specific requirements of the research or quality control objective. A multi-faceted approach, potentially employing both a chromatographic-mass spectrometric technique for confirmation and a simpler method like HPLC-UV for routine quantification, will provide the most comprehensive and reliable analytical data for this compound.
References
-
Thoreauchem. This compound. [Link]
-
PubChem. Methyl 2-chloro-3-methylpyridine-4-carboxylate. [Link]
-
PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
-
ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]
-
PubChem. Methyl 2-cyanopyridine-4-carboxylate. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
The Center for Professional Innovation & Education (CfPIE). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
-
National Institute of Standards and Technology. Pyridine - NIST WebBook. [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
The Royal Society of Chemistry. Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. [Link]
-
MDPI. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]
-
International Journal of PharmTech Research. Recent Applications of Analytical techniques for counterfeit drug analysis: A Review. [Link]
-
PubChem. 2-Chloro-4-cyanopyridine. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern. [Link]
Sources
- 1. This compound-None - Thoreauchem [thoreauchem.com]
- 2. This compound - CAS:1168102-35-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Pyridine [webbook.nist.gov]
A Comparative Guide to the FTIR Spectroscopic Analysis of Substituted Cyanopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Cyanopyridines
FTIR spectroscopy is an indispensable, non-destructive technique for identifying functional groups and probing the electronic environment within a molecule.[1][2] For the cyanopyridine family—compounds of significant interest in medicinal chemistry and materials science—FTIR provides a rapid and precise method for structural verification and for understanding the electronic effects of substituents on the pyridine ring. The key to this analysis lies in decoding how molecular vibrations, specifically the stretching and bending of bonds, absorb infrared light at characteristic frequencies. This guide will focus on the two most informative vibrational reporters in these molecules: the nitrile (C≡N) stretch and the pyridine ring modes.
Fundamental Vibrational Modes: Establishing a Baseline
Before examining the effects of substituents, it is crucial to understand the baseline FTIR spectra of the parent cyanopyridine isomers. The position of the cyano group (at position 2, 3, or 4) subtly influences the electronic structure and, consequently, the vibrational frequencies.
The most prominent and diagnostically useful peak in the spectra of cyanopyridines is the C≡N stretching vibration.[3] This sharp, intense absorption typically appears in a relatively clean region of the mid-IR spectrum, making it an excellent probe of the electronic environment.[4][5] For aromatic nitriles, this peak is generally found between 2240 and 2220 cm⁻¹.[3]
The pyridine ring itself gives rise to a series of complex vibrations. Key among these are the C=C and C=N stretching modes, which typically appear in the 1600-1400 cm⁻¹ region. These bands can be sensitive to substitution patterns, providing further structural clues.
Comparative Analysis: The Influence of Substituents on Vibrational Frequencies
The true power of FTIR in this context is its ability to reveal the electronic influence of various substituents attached to the pyridine ring. Substituents alter the electron density distribution within the molecule, which in turn changes bond strengths and force constants, leading to predictable shifts in vibrational frequencies.[4][5][6]
The Cyano (C≡N) Stretch: An Electronic Barometer
The C≡N stretching frequency is highly sensitive to the electronic nature of the substituent.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups donate electron density into the pyridine ring through resonance or inductive effects. This increased electron density can delocalize into the π* antibonding orbital of the nitrile group. This effect slightly weakens the C≡N triple bond, causing its stretching frequency to shift to a lower wavenumber (redshift) . Studies on benzonitriles have shown a clear correlation between the electron-donating character of a substituent and the properties of the C≡N vibrational mode.[4][5][6][7] For example, the C≡N stretch in 2-amino-3-cyanopyridine derivatives is consistently observed around 2201-2214 cm⁻¹.[8]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halogens (F, Cl) pull electron density away from the ring. This withdrawal of electron density strengthens the C≡N bond by reducing electron population in its antibonding orbitals. Consequently, the C≡N stretching frequency shifts to a higher wavenumber (blueshift) .
The following diagram illustrates this fundamental principle:
Caption: Influence of substituent electronic effects on C≡N stretching frequency.
Comparative Spectral Data
The table below summarizes typical vibrational frequencies for various substituted cyanopyridines, compiled from experimental data. This allows for a direct comparison of substituent effects.
| Compound | Substituent(s) & Position | ν(C≡N) (cm⁻¹) | ν(N-H) / ν(C-H) (cm⁻¹) | ν(C=C), ν(C=N) Ring Modes (cm⁻¹) |
| 2-Cyanopyridine | 2-CN | ~2230 | ~3050 (Aromatic C-H) | ~1580, 1470, 1430 |
| 3-Cyanopyridine | 3-CN | ~2235 | ~3060 (Aromatic C-H) | ~1585, 1475, 1425 |
| 4-Cyanopyridine | 4-CN | ~2240 | ~3055 (Aromatic C-H) | ~1595, 1554, 1416[9][10] |
| 2-Amino-3-cyanopyridine | 2-NH₂, 3-CN | 2202[11] | 3466, 3359 (N-H)[11] | 1639 (N-H bend), 1564, 1544[11] |
| Substituted 2-Amino-3-cyanopyridines | Various aryl groups | 2201 - 2214[8] | 3462 - 3483 & 3307 - 3364 (N-H)[8] | Not specified |
Note: Frequencies are approximate and can vary slightly based on the sample preparation method and instrument resolution.
As the data illustrates, the presence of the amino group in the 2-position causes a significant redshift of the C≡N frequency by approximately 30-40 cm⁻¹ compared to the unsubstituted parent compounds, clearly demonstrating its strong electron-donating effect.
Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra
Acquiring reliable and reproducible FTIR data requires a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of solid cyanopyridine samples using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.
Principle of ATR-FTIR
ATR spectroscopy measures the infrared spectrum of a sample that is in direct contact with an ATR crystal of high refractive index. The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, where it can be absorbed at specific frequencies, thus generating the spectrum.
Step-by-Step Protocol
-
Instrument Preparation & Background Collection
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[12]
-
Acquire a background spectrum.[12][13] This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.[12] A typical background scan involves 32-64 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application
-
Place a small amount of the solid cyanopyridine sample (typically 1-5 mg) directly onto the center of the clean ATR crystal.[12]
-
Lower the pressure clamp and apply consistent pressure to ensure firm, uniform contact between the sample powder and the crystal surface. Good contact is essential for a strong signal.[12][14]
-
-
Sample Spectrum Acquisition
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan to ensure proper subtraction.[12][15]
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce a final transmittance or absorbance spectrum.[13]
-
-
Cleaning and Verification
-
Retract the pressure clamp and carefully remove the sample powder.
-
Clean the ATR crystal thoroughly with solvent as in Step 1.2.
-
Run a "clean check" or "monitor scan" to verify that no sample residue remains on the crystal. The resulting spectrum should be flat and resemble the background.[12]
-
Alternative Method: KBr Pellet
For samples that are difficult to analyze with ATR or for confirmatory analysis, the Potassium Bromide (KBr) pellet method is a classic alternative.
-
Preparation: Finely grind 1-2 mg of the sample with an agate mortar and pestle.[14][16]
-
Mixing: Add 100-200 mg of dry, IR-grade KBr powder and mix thoroughly to ensure a homogenous mixture.[14][15]
-
Pressing: Transfer the mixture to a pellet die and use a hydraulic press to form a thin, transparent or translucent pellet.[14][16]
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Causality: The KBr acts as an IR-transparent matrix, holding the sample in the beam path.[14] Thorough grinding is crucial to reduce light scattering and obtain sharp, well-defined peaks.[16]
Experimental Workflow Diagram
Caption: Self-validating workflow for ATR-FTIR analysis of solid samples.
Conclusion
FTIR spectroscopy is a powerful, nuanced tool for the structural analysis of substituted cyanopyridines. By focusing on the characteristic C≡N stretching frequency and pyridine ring modes, researchers can rapidly confirm molecular identity and gain valuable insight into the electronic effects of substituents. The position of the nitrile stretch, in particular, serves as a reliable indicator of the electron-donating or electron-withdrawing nature of other functional groups on the aromatic ring. Adherence to a rigorous, self-validating experimental protocol is paramount for generating high-quality, reproducible data that can be confidently compared across different compounds and laboratories.
References
-
Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626–2632. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Retrieved January 19, 2026, from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]
-
Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. Semantic Scholar. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved January 19, 2026, from [Link]
-
Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Korea University Pure. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 19, 2026, from [Link]
-
Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. (2014). Retrieved January 19, 2026, from [Link]
-
Farha, F., Jr., & Iwamoto, R. T. (1966). The Preparation and Infrared Examination of the 2-, 3-, and 4-Cyanopyridine Complexes of Copper(I), Silver(I), and Gold(I) Perchlorates. Inorganic Chemistry, 5(8), 1421–1424. [Link]
-
Márquez, M. J., Márquez, M. B., Cataldo, P. G., & Brandán, S. A. (2015). A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. Open Journal of Synthesis Theory and Applications, 4(1), 1-15. [Link]
-
a Theoretically calculated and b Experimentally determined FTIR spectra... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sobota, R., & Tvarůžková, Z. (2009). In situ FTIR study of transformation of 3-cyanopyridine on V–Ti–O catalyst. Reaction Kinetics and Catalysis Letters, 98(1), 121–126. [Link]
-
In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Wang, X.-S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Retrieved from [Link]
-
FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c) - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode - Canadian Science Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
-
2-Cyano-3-fluoropyridine - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine - PMC. (2023). NIH. Retrieved from [Link]
-
Lee, S., & Cho, M. (2010). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. The Journal of Physical Chemistry B, 114(4), 1457-1471. [Link]
-
Baker, M. J., et al. (2014). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 53, 67-75. [Link]
Sources
- 1. Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. scribd.com [scribd.com]
- 16. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Synthesis of 2-Chloro-3-amino-4-methylpyridine
Introduction: The Significance of 2-Chloro-3-amino-4-methylpyridine in Pharmaceutical Synthesis
2-Chloro-3-amino-4-methylpyridine, often abbreviated as CAPIC, is a critical heterocyclic building block in the pharmaceutical industry.[1] Its primary significance lies in its role as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] The efficient and scalable synthesis of CAPIC is therefore of paramount importance to ensure the accessibility of this life-saving medication. This guide provides an in-depth comparison of various synthetic routes to CAPIC, offering insights into their chemical principles, practical execution, and overall efficiency. We will delve into the evolution of synthetic strategies, from early-stage, often hazardous methods to more refined, contemporary processes.
Route 1: The Nitration Approach - A Historical Perspective with Cautionary Notes
One of the earliest reported methods for the preparation of CAPIC involves the nitration of readily available picoline derivatives.[1][5][6] As described by Grozinger et al. in 1995, this approach typically starts with either 2-amino-4-picoline or 2-hydroxy-4-picoline.[1][2] The synthesis proceeds by introducing a nitro group onto the pyridine ring, followed by subsequent chemical transformations to yield the desired product.
However, this route is fraught with significant challenges that limit its practical application, especially on an industrial scale. The primary drawback is the lack of regioselectivity during the nitration step, leading to the formation of a mixture of 3-nitro and 5-nitro isomers.[1][2][6] This necessitates a difficult and often inefficient purification process, significantly reducing the overall yield of the desired 3-nitro intermediate.
Furthermore, the nitration of pyridines is an inherently hazardous process. The use of strong nitrating agents, such as a mixture of nitric and sulfuric acids, at elevated temperatures poses a significant risk of thermal runaway, a dangerous exothermic reaction that can lead to explosions.[1][2][6] These safety concerns, coupled with the poor selectivity, render the nitration approach largely obsolete for the large-scale production of CAPIC.
Route 2: A Multi-Step Synthesis via Knoevenagel Condensation and Hofmann Rearrangement
A more refined and widely adopted approach for the synthesis of CAPIC was reported by Gupton et al. in 2002.[1] This multi-step synthesis avoids the hazardous nitration step and offers a more controlled and scalable process. The synthesis commences with a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, and culminates in a Hofmann rearrangement to install the crucial amino group.
Causality Behind Experimental Choices
The choice of starting materials, acetylacetaldehyde dimethyl acetal and malononitrile, for the initial Knoevenagel condensation is strategic.[7] Acetylacetaldehyde dimethyl acetal serves as a masked form of a β-dicarbonyl compound, which, upon reaction with the active methylene group of malononitrile, readily forms the initial condensation product. The use of a mild base like piperidinium acetate as a catalyst is crucial to promote the reaction without causing unwanted side reactions.[2][7]
The subsequent cyclization to form the pyridone ring is achieved by treatment with a strong acid, which also hydrolyzes the acetal and nitrile functionalities.[7] The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) in the next step is essential for the efficient conversion of the pyridone to the corresponding 2-chloropyridine derivative.[5][7]
The hydrolysis of the remaining nitrile group to an amide is a critical step that sets the stage for the final Hofmann rearrangement.[3][7] This classic reaction, utilizing a solution of bromine in sodium hydroxide, provides a reliable method for the conversion of the amide to the primary amine with the loss of one carbon atom, ultimately yielding the desired 2-chloro-3-amino-4-methylpyridine.[2][3]
Visualizing the Synthesis Pathway
Caption: Synthesis of CAPIC via Knoevenagel Condensation and Hofmann Rearrangement.
Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of CAPIC based on the route developed by Gupton et al.[2][7]
Step 1: Knoevenagel Condensation
-
To a stirred solution of toluene, add acetylacetaldehyde dimethyl acetal and piperidinium acetate.
-
Slowly add malononitrile to the reaction mixture over a 20-minute period.
-
Allow the mixture to stir at room temperature for 24 hours.
Step 2: Cyclization and Hydrolysis to 3-Cyano-4-methyl-2-pyridone
-
Treat the mixture from Step 1 with a strong acid and water to yield 3-cyano-4-methyl-2-pyridone.
Step 3: Chlorination to 2-Chloro-3-cyano-4-methylpyridine
-
Treat the 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent, such as phosphorus oxychloride, to yield 2-chloro-3-cyano-4-methylpyridine.[5][7]
Step 4: Hydrolysis to 2-Chloro-3-amido-4-methylpyridine
-
Add the 2-chloro-3-cyano-4-methylpyridine to a stirred solution of concentrated sulfuric acid at 90°C.
-
Heat the mixture to 100°C and maintain this temperature for three hours.
-
Cool the reaction to 90°C and add water.
-
Further cool the mixture to 10°C and hold for one hour.
-
Isolate the solid product, 2-chloro-3-amido-4-methylpyridine, by filtration, wash with water, and dry.[2]
Step 5: Hofmann Rearrangement to 2-Chloro-3-amino-4-methylpyridine
-
Prepare a solution of sodium hydroxide in water and cool to 0°C.
-
Slowly add bromine to the cooled sodium hydroxide solution.
-
Add the 2-chloro-3-amido-4-methylpyridine from Step 4 to the reaction mixture.
-
Allow the mixture to warm to approximately 22°C.
-
Add additional water and heat the mixture to 70°C for one hour.
-
Cool the reaction mixture to ambient temperature and extract with an inert organic solvent such as methylene chloride.
-
Remove the organic solvent by evaporation to yield the final product, 2-chloro-3-amino-4-methylpyridine.[2][7]
Route 3: Synthesis from Malononitrile and Acetone
Another notable route, also involving a Hofmann rearrangement as the final step, starts from the readily available and inexpensive starting materials, malononitrile and acetone.[3][6] This pathway offers an alternative entry point to the core pyridone intermediate.
Visualizing the Synthesis Pathway
Caption: Synthesis of CAPIC from Malononitrile and Acetone.
Experimental Protocol
The following is a generalized protocol for this synthetic route.
Step 1: Formation of the Unsaturated Aldehyde Equivalent
-
React malononitrile with acetone to form isopropylidenemalononitrile.
-
Condense the resulting isopropylidenemalononitrile with triethyl orthoformate in acetic anhydride.[3]
Step 2: Cyclization to 2-Hydroxy-4-methyl-3-cyanopyridine
-
The mixture from the previous step is ring-closed using anhydrous ammonia in ethanol to produce 2-hydroxy-4-methyl-3-cyanopyridine.[8]
Step 3: Chlorination to 2-Chloro-4-methyl-3-pyridinecarbonitrile
-
The 2-hydroxy-pyridine derivative is chlorinated with phosphorus oxychloride to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.[3][6]
Step 4: Hydrolysis to 2-Chloro-4-methylnicotinamide
-
The nitrile is hydrolyzed in concentrated sulfuric acid to yield 2-chloro-4-methylnicotinamide.[3][6]
Step 5: Hofmann Rearrangement to 2-Chloro-3-amino-4-methylpyridine
-
The amide is converted to the final product via the Hofmann rearrangement by treatment with a solution of bromine in excess sodium hydroxide.[3][6]
Comparative Analysis of Synthesis Routes
| Feature | Route 1 (Nitration) | Route 2 (Gupton et al.) | Route 3 (from Acetone) |
| Starting Materials | 2-amino/hydroxy-4-picoline | Acetylacetaldehyde dimethyl acetal, malononitrile | Malononitrile, acetone |
| Key Reactions | Electrophilic Nitration | Knoevenagel Condensation, Hofmann Rearrangement | Knoevenagel Condensation, Hofmann Rearrangement |
| Overall Yield | Low due to poor selectivity | 85.2% (unpurified), 93.1% (purified intermediate)[2] | 90.6% (for the final step)[3] |
| Purity | Requires extensive purification | 87.6% (unpurified), 100.2% (purified intermediate) by HPLC[2] | Crystalline product obtained[3] |
| Scalability | Poor | Good | Good |
| Safety Concerns | High (thermal runaway risk) | Moderate (use of bromine and strong acids/bases) | Moderate (use of bromine and strong acids/bases) |
| Environmental Impact | Use of strong acids and nitrating agents | Use of organic solvents and halogenated reagents | Use of organic solvents and halogenated reagents |
Conclusion: A Move Towards Safer and More Efficient Syntheses
The synthesis of 2-chloro-3-amino-4-methylpyridine has evolved significantly, moving away from hazardous and inefficient methods like the nitration of picolines. The routes developed by Gupton and others, which utilize multi-step but more controlled chemical transformations, represent a substantial improvement in terms of yield, purity, and safety. The Knoevenagel condensation followed by a Hofmann rearrangement, starting from either acetylacetaldehyde dimethyl acetal or acetone, provides a robust and scalable platform for the production of this vital pharmaceutical intermediate. While these routes still involve the use of hazardous reagents, the risks are more manageable than those associated with large-scale nitration reactions. Future research in this area will likely focus on developing even more sustainable and atom-economical synthetic pathways, potentially through the use of catalytic methods that avoid stoichiometric reagents.
References
- EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
- WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents.
-
Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. Available at: [Link]
- US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com. Available at: [Link]
- DE60023402T2 - Preparation of 3-amino-2-chloro-4-methylpyridine from acetone and ethylcyanoacetate - Google Patents.
-
preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives. Available at: [Link]
-
Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Available at: [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]
- EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
Sources
- 1. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 5. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 8. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Confirmation of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate via High-Performance Liquid Chromatography
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a prerequisite for safety, efficacy, and batch-to-batch consistency. Methyl 3-chloro-2-cyano-pyridine-4-carboxylate, a key building block, presents a distinct analytical challenge due to its multifunctional, polar aromatic structure. This guide provides an in-depth, scientifically grounded protocol for its purity confirmation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection. We will explore the rationale behind critical methodological choices, from column chemistry to mobile phase optimization, and present a self-validating protocol grounded in pharmacopeial standards. Furthermore, we will objectively compare the HPLC method against alternative analytical techniques, furnishing the data necessary for researchers and quality control professionals to make informed decisions.
The Analytical Imperative: Why HPLC is the Gold Standard
This compound is a highly functionalized heterocyclic compound. Its purity is paramount, as even trace impurities—such as isomeric byproducts, unreacted starting materials, or degradation products—can have a cascading impact on the yield, purity, and safety profile of a final Active Pharmaceutical Ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the definitive technique for this task due to its high resolving power, sensitivity, and adaptability.[1][2] Unlike techniques such as melting point determination, which can be insensitive to small amounts of impurities, or Gas Chromatography (GC), which is unsuitable for non-volatile or thermally labile compounds, HPLC provides a robust and quantitative purity profile.[2][3] The United States Pharmacopeia (USP) recognizes HPLC as a primary chromatographic method for qualitative and quantitative analysis in pharmaceutical procedures.[4][5]
Deconstructing the Molecule: Method Development Strategy
The structure of this compound dictates our analytical strategy. Key features include:
-
Pyridine Ring: A basic nitrogen atom (pKa ~5-6) whose ionization state is pH-dependent.[6]
-
Polar Moieties: A cyano (-CN) and a methyl carboxylate (-COOCH₃) group, which increase the compound's polarity.
-
Aromatic System: Provides strong UV absorbance, ideal for detection.
This combination of a basic center and polar functional groups requires careful selection of the stationary and mobile phases to achieve adequate retention and sharp, symmetrical peaks in a reversed-phase system.[7]
The Premier Method: A Validated RP-HPLC Protocol
The following protocol is designed for robustness and accuracy, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[8][9][10][11]
Instrumentation and Chromatographic Conditions
A standard HPLC system is sufficient, but the choice of detector is critical. A Photodiode Array (PDA) detector is mandated for this protocol. Unlike a standard UV-Vis detector that measures at a few discrete wavelengths, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[12][13] This capability is indispensable for assessing peak purity by comparing spectra across a single peak to detect co-eluting impurities.[13][14][15]
| Parameter | Specification & Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, PDA Detector |
| Column | Polar-Endcapped C18 Column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18) , 150 mm x 4.6 mm, 3 µm. Rationale: The polar nature of the analyte requires a stationary phase that resists "dewetting" or "phase collapse" in highly aqueous mobile phases.[16] Polar end-capping provides an alternative interaction mechanism (hydrogen bonding) for enhanced retention of polar compounds.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v). Rationale: An acidic mobile phase (pH ~2.7) ensures the pyridine nitrogen is consistently protonated, preventing peak tailing and improving reproducibility.[6][18] Formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) if further identification is needed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v). Rationale: Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol.[19] |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Rationale: A gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted effectively, while keeping the analysis time reasonable.[20] | |
| Flow Rate | 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C. Rationale: Maintaining a constant, slightly elevated temperature reduces mobile phase viscosity, improves efficiency, and ensures retention time stability.[21] |
| Detection | PDA Detector, 275 nm for quantification. Spectral acquisition from 200-400 nm for purity analysis. Rationale: The phenylpyridine core is expected to have strong absorbance in this region.[2] Acquiring the full spectrum allows for comprehensive peak purity assessment and detection of impurities with different chromophores.[1][22] |
| Injection Vol. | 5 µL. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v). Rationale: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion. |
| Sample Conc. | 0.5 mg/mL. Rationale: This concentration should provide a strong detector response without overloading the column. |
Experimental Workflow: A Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described. Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication) to prevent pump cavitation and baseline noise.[23]
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of the sample diluent to achieve a final concentration of 0.5 mg/mL. Vortex to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Program the HPLC sequence, including blank injections (diluent), system suitability injections, and the sample analysis.
-
Data Acquisition & Analysis: Inject the sample. The purity is calculated using the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Peak Purity Assessment: Use the PDA software to perform a peak purity analysis on the main analyte peak. This involves comparing the UV-Vis spectra at the upslope, apex, and downslope of the peak. A high similarity index (or low purity angle) indicates a spectrally homogenous, and therefore likely pure, peak.[14][15]
Trustworthiness: The Self-Validating System
A protocol is only trustworthy if it includes checks to ensure the system is performing correctly. This is the role of System Suitability Testing (SST), which is a mandatory requirement in regulated environments.[24] Before analyzing any samples, a standard solution is injected multiple times to verify the system's performance against predefined criteria, as outlined by standards like USP General Chapter <621>.[4][25][26]
| SST Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | Ensures baseline separation between adjacent peaks, which is critical for accurate quantification. |
| Precision (%RSD) | ≤ 1.0% for peak area of 6 replicate injections | Demonstrates the reproducibility of the injector and the stability of the system. |
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the recommended method, it is instructive to compare its performance with other common techniques for purity determination.[3][27][28]
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC (Recommended) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | High resolution for isomeric impurities; High sensitivity (sub-µg); Quantitative (Area %); PDA allows for peak purity confirmation.[1][13] | Higher initial instrument cost; Requires expertise in method development. |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents). | Not suitable. The analyte has a high boiling point and is likely to degrade at the high temperatures required for volatilization. |
| Thin-Layer Chromatography (TLC) | Partitioning on a planar stationary phase. | Rapid, low-cost screening tool; Good for monitoring reaction progress. | Poor resolution compared to HPLC; Primarily qualitative/semi-quantitative; Difficult to resolve closely related impurities.[3][29] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information; Can quantify impurities if a certified standard is available and peaks are resolved. | Low sensitivity (impurities <1-2% often undetectable); Co-eluting signals from similar structures can complicate quantification.[29][30] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity and specificity; Can identify unknown impurities when coupled with HPLC (LC-MS).[30] | Not a standalone quantitative purity method without a chromatographic separation front-end; Ionization response can vary significantly between compounds. |
Conclusion
For the rigorous purity confirmation of this compound, the presented Reversed-Phase HPLC method with Photodiode Array detection is unequivocally the superior choice. Its high resolving power, quantitative accuracy, and the built-in validation provided by PDA peak purity analysis ensure a comprehensive and trustworthy assessment. The detailed protocol, justified by the analyte's physicochemical properties and grounded in established chromatographic principles, provides a robust framework for quality control and research laboratories. While other techniques have their place, they lack the combined resolution, sensitivity, and quantitative power of HPLC for this specific application, making HPLC the indispensable tool for guaranteeing the quality of this critical chemical intermediate.
References
-
Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
-
Title: PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis Source: Pharmaguideline URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Separation Science URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
-
Title: What methods are used to test the purity of organic compounds? Source: TutorChase URL: [Link]
-
Title: Infographic: What's the Best Column for Polar Compound Retention? Source: Waters Blog URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: Chromatography Today URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL: [Link]
-
Title: Choosing the Right UHPLC Column for Highly Polar Basic Compounds Source: Phenomenex URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance Source: Mastelf URL: [Link]
-
Title: Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection Source: Labcompare URL: [Link]
-
Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: alwsci URL: [Link]
-
Title: UV vs Diode-Array (PDA) Detectors for (U)HPLC Source: Shimadzu URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
-
Title: A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Source: MDPI URL: [Link]
-
Title: How to determine the purity of newly synthesized organic compound? Source: ResearchGate URL: [Link]
-
Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org URL: [Link]
-
Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]
-
Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]
-
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]
-
Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) Source: Defense Technical Information Center URL: [Link]
-
Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]
-
Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: 9: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. helixchrom.com [helixchrom.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. labcompare.com [labcompare.com]
- 13. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 16. hplc.eu [hplc.eu]
- 17. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 18. helixchrom.com [helixchrom.com]
- 19. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. mdpi.com [mdpi.com]
- 23. mastelf.com [mastelf.com]
- 24. dsdpanalytics.com [dsdpanalytics.com]
- 25. agilent.com [agilent.com]
- 26. usp.org [usp.org]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. moravek.com [moravek.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Methods for Cyanopyridine Synthesis
Introduction
Cyanopyridines are a critical class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic introduction of a nitrile group onto the pyridine ring not only imparts unique electronic properties but also offers a versatile chemical handle for further molecular elaboration.[4] Consequently, the development of efficient and selective methods for cyanopyridine synthesis has been a long-standing focus of chemical research. This guide provides a comparative analysis of prominent catalytic methods for cyanopyridine synthesis, offering insights into their mechanisms, scopes, and practical applications for researchers, scientists, and professionals in drug development.
Ammoxidation of Methylpyridines: The Industrial Workhorse
The vapor-phase ammoxidation of methylpyridines (picolines) stands as the most prevalent industrial method for producing cyanopyridines.[4][5][6] This process involves the reaction of a methylpyridine with ammonia and air at elevated temperatures over a heterogeneous catalyst.[4][5][6]
Catalytic Systems and Performance
Vanadium pentoxide (V₂O₅)-based catalysts, often supported on materials like alumina (Al₂O₃) or silica (SiO₂), are the cornerstone of this technology.[4][7] The performance of these catalysts can be significantly enhanced by the inclusion of various promoters.
Table 1: Comparison of Heterogeneous Catalysts for Ammoxidation of Methylpyridines
| Catalyst Composition | Substrate | Temperature (°C) | Conversion (%) | Yield/Selectivity (%) | Reference |
| V₂O₅/γ-Al₂O₃ | 4-Methylpyridine | N/A | >80 | N/A | [7] |
| V-Cr-B-P/SiO₂ | 4-Methylpyridine | N/A | 100 | 93 (Selectivity) | [7] |
| V-Cr-Mo-P/SiO₂ | 4-Methylpyridine | N/A | 100 | 95 (Yield) | [7] |
| V-Mn | 4-Methylpyridine | N/A | 99 | 88 (Selectivity) | [7] |
| β-VOPO₄ | 4-Methylpyridine | N/A | 99.5 | 94 (Yield) | [7] |
| VSb₂P₀.₈₅O₇.₆₂ | 4-Methylpyridine | N/A | 99 | 96 (Selectivity) | [7] |
| AₐBₑCₐCr₁₀Oₓ | 3-Methylpyridine | 280-450 | >99 | >95 (Yield) | [8] |
| AₐBₑCₐCrOₓ | 4-Methylpyridine | 330-450 | >99 | >98 (Yield) | [9][10] |
Note: "A", "B", and "C" represent combinations of various metal promoters.[8][9][10]
Mechanistic Insights
The ammoxidation process is believed to proceed through a series of oxidation and amination steps on the catalyst surface. The methyl group is first oxidized to an aldehyde, which then reacts with ammonia to form an imine. Subsequent dehydrogenation of the imine yields the cyanopyridine. The catalyst's role is to facilitate these redox and acid-base reactions.
Experimental Protocol: Vapor-Phase Ammoxidation of 4-Methylpyridine
Objective: To synthesize 4-cyanopyridine from 4-methylpyridine via vapor-phase ammoxidation.
Materials:
-
4-Methylpyridine
-
Anhydrous ammonia
-
Compressed air
-
Heterogeneous catalyst (e.g., V₂O₅-based)
-
Fixed-bed reactor
-
Condensation and separation apparatus
Procedure:
-
Vaporize 4-methylpyridine and preheat to 180-330°C.[6]
-
Mix the vaporized 4-methylpyridine with preheated ammonia and air in a molar ratio of approximately 1:2-7:10-15.[8][9]
-
Introduce the gaseous mixture into a fixed-bed reactor packed with the catalyst.[6]
-
Maintain the reaction temperature between 330-450°C and the reactor head pressure at 0.020-0.070 kPa.[6][9]
-
The reaction is exothermic; use a molten salt bath to control the temperature.[6]
-
Pass the product stream through a condenser to separate the crude 4-cyanopyridine.[6]
-
Purify the crude product by rectification (distillation) to obtain the final product.[6][9]
Logical Workflow for Ammoxidation
Caption: Workflow for the industrial synthesis of cyanopyridines via ammoxidation.
Multicomponent Reactions: A Green Chemistry Approach
Multicomponent reactions (MCRs) offer an attractive alternative for the synthesis of highly substituted cyanopyridines in a single step, often under environmentally benign conditions. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source.[3][11][12]
Catalytic Systems and Performance
A variety of catalysts have been employed to promote these reactions, ranging from simple bases to heterogeneous catalysts.
Table 2: Catalysts for Multicomponent Synthesis of 2-Amino-3-cyanopyridines
| Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Reference |
| Animal Bone Meal | Thermal or Microwave | 80-92 | Green, reusable catalyst | [13] |
| Copper Nanoparticles on Charcoal (Cu/C) | Air atmosphere | Good to excellent | Heterogeneous, recyclable | [11] |
| Na₂CaP₂O₇ | Solvent-free | 84-94 | Green, recoverable catalyst | [14] |
| None (Microwave) | Solvent-free, Microwave | 72-86 | Environmentally friendly, rapid | [12][15] |
| Fe₃O₄@MCM-41/Melamine | Water | High | Magnetically recoverable | [16] |
Mechanistic Insights
The reaction mechanism is thought to initiate with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile. This intermediate then undergoes a Michael addition with the enolate of the ketone, followed by cyclization with the ammonium source and subsequent aromatization to yield the 2-amino-3-cyanopyridine product.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
Objective: To synthesize a 2-amino-3-cyanopyridine derivative via a one-pot multicomponent reaction under microwave irradiation.
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Microwave reactor
-
Ethanol
Procedure:
-
In a dry flask suitable for microwave synthesis, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.[12]
-
Place the flask in a microwave oven and connect it to a reflux condenser.[12]
-
After the reaction is complete, wash the reaction mixture with a small amount of ethanol.[12]
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[12]
Modern Catalytic Methods: Expanding the Synthetic Toolbox
Recent years have witnessed the emergence of novel catalytic strategies for cyanopyridine synthesis, including photocatalysis and electrocatalysis, which offer unique reactivity and selectivity.
Photocatalytic Approaches
Visible-light photocatalysis has enabled the development of mild and efficient methods for the functionalization of pyridines. For instance, a metal-free, three-component Minisci-type reaction has been developed to install both amide and cyanopyridine functionalities into alkenes, achieving C2-selective functionalization of 4-cyanopyridines.[1] This method proceeds under mild conditions and retains the cyano group, aligning with green chemistry principles.[1] Another photocatalytic strategy allows for the chemodivergent benzylation of 4-cyanopyridines, providing selective access to either C4 or C2 benzylated products by choosing different photocatalyst quenchers.[17]
Electrocatalytic Methods
Electrosynthesis provides a powerful tool for driving challenging chemical transformations. A paired electrolysis method has been developed for the decarboxylative cyanation of amino acids, where 4-cyanopyridine serves as an effective cyanation reagent under catalyst-free conditions.[18][19] This protocol can also be applied to other substrates like N,N-dialkyl anilines and indoles.[18][19]
C-H Cyanation of Pyridines
Direct C-H cyanation of the pyridine ring is a highly desirable but challenging transformation. A method for the C3-selective cyanation of pyridines has been reported, which proceeds through a tandem process involving the in situ generation of a dihydropyridine intermediate that reacts with a cyano electrophile.[20][21][22] This approach is suitable for the late-stage functionalization of complex pyridine-containing molecules.[20][21][22]
Catalytic Cycle for C3-Selective C-H Cyanation
Caption: A simplified representation of the catalytic cycle for C3-selective C-H cyanation of pyridines.
Conclusion
The synthesis of cyanopyridines is a mature field with a diverse array of catalytic methods. The choice of a particular method depends on several factors, including the desired substitution pattern, scalability, and environmental considerations. While the ammoxidation of methylpyridines remains the dominant industrial process for simple cyanopyridines, multicomponent reactions have emerged as a powerful tool for the rapid construction of complex, highly substituted derivatives. Furthermore, modern catalytic approaches like photocatalysis, electrocatalysis, and direct C-H functionalization are continuously expanding the synthetic possibilities, enabling the synthesis of novel cyanopyridine scaffolds with potential applications in drug discovery and materials science. As the demand for functionalized heterocyclic compounds continues to grow, the development of even more efficient, selective, and sustainable catalytic methods for cyanopyridine synthesis will remain a key area of research.
References
- Organic Letters. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines.
- ResearchGate. (2014).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. (2025).
- SciELO. A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.
- Google Patents. CN101602719B - Synthesis method of 4-cyanopyridine.
- The Royal Society of Chemistry. Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines. Chemical Science.
- Decoding the Properties and Synthesis of 4-Cyanopyridine.
- ChemicalBook. 4-Cyanopyridine synthesis.
- Guidechem.
- Google Patents. CN101602722A - The synthetic method of 3-cyanopyridine.
- ResearchGate. C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity | Request PDF.
- The Role of 2-Cyanopyridine in Specialty Chemical Synthesis.
- Google Patents.
- ResearchGate. Photocatalytic reaction of 4-cyanopyridine with tertiary amines | Request PDF.
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
- Organic Syntheses Procedure. 2-cyano-6-methylpyridine.
- Googleapis.com.
- PubMed. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- ACS Publications. (2022).
- ResearchGate.
- Direct dimethyl carbonate synthesis from CO 2 and methanol over a flower-like CeO 2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor.
- Google Patents.
- ResearchGate.
- Semantic Scholar.
- Preparation of Cyanopyridines by Direct Cyan
- Google Patents.
- MDPI.
- 元素有机化学全国重点实验室. Xiaochen Wang】C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- Google Patents.
- Taylor & Francis. Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold.
- PubMed Central.
- Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Vers
- ResearchGate. (2005).
- PrepChem.com. Synthesis of 2-cyanopyridine.
- Google Patents.
- ResearchGate.
- Google Patents.
- ACS Publications. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 9. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 10. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 11. scielo.br [scielo.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Switchable photocatalysis for the chemodivergent benzylation of 4-cyanopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
A Comparative Guide to the Structural Validation of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate: The Role of Elemental Analysis
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. For a compound such as Methyl 3-chloro-2-cyano-pyridine-4-carboxylate, a substituted heterocyclic molecule with potential applications in medicinal chemistry and organic synthesis, verifying its atomic constitution is the foundational step that underpins all subsequent data. This guide provides an in-depth comparison of analytical techniques for structural validation, with a primary focus on the role and validation of elemental analysis, contextualized against modern spectroscopic methods.
The Cornerstone of Composition: Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a compound.[1] It serves as a primary gatekeeper for verifying the empirical formula of a newly synthesized molecule. The underlying principle for C, H, and N analysis is high-temperature combustion, which converts the elements into simple, detectable gases (CO₂, H₂O, and N₂).
For this compound (C₈H₅ClN₂O₂), the theoretical elemental composition provides the benchmark against which experimental results are judged.
Table 1: Theoretical Elemental Composition of C₈H₅ClN₂O₂
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight | Weight Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 48.88% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.56% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.03% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.25% |
| Oxygen (O)* | 15.999 | 2 | 31.998 | 16.27% |
| Total | 196.593 | 100.00% |
*Oxygen is typically determined by difference or via pyrolysis in a separate analysis.
The trustworthiness of elemental analysis hinges on the purity of the sample. The presence of residual solvents or impurities will invariably lead to deviations from the theoretical values.[2] According to guidelines from the American Chemical Society (ACS), experimentally determined values for C, H, and N should ideally be within ±0.4% of the calculated values to confirm 95% sample purity.[2][3]
Experimental Protocol: CHN and Chlorine Analysis
A. Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion
This protocol is based on the principles used in modern automated CHN analyzers.[4]
-
Sample Preparation: Accurately weigh 1-3 mg of the highly purified, dried this compound into a tin or silver capsule. The sample must be homogenous.
-
Combustion: The capsule is dropped into a high-temperature (900-1000 °C) furnace. The presence of an oxygen-rich environment ensures complete combustion of the sample. For halogen-containing compounds, specific catalysts and furnace reagents (e.g., chromium oxide, silver tungstate) are crucial to trap the resulting chlorine and prevent interference with the detectors.[5]
-
Reduction: The combustion gases (CO₂, H₂O, NₓOᵧ, and excess O₂) are passed through a reduction tube containing heated copper. This step converts nitrogen oxides to N₂ gas and removes excess oxygen.
-
Separation & Detection: The resulting gas mixture (CO₂, H₂O, N₂) is separated, typically by a gas chromatography column. The concentration of each gas is then measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), converts the detector signals into percentage values for C, H, and N.
B. Chlorine Analysis via Ion Chromatography
While classical methods like Schöniger flask combustion followed by titration exist, ion chromatography offers high specificity for halogen determination.[6]
-
Combustion: A precisely weighed sample (2-5 mg) is combusted in an oxygen-filled flask or a dedicated combustion apparatus. The resulting hydrogen chloride (HCl) is absorbed into a dilute alkaline solution (e.g., dilute NaOH).
-
Sample Preparation: The absorption solution is diluted to a known volume with deionized water.
-
Chromatographic Analysis: An aliquot of the solution is injected into an ion chromatograph (IC) equipped with an anion-exchange column and a conductivity detector.
-
Quantification: The chloride ion is separated from other potential anions and quantified by comparing its peak area to a calibration curve generated from known chloride standards.
Workflow for Elemental Analysis Validation
The following diagram illustrates the logical flow of validating a compound's formula using elemental analysis.
Caption: Logical workflow for formula validation via elemental analysis.
A Holistic Approach: Comparison with Spectroscopic Techniques
While elemental analysis confirms what elements are present and in what ratio, it provides no information about their connectivity. For unambiguous structural elucidation, a combination of spectroscopic techniques is essential.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal distinct signals for the aromatic proton on the pyridine ring and the methyl protons of the ester group. ¹³C NMR would show eight unique carbon signals, including those for the cyano, carbonyl, and chlorine-bearing carbons, confirming the specific isomeric arrangement.
-
Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups.[9] The spectrum of the target compound would be expected to show characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), C-Cl vibrations, and various C=C and C=N stretching vibrations characteristic of the substituted pyridine ring.[10][11][12]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.[13] A key feature for chlorine-containing compounds is the isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1), the mass spectrum will show a molecular ion peak (M⁺) and a smaller peak at two mass units higher (M⁺+2) in a characteristic 3:1 intensity ratio, providing definitive evidence for the presence of a single chlorine atom.[14][15]
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample State | Destructive? | Key Strengths for this Molecule | Limitations |
| Elemental Analysis | Elemental composition, empirical formula, purity assessment. | Solid, Liquid | Yes | Confirms correct C, H, N, Cl ratios.[16] | Provides no connectivity or isomeric information. |
| NMR Spectroscopy | Detailed atomic connectivity (C-H framework), stereochemistry. | Solution | No | Unambiguously determines the specific isomer and structural backbone. | Requires higher sample quantity; less sensitive than MS. |
| IR Spectroscopy | Presence of functional groups (C≡N, C=O, C-Cl). | Solid, Liquid, Gas | No | Rapid confirmation of key functional groups.[17] | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns. | Solid, Liquid, Gas | Yes | Confirms molecular weight and presence of one Cl atom via isotopic pattern.[18] | Isomers often have similar fragmentation, cannot solely determine connectivity. |
A Complementary Methodological Framework
No single technique provides a complete picture. True structural validation is achieved by integrating the data from these orthogonal methods. Elemental analysis confirms the "building blocks," while NMR arranges them, IR identifies their functional roles, and MS weighs the final structure.
Caption: Interplay of analytical techniques for robust structural validation.
Conclusion
For researchers, scientists, and drug development professionals, the validation of this compound's structure is a critical first step. Elemental analysis serves as an indispensable tool, offering a robust and cost-effective method to confirm the elemental formula and assess sample purity with high accuracy. However, its inherent limitations necessitate a multi-faceted analytical approach. By synergistically combining the compositional data from elemental analysis with the detailed connectivity information from NMR, functional group identification from IR, and molecular weight confirmation from mass spectrometry, one can achieve an unambiguous and trustworthy structural assignment, paving the way for confident further research and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Cook, G. L., & Church, F. M. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Retrieved from [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Agilent. (n.d.). ASTM Standards. Retrieved from [Link]
-
Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Retrieved from [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]
- Katritzky, A. R., & Ambler, A. P. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
-
YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2015). Physico-Chemical Measurement Protocols. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Chemical Characterization of Nanoparticles. Retrieved from [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Mishig, D., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]
-
Gel'man, N. E. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pyridine absorption indicating the change of caid sites with the loading of ZnCl2. Retrieved from [Link]
-
Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]
Sources
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pepolska.pl [pepolska.pl]
- 6. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 7. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. cet-science.com [cet-science.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. yic.edu.et [yic.edu.et]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Ascending Trajectory of Cyanopyridine Derivatives in Oncology: A Comparative Efficacy Guide
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, heterocyclic compounds, particularly those containing the pyridine scaffold, have garnered significant attention for their diverse pharmacological activities. Among these, cyanopyridine derivatives have emerged as a promising class of molecules, demonstrating potent cytotoxic effects against a spectrum of cancer cell lines. Their therapeutic potential often stems from their ability to inhibit key signaling pathways crucial for cancer cell proliferation and survival.[1][2]
This guide provides a comprehensive comparison of the efficacy of various cyanopyridine derivatives as anticancer agents, supported by experimental data from recent studies. We will delve into their mechanisms of action, compare their cytotoxic activities, and provide detailed protocols for key evaluative experiments. Our objective is to offer researchers, scientists, and drug development professionals a thorough resource to inform and guide future research in this exciting area of oncology.
Unraveling the Anticancer Mechanisms: A Focus on Kinase Inhibition and Apoptosis Induction
The anticancer activity of cyanopyridine derivatives is frequently linked to their role as kinase inhibitors.[1][2] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers. By targeting these enzymes, cyanopyridine compounds can disrupt the signaling cascades that drive tumor growth and progression.
One of the most prominent targets for cyanopyridine derivatives is the PIM-1 kinase , a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[3][4][5] Inhibition of PIM-1 by cyanopyridines has been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][4]
Another critical target is survivin , an inhibitor of apoptosis protein (IAP) that is highly expressed in most human tumors.[6][7] Certain cyanopyridine derivatives have been identified as survivin modulators, leading to a reduction in its expression and subsequent induction of apoptosis.[6]
Furthermore, some cyanopyridine derivatives exhibit dual inhibitory action against key receptor tyrosine kinases such as VEGFR-2 and HER-2 , which are central to tumor angiogenesis and proliferation, respectively.[8] Others have been found to inhibit the STAT3 signaling pathway , another critical oncogenic pathway.[9]
The convergence of these mechanisms—kinase inhibition, apoptosis induction, and cell cycle arrest—underscores the multifaceted approach by which cyanopyridine derivatives exert their anticancer effects.
Caption: Key anticancer mechanisms of cyanopyridine derivatives.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an anticancer agent's potential lies in its cytotoxic efficacy against cancer cells. The following tables summarize the in vitro activity of several recently developed cyanopyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies a higher potency.
Table 1: Efficacy against Breast Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 7h | MCF-7 | 1.89 | PIM-1 Kinase Inhibitor | [3] |
| 8f | MCF-7 | 1.69 | PIM-1 Kinase Inhibitor | [3] |
| 5e | MCF-7 | 1.39 | VEGFR-2/HER-2 Inhibitor | [8] |
| 5a | MCF-7 | 1.77 | VEGFR-2/HER-2 Inhibitor | [8] |
| 5e | MDA-MB-231 | 2.6-fold > 5-FU | Survivin Modulator | [6] |
| 4e | MCF-7 | 8.352 | Topoisomerase-IIβ Inhibitor | [10] |
| Doxorubicin | MCF-7 | 11.49 | Standard Drug | [3] |
| Taxol | MCF-7 | - | Standard Drug | [8] |
Table 2: Efficacy against Prostate Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5e | PC-3 | 2-fold > 5-FU | Survivin Modulator | [6] |
| 2b, 3b, 4b, 5b | PC-3, DU-145 | Significant Activity | PIM-1 Kinase Inhibitor | [5][11] |
| 10f | PC-3 | 0.016 | PIM-1 Kinase Inhibitor | [12] |
| 5-Fluorouracil (5-FU) | PC-3 | - | Standard Drug | [6] |
| Staurosporine | PC-3 | 0.36 | Standard Drug | [12] |
Table 3: Efficacy against Other Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 7b | A549 (Lung) | Potent Activity | Not Specified | [13] |
| 8a | A549 (Lung) | Potent Activity | Not Specified | [13] |
| 6c | HepG2 (Liver) | 0.94 | PIM-1 Kinase Inhibitor | [4] |
| 6b | HepG2 (Liver) | 2.68 | VEGFR-2/HER-2 Inhibitor | [8] |
| 5a | HepG2 (Liver) | 2.71 | VEGFR-2/HER-2 Inhibitor | [8] |
| 4c | HCT-116 (Colon) | 7.15 | PIM-1 Kinase Inhibitor | [12] |
| 4d | HepG2 (Liver) | 6.95 | PIM-1 Kinase Inhibitor | [12] |
| 3n | HCT-116 (Colon) | 10.50 | STAT3 Pathway Inhibitor | [9] |
| 3n | HeLa (Cervical) | 14.27 | STAT3 Pathway Inhibitor | [9] |
| 3n | A375 (Melanoma) | 4.61 | STAT3 Pathway Inhibitor | [9] |
| Doxorubicin | A549 (Lung) | - | Standard Drug | [13] |
| 5-Fluorouracil (5-FU) | HepG2, HCT-116 | 9.42, 8.01 | Standard Drug | [12] |
Experimental Protocols: A Guide to Efficacy Evaluation
The robust evaluation of novel anticancer compounds is predicated on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays used to assess the efficacy of cyanopyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyanopyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
PIM-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PIM-1 kinase.
Principle: The assay typically involves incubating the PIM-1 enzyme with a specific substrate and ATP. The kinase phosphorylates the substrate, and the extent of phosphorylation is quantified, often using a labeled antibody or a fluorescent probe.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the PIM-1 kinase enzyme, a specific peptide substrate, and the test cyanopyridine compound at various concentrations in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, often containing EDTA to chelate magnesium ions required for kinase activity.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the fluorescence of a labeled substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and used to detect exposed PS. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the cyanopyridine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The body of evidence strongly supports the continued investigation of cyanopyridine derivatives as a fertile ground for the development of novel anticancer agents. Their ability to target multiple, validated oncogenic pathways, coupled with potent cytotoxic activity against a range of cancer cell lines, highlights their therapeutic promise. The structure-activity relationship studies are particularly valuable, providing a rational basis for the design of next-generation compounds with improved efficacy and selectivity.[1][2]
Future research should focus on optimizing the lead compounds to enhance their pharmacokinetic properties and reduce potential off-target effects. In vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these promising derivatives.[5] Furthermore, exploring combination therapies, where cyanopyridine derivatives are used in conjunction with existing chemotherapeutic agents, could open up new avenues for overcoming drug resistance and improving patient outcomes. The journey from a promising molecular scaffold to a clinically approved drug is long and arduous, but for cyanopyridine derivatives, the initial steps have been remarkably encouraging.
References
-
Al-Ostath, A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. National Institutes of Health. [Link]
-
Ghorab, M. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
-
Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. [Link]
-
Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Semantic Scholar. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules. [Link]
-
Ghorab, M. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. PubMed. [Link]
-
El-Adl, K., et al. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]
-
Al-Ostath, A., et al. (2023). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. ResearchGate. [Link]
-
El-Naggar, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling. ACS Publications. [Link]
-
El-Naggar, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]
-
Al-Omair, M. A., et al. (2023). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology. [Link]
-
El-Naggar, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. National Institutes of Health. [Link]
-
Various Authors. (2023). Cyanopyridine-based anticancer agents. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. International Journal of Nanomedicine. [Link]
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate. As a multi-functionalized heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties, potential hazards, and the regulatory landscape governing hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure safety, compliance, and environmental stewardship.
Immediate Safety Protocols: Handling and Storage
Prior to any disposal procedure, the immediate safety of laboratory personnel is paramount. Handling of this compound, including its waste products, must always occur under controlled conditions.
Personal Protective Equipment (PPE): A minimum standard of PPE must be worn when handling this compound or its waste. This is not merely a procedural checklist but a critical barrier against potential exposure.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber, are recommended. Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[2] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.[3]
-
Respiratory Protection: All handling of this solid compound should be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
Safe Storage of Waste: Waste containers must be stored in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1][3] Crucially, they must be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, to prevent dangerous chemical reactions.[2][4]
Hazard Profile Analysis: Deconstructing the Risk
The requirement for specialized disposal stems from the compound's molecular structure. Each functional group contributes to its overall hazard profile.
-
Chlorinated Pyridine Core: The presence of a chlorinated pyridine ring makes this a halogenated organic compound. Such compounds are often persistent in the environment and can generate toxic byproducts like hydrogen chloride gas upon incomplete combustion.[5][6] Disposal must be managed according to regulations for chlorinated hydrocarbons.[7]
-
Cyano Group (-CN): The nitrile functional group is a source of significant toxicity. Compounds containing this group can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] A critical, though context-dependent, risk is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the waste is mixed with strong acids.
-
Overall Toxicity: By analogy with similar structures like 2-chloro-3-cyanopyridine and other cyanopyridines, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled, and is expected to cause serious skin and eye irritation.[9][10][11]
Waste Characterization and Segregation
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), must be treated as hazardous waste .
Waste Stream Segregation: This is the most critical step in preventing laboratory accidents.
-
DO NOT mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
ABSOLUTELY DO NOT mix with acidic waste. This prevents the potential liberation of hydrogen cyanide gas.
-
Keep segregated from oxidizing agents to prevent potentially violent reactions.[2]
Step-by-Step Disposal Protocol
Disposal of this chemical is not a matter of simple disposal; it is a regulated process that must be managed through professional channels. Under no circumstances should this chemical be disposed of down the drain or in standard refuse. [3]
Step 1: Containerization
-
Collect all waste (solid chemical, contaminated materials) in a dedicated, compatible, and properly sealed hazardous waste container.[2][3] The container must be in good condition, free of leaks, and made of a material that does not react with the chemical.
Step 2: Labeling
-
The container must be clearly and accurately labeled the moment the first piece of waste is added.[2] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date waste accumulation began.
-
The name of the principal investigator or lab group.
-
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
The primary and recommended method for the final disposal of this type of waste is high-temperature incineration in a facility permitted to handle chlorinated hazardous materials.[3][5][12] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Contingency Planning: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined plan is essential to mitigate harm.
Spill Cleanup Protocol
-
Minor Spill (e.g., a few milligrams inside a chemical fume hood):
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.[2]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a spill pillow.[3][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6]
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the spill to your supervisor.
-
-
Large Spill (any spill outside of a fume hood):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.[2]
-
Isolate: Restrict access to the spill area. If safe to do so, close the doors and increase ventilation from an external control.
-
Report: Contact your institution's EHS or emergency response team immediately.[2][14] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Personnel Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Required PPE | Chemical safety goggles, butyl rubber gloves, lab coat.[1][2][3] |
| Handling Location | Certified Chemical Fume Hood.[2] |
| Waste Segregation | Keep separate from acids, bases, and strong oxidizing agents.[2][4] |
| Disposal Container | Sealed, compatible, and clearly labeled hazardous waste container.[3] |
| Recommended Disposal Method | High-temperature incineration via a licensed hazardous waste facility.[3][12] |
| Prohibited Disposal | DO NOT dispose of in drains or regular trash.[3] |
Disposal Workflow Diagram
Caption: A workflow for the safe disposal of laboratory chemical waste.
References
-
Standard Operating Procedure for Pyridine. Washington State University, Environmental Health & Safety.
-
12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.
-
Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
SAFETY DATA SHEET - 4-Cyanopyridine. (2025-04-28). TCI Chemicals.
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
-
Case study – A two liter pyridine spill in an undergraduate laboratory. (2015). ACS Publications.
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).
-
SAFETY DATA SHEET - 3-Pyridinecarbonitrile. (2025-09-15). Fisher Scientific.
-
8 Steps to Handling a Lab Chemical Spill. (2023-05-05). Mopec.
-
SAFETY DATA SHEET - Pyridine. (2024-11-26). Penta chemicals.
-
material safety data sheet - Methyl 3-cyanopyridine-2-carboxylate. (2026-01-06). Capot Chemical.
-
Waste Disposal Procedure. Weill Cornell Medicine, Environmental Health and Safety.
-
SAFETY DATA SHEET - 2-Chloro-6-methyl-3-pyridinecarbonitrile. (2025-09-12). Thermo Fisher Scientific.
-
2-Chloro-3-cyanopyridine SDS. ECHEMI.
-
SAFETY DATA SHEET - 3-Chloro-2-cyanopyridine. (2025-12-25). Fisher Scientific.
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.
-
MSDS of Methyl 3-cyanopyridine-2-carboxylate. Capot Chemical.
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Chemistry Europe.
-
Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Pharmaguideline.
-
Chemicals - Nanomaterials. MIT Environmental Health & Safety.
-
Partial List of Chemical Incompatibilities. University of Nevada, Reno, Environmental Health & Safety.
-
Unlocking Potential: 3-Cyanopyridine as a Versatile Intermediate in Organic Synthesis. A&K Scientific, Inc.
-
Regulations, Advisories, and Guidelines Applicable to Chlorine and Chlorine Compounds. National Center for Biotechnology Information (NCBI).
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US Environmental Protection Agency (EPA).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. capotchem.com [capotchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. pubs.acs.org [pubs.acs.org]
Comprehensive Safety and Handling Guide for Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
This guide provides essential safety protocols and operational procedures for the handling and disposal of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous chlorinated and cyanated pyridine derivatives. This approach ensures a robust safety framework grounded in established chemical principles.
Hazard Analysis and Risk Assessment
This compound incorporates three key functional groups that dictate its toxicological and reactivity profile: a chlorinated pyridine ring, a nitrile group, and a methyl ester.
-
Chlorinated Pyridine Core: Halogenated aromatic compounds can exhibit varying degrees of toxicity, including potential irritation to the skin, eyes, and respiratory tract.[1] Similar chlorinated pyridines are noted to be harmful if swallowed or inhaled.[1]
-
Nitrile Group (-CN): The cyano group is a significant toxicophore. While the toxicity of covalently bound nitriles can vary, they all have the potential to release cyanide in vivo or under certain chemical conditions (e.g., strong acidic hydrolysis). Acute exposure to related cyanopyridines can be harmful or toxic.[2][3]
-
Methyl Ester Group: This group is less of a primary toxicological driver but can influence the compound's absorption and metabolism.
Based on these structural alerts, it is prudent to treat this compound as a compound with high acute toxicity potential (oral, dermal, and inhalation) and as a severe irritant to the skin, eyes, and respiratory system.
Anticipated GHS Hazard Classifications (Inferred):
| Hazard Class | Category | Rationale |
| Acute Toxicity, Oral | Category 3 or 4 | Based on data for analogous cyanopyridines and chlorinated pyridines.[2][3][4][5] |
| Acute Toxicity, Dermal | Category 3 or 4 | Based on data for analogous cyanopyridines.[2][3][5] |
| Acute Toxicity, Inhalation | Category 3 or 4 | Based on data for analogous cyanopyridines.[2][3][5] |
| Skin Corrosion/Irritation | Category 2 | Expected irritant based on chlorinated pyridine structures.[1][4] |
| Serious Eye Damage/Irritation | Category 2A | Expected irritant based on chlorinated pyridine structures.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Common for fine, potentially dusty chemical solids.[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all routes of exposure.
Primary Barrier: Engineering Controls
All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1] The face velocity of the fume hood should be verified to be within the optimal range (typically 80-120 ft/min) before commencing work.
Secondary Barrier: Personal Protective Attire
The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over the goggles. | Protects against splashes and airborne particles. The cyano- and chloro-substituents suggest a high potential for severe eye irritation.[1][6] |
| Skin Protection | Gloves: Double-gloving with nitrile gloves is required. The outer glove should be a chemical-resistant nitrile gauntlet with a minimum thickness of 8 mil (0.2 mm). Nitrile is recommended for its broad resistance to chemicals, oils, and solvents.[7][8][9][10] Clothing: A flame-retardant lab coat, worn fully buttoned. For larger quantities or tasks with a high splash risk, a chemical-resistant apron over the lab coat is necessary. Footwear: Fully enclosed, chemical-resistant shoes. | Prevents dermal absorption, which is a significant risk with toxic compounds.[2] Nitrile provides a robust barrier against a wide array of chemicals.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[6] |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. For emergency situations (e.g., major spill outside of a fume hood), a full-face respirator with a combination organic vapor/acid gas/particulate (P100) cartridge is mandatory. | Protects against inhalation of toxic dust or vapors.[1][2] |
PPE Workflow Diagram
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Procedure
Preparation and Weighing
-
Work Area Setup: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Material Assembly: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the chemical.
-
Weighing: Perform all weighing operations within the fume hood. Use an analytical balance with a draft shield if available. Tare the weigh boat before adding the compound to minimize handling time.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvent to the reaction vessel first, if applicable.
-
Compound Transfer: Carefully transfer the weighed solid to the reaction vessel using a powder funnel to prevent dispersal of dust.
-
Rinsing: Rinse the weigh boat and any transfer tools with a small amount of the reaction solvent to ensure a complete and quantitative transfer.
-
System Sealing: Once the compound is in the reaction vessel, ensure the system is properly sealed (e.g., with a septum) before proceeding with the reaction.
Emergency and Disposal Plan
Spill Management
| Spill Scenario | Action Plan |
| Minor Spill (Solid, inside fume hood) | 1. Ensure fume hood sash is at the proper height. 2. Gently cover the spill with an absorbent powder (e.g., vermiculite or sand).[11] 3. Carefully sweep the mixture into a designated hazardous waste container.[12] 4. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Major Spill (Outside fume hood) | 1. Evacuate: Immediately alert personnel in the vicinity and evacuate the laboratory. 2. Isolate: Close the laboratory doors to contain the spill. 3. Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a major spill without specialized training and equipment. |
Waste Disposal
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Excess solid compound
-
Contaminated gloves, bench paper, and consumables
-
Reaction mixtures and solutions
-
Solvent rinses from cleaning glassware
-
-
Containerization:
-
Collect solid waste in a clearly labeled, sealable plastic bag or container.[13]
-
Collect liquid waste in a dedicated, sealed, and properly vented hazardous waste container.
-
Crucially, do not mix cyanopyridine waste with strong acids , as this could potentially lead to the generation of highly toxic hydrogen cyanide gas.
-
-
Labeling and Storage: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Irritant"). Store waste containers in a designated satellite accumulation area until they are collected by EHS for final disposal via incineration or other approved methods.[6][13][14]
Waste Management Decision Tree
Caption: Decision-making process for waste segregation and disposal.
References
- What is Nitrile and Why Does It Make a Great PPE Glove. Vertex AI Search.
- Are Nitrile Gloves Considered PPE? - Armbrust American. Armbrust American.
- Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-(trichloromethyl)pyridine. Benchchem.
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
- NIOSH Recommendations for Chemical Protective Clothing. CDC Archive.
- 3-CYANOPYRIDINE Safety Data Sheet. Apollo Scientific.
- 3-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia.
- 3-Pyridinecarbonitrile Safety Data Sheet. Thermo Fisher Scientific.
- 4-Cyanopyridine Material Safety Data Sheet. CDH Fine Chemical.
- 3,5-Dichloro-2-cyanopyridine Safety Data Sheet. TCI Chemicals.
- 4-Cyanopyridine Safety Data Sheet. TCI Chemicals.
- Pyridine Safety Data Sheet. Sigma-Aldrich.
- Pyridine Hazard Summary. NJ.gov.
- Methyl 2-chloro-3-methylpyridine-4-carboxylate Safety and Hazards. PubChem.
- Pyridine Safety Data Sheet (2023). FujiFilm.
- Pyridine Safety Data Sheet. Apollo Scientific.
- Methyl 3-cyanopyridine-2-carboxylate Material Safety Data Sheet. Capot Chemical.
- MSDS of Methyl 3-cyanopyridine-2-carboxylate. Capot Chemical.
- Methyl 2-cyanopyridine-4-carboxylate Safety and Hazards. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. gpisupply.com [gpisupply.com]
- 8. armbrustusa.com [armbrustusa.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
